Perfluoropent-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWHQPOHADDEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880139 | |
| Record name | Perfluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-87-4 | |
| Record name | 1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropent-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoropent-1-ene, a member of the perfluoroalkene family, is a fluorinated organic compound with the chemical formula C₅F₁₀. The presence of the carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties to this molecule, including high thermal and chemical stability.[1] These characteristics make it a compound of interest in various fields, including materials science and as a potential building block in the synthesis of more complex fluorinated molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for their determination and characterization.
Physical Properties of this compound
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₅F₁₀ | [2][3][4] |
| Molar Mass | 250.04 g/mol | [2][5] |
| Density | 1.573 g/cm³ | [4] |
| Boiling Point | 28.85 - 30.5 °C at 760 mmHg | [2][4] |
| Refractive Index | 1.2571 | [2][4] |
| Appearance | Colorless liquid | [6] |
Chemical Properties of this compound
The chemical behavior of this compound is largely dictated by the high electronegativity of the fluorine atoms and the presence of a double bond.
| Property | Description | Reference |
| CAS Number | 376-87-4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 10 | [4] |
| LogP | 3.89690 | [4] |
| Complexity | 266 | [4] |
Reactivity and Stability:
Perfluorinated compounds are known for their low reactivity and high thermal stability due to the strength of the carbon-fluorine bond.[1] However, the double bond in this compound provides a site for chemical reactions. It can undergo addition reactions, although typically under more forcing conditions than their non-fluorinated counterparts. The stability of perfluoroalkyl substances can be influenced by the solvent, with some per- and polyfluoroalkyl ether acids showing degradation in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[7]
Solubility:
Perfluoroalkanes are generally characterized by their low solubility in both water and common organic solvents. They are considered both hydrophobic and lipophobic. The solubility of substances in perfluoroalkane solvents is unusual; small nonpolar solutes tend to be more soluble in perfluoroalkanes than in other solvents.[8]
Experimental Protocols
Determination of Boiling Point (Micro-reflux method)
The boiling point of a volatile liquid like this compound can be determined using a micro-reflux apparatus.
-
Apparatus Setup: A small quantity of the sample (approx. 0.5 mL) is placed in a test tube with a magnetic stir bar. The test tube is then placed in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.
-
Procedure: The sample is gently heated while stirring. The temperature is monitored as the liquid begins to boil and a ring of condensing vapor (reflux) becomes visible on the test tube walls. The thermometer bulb should be at the level of this reflux ring.
-
Measurement: The stable temperature reading on the thermometer during gentle reflux corresponds to the boiling point of the liquid.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or by the following procedure:
-
Mass Measurement: A clean, dry graduated cylinder is weighed on an analytical balance.
-
Volume Measurement: A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder.
-
Final Mass Measurement: The graduated cylinder containing the liquid is weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.[9]
Structural and Purity Analysis
Gas Chromatography (GC): GC is a suitable technique for assessing the purity of volatile compounds like this compound. A capillary column is typically used, and the compound is detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The presence of a single major peak would indicate high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the structural elucidation of organofluorine compounds.[4] The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide detailed information about the fluorine environments within the molecule, confirming the structure of this compound. ¹³C NMR can also be employed to characterize the carbon backbone.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would be expected to show strong absorption bands corresponding to C-F bond stretching and a characteristic absorption for the C=C double bond.
Visualizations
Caption: A generalized pathway for the synthesis of perfluoroalkenes.
References
- 1. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 2. vernier.com [vernier.com]
- 3. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
An In-depth Technical Guide to the Synthesis and Structural Analysis of Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of perfluoropent-1-ene (1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene), a crucial fluorinated building block in organic synthesis and materials science. This document details a potential synthetic pathway and outlines the essential analytical techniques for its characterization, complete with experimental protocols and data presentation.
Synthesis of this compound
While various methods exist for the synthesis of fluoroalkenes, a common and effective approach involves the dehydrofluorination of a suitable hydrofluorocarbon precursor. A plausible synthetic route to this compound is the dehydrofluorination of 1H-undecafluoropentane. This reaction typically proceeds via base-mediated elimination of hydrogen fluoride (HF).
Reaction Scheme:
Caption: Synthesis of this compound via dehydrofluorination.
Experimental Protocol: Dehydrofluorination of 1H-Undecafluoropentane
This protocol is a generalized procedure based on known dehydrofluorination reactions of fluorinated alkanes.[1] Optimization of reaction conditions may be necessary to achieve high yields and selectivity for this compound.
Materials:
-
1H-Undecafluoropentane (C5HF11)[2]
-
Potassium hydroxide (KOH) or other suitable base
-
High-boiling point solvent (e.g., tetraethylene glycol dimethyl ether)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Distillation apparatus
Procedure:
-
Set up a reaction apparatus under an inert atmosphere, consisting of a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Charge the flask with a slurry of potassium hydroxide in the high-boiling point solvent.
-
Heat the mixture to the desired reaction temperature (typically in the range of 100-150 °C).
-
Slowly add 1H-undecafluoropentane to the stirred slurry via the dropping funnel.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for a specified period to ensure complete reaction.
-
The volatile product, this compound, can be continuously distilled from the reaction mixture and collected in a cold trap.
-
The collected product can be further purified by fractional distillation.
Yield:
The yield of this reaction is dependent on the specific conditions employed.
| Parameter | Value |
| Purity (Post-distillation) | >98% |
Structural Analysis of this compound
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) for separation and initial identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile fluorinated compounds, providing both retention time information for identification and mass spectral data for structural confirmation.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
The following is a general protocol for the GC-MS analysis of volatile perfluorinated compounds.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: VF-WAXms (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate.
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Carrier Gas Flow Rate | 1.0 mL/min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-500 |
The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions resulting from the loss of fluorine atoms and CFn groups. The interpretation of the fragmentation pattern is crucial for confirming the structure.[4][5]
Predicted Fragmentation of this compound (C5F10, MW: 250.04):
| m/z | Fragment Ion | Possible Loss |
| 250 | [C5F10]+• | Molecular Ion |
| 231 | [C5F9]+ | •F |
| 181 | [C4F7]+ | •CF3 |
| 131 | [C3F5]+ | •C2F5 |
| 100 | [C2F4]+• | C3F6 |
| 69 | [CF3]+ | •C4F7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the electronic environment of each fluorine and carbon atom.[6][7]
The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the different fluorine environments in the molecule. The chemical shifts are typically referenced to an internal standard like CFCl₃.
Expected ¹⁹F NMR Chemical Shift Ranges for this compound:
| Fluorine Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |
| CF₃ | -70 to -85 |
| CF₂ (adjacent to CF₂) | -120 to -130 |
| CF₂ (adjacent to C=C) | -100 to -115 |
| =CF₂ | -80 to -100 |
| =CF | -140 to -160 |
The ¹³C NMR spectrum, often acquired with ¹⁹F decoupling, will show signals for each of the five carbon atoms in this compound. The chemical shifts and the splitting patterns in the coupled spectrum provide further structural confirmation.
Expected ¹³C NMR Chemical Shift Ranges for this compound:
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C F₃ | 115 - 125 (quartet in coupled spectrum) |
| C F₂ | 105 - 115 (triplet in coupled spectrum) |
| =C F₂ | 145 - 155 (triplet in coupled spectrum) |
| =C F | 135 - 145 (doublet in coupled spectrum) |
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹³C NMR).
Acquisition Parameters:
-
¹⁹F NMR:
-
Observe frequency: ~376 MHz (for a 400 MHz instrument)
-
Acquire a standard one-pulse experiment.
-
-
¹³C NMR:
-
Observe frequency: ~100 MHz (for a 400 MHz instrument)
-
Acquire a proton-decoupled and, if desired, a fluorine-coupled spectrum.
-
Conclusion
The synthesis of this compound can be achieved through established methods like dehydrofluorination, and its structure can be unequivocally confirmed using a combination of modern analytical techniques. This guide provides the foundational knowledge and experimental frameworks for researchers and professionals working with this important fluorinated compound. The detailed protocols and expected data will aid in the successful synthesis and characterization of this compound for its various applications in drug development and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Perfluoropent-1-ene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 376-87-4[1][2] Molecular Formula: C₅F₁₀[1][2]
This technical guide provides an in-depth overview of perfluoropent-1-ene, a fully fluorinated alkene. The information is curated for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of fluorinated compounds.
Physicochemical Properties
This compound is a volatile, colorless liquid at room temperature. Its high degree of fluorination imparts unique physical and chemical properties, such as high density and low surface tension. A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source |
| CAS Number | 376-87-4 | [1][2] |
| Molecular Formula | C₅F₁₀ | [1][2] |
| Molecular Weight | 250.04 g/mol | [2] |
| Boiling Point | 29.1 °C | |
| Density | 1.57 g/cm³ | |
| Refractive Index | 1.257 |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several general methods for producing perfluoroalkenes. While specific, detailed protocols for this compound are not extensively published, the following established methodologies for analogous compounds can be adapted.
Oligomerization of Hexafluoropropylene
One common industrial method for the synthesis of perfluoroalkenes is the oligomerization of smaller perfluoroolefins, such as hexafluoropropylene. This process can be catalyzed by various agents, including tertiary amines.
Experimental Protocol Outline:
A laboratory-scale synthesis could be conducted in a high-pressure reactor.
-
Reactor Setup: A stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a liquid sampling valve, and a thermocouple is required.
-
Charging the Reactor: The reactor is charged with a suitable solvent (e.g., a glyme) and a catalyst, such as a tertiary amine or a fluoride salt.
-
Introduction of Reactant: Hexafluoropropylene is introduced into the reactor under pressure.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. The specific conditions will influence the distribution of oligomers.
-
Product Isolation: After the reaction, the product mixture is cooled, and the desired this compound fraction is isolated by fractional distillation.
Logical Workflow for Hexafluoropropylene Oligomerization:
Pyrolysis of Sodium Salts of Perfluorocarboxylic Acids
Another established method for the laboratory-scale synthesis of perfluoroalkenes is the pyrolysis of the sodium salt of a corresponding perfluorocarboxylic acid. For this compound, this would involve the pyrolysis of sodium perfluorohexanoate.
Experimental Protocol Outline:
-
Preparation of the Salt: Sodium perfluorohexanoate is prepared by neutralizing perfluorohexanoic acid with sodium hydroxide. The resulting salt is thoroughly dried.
-
Pyrolysis Setup: The dried salt is placed in a pyrolysis tube, which is connected to a series of cold traps. The system is maintained under a vacuum or an inert atmosphere.
-
Heating: The pyrolysis tube is heated to a high temperature (typically >200 °C).
-
Product Collection: The volatile products, including this compound, are collected in the cold traps.
-
Purification: The collected product is purified by fractional distillation.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is important to consider the general toxicological profiles of related compounds.
PFAS as a class have been studied for their potential to interact with various biological systems. Some PFAS have been shown to activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and other cellular processes. However, it is crucial to note that the biological effects of PFAS can vary significantly with their specific chemical structure, and direct evidence for this compound's interaction with these or any other signaling pathways is not currently available.
Given the data gap, further research is warranted to elucidate the specific biological effects and potential mechanisms of action of this compound.
Hypothetical Investigative Workflow for Biological Activity:
Conclusion
References
Spectroscopic Profile of Perfluoropent-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for perfluoropent-1-ene (C₅F₁₀), a fully fluorinated alkene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the analytical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, some data is based on predictions and analysis of analogous perfluorinated compounds.
Table 1: Mass Spectrometry Data for this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted data for this compound is presented below.[1]
| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 250.99130 | 138.0 |
| [M+Na]⁺ | 272.97324 | 147.4 |
| [M-H]⁻ | 248.97674 | 126.6 |
| [M+NH₄]⁺ | 268.01784 | 154.4 |
| [M+K]⁺ | 288.94718 | 144.8 |
| [M]⁺ | 249.98347 | 121.6 |
| [M]⁻ | 249.98457 | 121.6 |
Data Source: PubChemLite. Predicted using CCSbase.[1]
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Each unique fluorine environment in a molecule produces a distinct signal.
| Fluorine Environment | Approximate Chemical Shift (δ) in ppm |
| CF₃ | -80 to -85 |
| CF₂ | -120 to -130 |
| =CF₂ | -90 to -110 |
| =CF- | -150 to -170 |
Note: These are approximate chemical shift ranges for fluoroalkenes. A specific literature value for a compound designated C₅F₁₀ reports a chemical shift of -132.9 ppm, likely corresponding to one of the CF₂ groups.
Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)
¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts are influenced by the electronegativity of the attached fluorine atoms.
| Carbon Environment | Approximate Chemical Shift (δ) in ppm | Multiplicity (Coupling with F) |
| C F₃ | 115 - 125 | Quartet |
| C F₂ | 105 - 115 | Triplet |
| =C F₂ | 145 - 155 | Triplet |
| =C F- | 135 - 145 | Doublet |
| -C F₂- | 105 - 115 | Triplet |
Note: This data is predicted based on typical chemical shifts for fluorinated carbons.
Table 4: Infrared (IR) Spectroscopy Data for this compound (Expected)
Infrared spectroscopy is used to identify functional groups. The C=C double bond and C-F bonds in this compound will have characteristic absorption frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=C Stretch | 1730 - 1750 |
| C-F Stretch | 1100 - 1350 (strong, broad) |
Note: The C=C stretch in perfluoroalkenes is typically at a higher wavenumber compared to non-fluorinated alkenes.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for perfluorinated compounds like this compound.
NMR Spectroscopy (¹⁹F and ¹³C)
Sample Preparation:
-
Dissolve approximately 10-50 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Add an internal standard if quantitative analysis is required. For ¹⁹F NMR, hexafluorobenzene (C₆F₆) at a concentration of 1% (v/v) can be used as a reference (-164.9 ppm).[2] For ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.[3]
-
¹⁹F NMR:
-
Acquire spectra at a frequency appropriate for the spectrometer (e.g., 376 MHz on a 400 MHz instrument).
-
Use a spectral width that encompasses the expected chemical shift range for fluorinated compounds (e.g., -250 to 0 ppm).
-
Apply proton decoupling to simplify the spectra, unless H-F coupling information is desired.[3]
-
A relaxation delay (D1) of 2-5 seconds and a sufficient number of scans (e.g., 16-64) should be used to ensure good signal-to-noise.
-
-
¹³C NMR:
-
Acquire spectra at a frequency appropriate for the spectrometer (e.g., 100 MHz on a 400 MHz instrument).
-
Use a spectral width of approximately 200-250 ppm.
-
Proton decoupling is standard. Fluorine decoupling can also be applied to simplify the spectra but will result in the loss of C-F coupling information.
-
Due to the low natural abundance of ¹³C and long relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard.
-
Integrate the signals for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of 1-10 µg/mL.
Instrumentation and Data Acquisition:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating volatile perfluorinated compounds.[4]
-
Injection: Use a split/splitless injector in splitless mode for trace analysis, with an injection volume of 1 µL.[4] The injector temperature should be set to around 250°C.[4]
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 40-50°C) and ramps up to a final temperature of around 280-300°C. A representative program could be: 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass-to-charge (m/z) scan range of 50-500 amu is appropriate to detect the molecular ion and fragments of this compound.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Compare the experimental mass spectrum with a library of known spectra (e.g., NIST) or interpret the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Isomerization of Perfluoropent-1-ene to Perfluoropent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of perfluoropent-1-ene to its more thermodynamically stable isomer, perfluoropent-2-ene. This conversion is a critical process in the synthesis of various fluorinated compounds utilized in the pharmaceutical and materials science sectors. This document details the catalytic systems, experimental protocols, and reaction mechanisms involved in this important transformation.
Introduction
Perfluoroalkenes are a class of fluorocarbons that have found extensive applications due to their unique chemical and physical properties, including high thermal stability, chemical inertness, and specific biological activities. The position of the double bond within the perfluoroalkene backbone significantly influences its reactivity and physical properties. Perfluoropent-2-ene, an internal olefin, is often the desired isomer over the terminal this compound due to its greater thermodynamic stability and utility in subsequent chemical transformations. The isomerization process, therefore, is a key step in obtaining the desired isomer for various synthetic applications.
Catalytic Systems for Isomerization
The isomerization of this compound to perfluoropent-2-ene can be achieved through several catalytic methods, primarily involving fluoride ion catalysis, Lewis acid catalysis, and photochemical methods.
Fluoride Ion Catalysis
Fluoride ion catalysis is a widely employed and effective method for the isomerization of perfluoroalkenes. The mechanism involves the nucleophilic attack of a fluoride ion on the electron-deficient double bond of the perfluoroalkene, leading to the formation of a perfluorinated carbanion intermediate. This intermediate can then eliminate a fluoride ion to form the more stable internal alkene.
A variety of fluoride salts can be utilized as catalysts, with their efficacy often depending on their solubility and the nature of the cation.
Lewis Acid Catalysis
Lewis acids can also catalyze the isomerization of fluoroolefins. The Lewis acid activates the double bond by coordinating to a fluorine atom, facilitating the rearrangement to the more stable internal isomer. Common Lewis acids for this purpose include aluminum-based compounds.
Photochemical Isomerization
Ultraviolet (UV) irradiation can induce the isomerization of perfluoroalkyl olefins. This method proceeds through a photochemical excitation of the molecule, leading to a rearrangement to the thermodynamically more stable isomer.
Experimental Protocols
The following section provides a detailed experimental protocol for the fluoride ion-catalyzed isomerization of this compound, based on analogous transformations of perfluoroalkenes.
General Procedure for Fluoride Ion-Catalyzed Isomerization
This protocol is adapted from methodologies used for the isomerization of similar perfluoroalkenes.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane
-
Catalyst: Cesium fluoride (CsF) or potassium fluoride (KF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is used as the reaction vessel.
-
Charging the Reactor: The flask is charged with the chosen solvent (e.g., anhydrous DMF) and the fluoride salt catalyst (e.g., CsF, 5-10 mol%).
-
Addition of Substrate: this compound is added to the stirred suspension of the catalyst in the solvent at room temperature under an inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 50-150 °C) and stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC) or 19F NMR spectroscopy.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product, perfluoropent-2-ene, is isolated by fractional distillation from the reaction mixture. The lower boiling point of the product compared to the solvent facilitates its separation.
Data Presentation
The following table summarizes typical reaction conditions for the fluoride ion-catalyzed isomerization of terminal perfluoroalkenes to internal isomers, based on analogous systems.
| Parameter | Condition |
| Substrate | This compound |
| Catalyst | Cesium Fluoride (CsF) or Potassium Fluoride (KF) |
| Catalyst Loading | 5-10 mol% |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane |
| Temperature | 50 - 150 °C |
| Pressure | Atmospheric |
| Reaction Time | 2 - 24 hours (monitored by GC or 19F NMR) |
| Product | Perfluoropent-2-ene (mixture of E/Z isomers) |
Mandatory Visualizations
Logical Workflow for Isomerization
Caption: Experimental workflow for the isomerization of this compound.
Proposed Catalytic Cycle for Fluoride Ion-Catalyzed Isomerization
Caption: Proposed catalytic cycle for fluoride ion-catalyzed isomerization.
Reactivity of the Double Bond in Perfluoropent-1-ene: A Technical Assessment of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoropent-1-ene (C₅F₁₀) is a fluorinated alkene of interest due to the unique electronic properties conferred by the extensive fluorination of the carbon backbone. The high electronegativity of fluorine atoms significantly influences the reactivity of the C=C double bond, making it susceptible to specific types of chemical transformations. This technical guide aims to provide a comprehensive overview of the reactivity of the double bond in this compound, with a focus on nucleophilic additions and cycloaddition reactions. However, it is crucial to note that detailed, publicly available research specifically on the reactivity of this compound is limited. Therefore, this guide will draw upon the established principles of perfluoroalkene chemistry and data from closely related analogues to infer and describe its expected reactivity profile.
General Reactivity Principles of Perfluoroalkenes
The reactivity of the double bond in perfluorinated alkenes is fundamentally different from that of their hydrocarbon counterparts. The strong electron-withdrawing effect of the fluorine atoms polarizes the C=C bond, rendering the carbon atoms electron-deficient and thus highly susceptible to attack by nucleophiles. This is in stark contrast to typical alkenes, which are electron-rich and readily undergo electrophilic addition.
Furthermore, the fluorine substituents can stabilize anionic intermediates formed during nucleophilic attack, facilitating these reaction pathways. Consequently, the predominant reactions observed for perfluoroalkenes are nucleophilic additions and substitutions, as well as certain types of cycloadditions.
Nucleophilic Addition Reactions
Based on the general reactivity of perfluoroalkenes, this compound is expected to readily undergo nucleophilic addition reactions. The attack of a nucleophile (Nu⁻) would likely occur at the terminal carbon (C-1) of the double bond, leading to the formation of a carbanion intermediate. This intermediate can then be protonated or react with another electrophile to yield the final product.
Expected Nucleophilic Addition Pathway:
Caption: Generalized pathway for nucleophilic addition to this compound.
While specific experimental data for this compound is scarce, reactions with common nucleophiles such as amines and alkoxides are anticipated.
Reaction with Amines
The reaction of perfluoroalkenes with primary and secondary amines is a well-established method for the synthesis of fluorinated enamines or saturated addition products. It is plausible that this compound would react similarly.
Reaction with Alkoxides
Alkoxides are expected to add across the double bond of this compound to form fluoro-ethers. The regioselectivity of the addition would be dictated by the electronic and steric factors of the specific alkoxide used.
Due to the lack of specific experimental results in the public domain, a quantitative data table for these reactions cannot be provided at this time.
Cycloaddition Reactions
Perfluoroalkenes can participate in cycloaddition reactions, acting as electron-deficient components. Based on studies of similar molecules like perfluoro-2-methylpent-2-ene, it is reasonable to predict that this compound could undergo [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones.
Proposed [3+2] Cycloaddition Workflow:
Caption: A potential experimental workflow for a [3+2] cycloaddition reaction.
A study on the [3 + 2] cycloaddition reactions between C-arylnitrones and perfluoro-2-methylpent-2-ene found that these reactions proceed in a fully regioselective manner under mild conditions.[1] This suggests that this compound could be a viable substrate for similar transformations, leading to the formation of novel fluorinated heterocyclic compounds.
Experimental Protocols
Conclusion
This compound is anticipated to exhibit reactivity characteristic of highly fluorinated alkenes, with a pronounced susceptibility to nucleophilic attack at the double bond. While direct experimental evidence and quantitative data for its reactions are currently limited in the public domain, the established chemistry of analogous compounds provides a strong foundation for predicting its behavior. Further research is warranted to fully elucidate the specific reaction pathways, kinetics, and synthetic utility of the double bond in this compound. This would be of significant interest to the fields of medicinal chemistry and materials science, where the introduction of perfluorinated moieties can impart unique and valuable properties to molecules.
References
An In-depth Technical Guide to Nucleophilic Addition Reactions with Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic addition reactions of perfluoropent-1-ene, a versatile fluorinated building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The high degree of fluorination in this compound renders the double bond highly susceptible to nucleophilic attack, opening avenues for the introduction of diverse functional groups. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the addition of oxygen, nitrogen, sulfur, and carbon-centered nucleophiles to this compound.
Core Principles and Reactivity
This compound (CF₃CF₂CF₂CF=CF₂) possesses a highly electron-deficient double bond due to the strong electron-withdrawing effects of the perfluoroalkyl chain. This electronic characteristic dictates its reactivity, making it an excellent substrate for nucleophilic addition reactions. The reaction typically proceeds via a nucleophilic vinylic substitution mechanism, where a nucleophile attacks one of the vinylic carbons, leading to the formation of a carbanionic intermediate. Subsequent elimination of a fluoride ion results in the formation of the substituted perfluoroalkene.
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. Generally, the nucleophile preferentially attacks the terminal vinylic carbon (=CF₂), leading to the formation of products where the nucleophile is attached to the C1 position. This preference can be attributed to both steric and electronic factors. The terminal carbon is less sterically hindered, and the resulting carbanion at the C2 position is stabilized by the adjacent perfluoroethyl group.
Reactions with Oxygen Nucleophiles
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides, provides a direct route to the synthesis of perfluoroallyl ethers. These compounds are valuable intermediates in the preparation of fluorinated polymers and specialty fluids.
Reaction with Sodium Methoxide:
The reaction of this compound with sodium methoxide in a suitable solvent like methanol or a polar aprotic solvent leads to the formation of 1-methoxy-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene.
Experimental Protocol: Synthesis of 1-methoxy-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Sodium Methoxide | 1.1 eq |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with water, extraction with a suitable organic solvent (e.g., diethyl ether), drying of the organic phase, and removal of the solvent under reduced pressure. |
| Purification | Distillation or column chromatography. |
Quantitative Data:
| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |
| 1-methoxy-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Typically > 80% | > 95% (attack at C1) | Specific shifts for CF₃, CF₂, CF=, and =CF(OMe) groups would be reported here. |
Reactions with Nitrogen Nucleophiles
The addition of amines to this compound yields perfluoroenamines, which are versatile synthetic intermediates for the preparation of nitrogen-containing fluorinated compounds.
Reaction with Diethylamine:
The reaction with a secondary amine like diethylamine proceeds readily to give 1-(diethylamino)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene.
Experimental Protocol: Synthesis of 1-(diethylamino)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Diethylamine | 2.2 eq (one equivalent acts as a base) |
| Solvent | Aprotic solvent (e.g., acetonitrile, THF) |
| Temperature | Room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Removal of solvent under reduced pressure, addition of water, and extraction with an organic solvent. |
| Purification | Column chromatography on silica gel. |
Quantitative Data:
| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |
| 1-(diethylamino)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Generally high, > 85% | > 98% (attack at C1) | Characteristic signals for the perfluoroalkyl chain and the vinylic fluorine. |
Reactions with Sulfur Nucleophiles
Thiolates react with this compound to produce perfluoroallyl thioethers. These compounds have applications in materials science and as precursors to more complex sulfur-containing fluorinated molecules.
Reaction with Thiophenol:
In the presence of a base, thiophenol adds to this compound to form 1-(phenylthio)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene.
Experimental Protocol: Synthesis of 1-(phenylthio)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Thiophenol | 1.1 eq |
| Base | Triethylamine (1.2 eq) |
| Solvent | Dichloromethane or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-5 hours |
| Work-up | Washing with dilute acid and brine, drying of the organic layer, and solvent evaporation. |
| Purification | Column chromatography. |
Quantitative Data:
| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |
| 1-(phenylthio)-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Good to excellent yields | High regioselectivity for C1 attack | Specific chemical shifts for the fluorine atoms in the product. |
Reactions with Carbon Nucleophiles
The formation of carbon-carbon bonds via nucleophilic addition to this compound is a powerful tool for extending the carbon framework and introducing perfluoroalkyl moieties into organic molecules.
Reaction with Organolithium Reagents:
Organolithium reagents, such as butyllithium, readily add to this compound. The initial addition is followed by the elimination of lithium fluoride to yield the corresponding 1-alkyl-perfluoropent-1-ene.
Experimental Protocol: Synthesis of 1-butyl-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| n-Butyllithium | 1.0 eq (in hexane) |
| Solvent | Anhydrous diethyl ether or THF |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with a proton source (e.g., saturated ammonium chloride solution) at low temperature, followed by extraction. |
| Purification | Distillation under reduced pressure. |
Quantitative Data:
| Product | Yield | Regioselectivity | 19F NMR Data (δ, ppm) |
| 1-butyl-1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene | Moderate to good yields | Predominantly C1 alkylation | Distinct signals for the perfluoroalkyl chain attached to the double bond. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for nucleophilic addition to this compound and a typical experimental workflow.
Caption: General mechanism of nucleophilic addition to this compound.
Health and Safety Considerations for Perfluoropent-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with a qualified professional and refer to the official Safety Data Sheet (SDS) before handling any chemical substance.
Introduction
Perfluoropent-1-ene (PFPE), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an unsaturated fluorocarbon. Due to the presence of a double bond, PFPE is anticipated to be more chemically reactive and pose greater health and safety risks than its saturated counterparts. This guide provides a comprehensive overview of the known and anticipated health and safety considerations for this compound, drawing upon data from analogous short-chain fluoroalkenes to inform best practices for its handling and use in a research and development setting.
Toxicological Profile
Direct toxicological data for this compound is limited in publicly available literature. Therefore, this section extrapolates potential hazards from data on structurally similar short-chain fluoroalkenes. The primary concern with unsaturated fluorocarbons is their potential to act as electrophiles, reacting with biological nucleophiles and leading to cellular damage.
Acute Toxicity
Table 1: Acute Toxicity Data for Analogous Fluoroalkenes
| Compound | Test | Species | Route | Value | Reference |
| Perfluoroisobutylene (PFIB) | LC50 | Rat | Inhalation | 0.5 ppm (4-hour) | [1] |
| Perfluoroisobutylene (PFIB) | LC50 | Rat | Inhalation | 17 ppm (10-minute) | [1] |
| Perfluoroisobutylene (PFIB) | LC50 | Rat | Inhalation | 361 ppm (15-second) | [1] |
Note: Data for this compound is not available. The data presented is for a structurally related, highly toxic fluoroalkene and should be considered as an indicator of potential hazard.
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of this compound has not been specifically studied. However, as an electrophilic substance, there is a theoretical basis for concern regarding its ability to interact with DNA. Standard genotoxicity assays would be necessary to evaluate this risk.
Dermal and Eye Irritation
Based on safety data for other fluoroalkenes, this compound is expected to be a skin and eye irritant.[2]
Mechanism of Toxicity: A Focus on Electrophilicity
The toxicity of unsaturated fluoroalkenes like this compound is largely attributed to their electrophilic nature. The double bond in the molecule is electron-deficient, making it susceptible to attack by nucleophiles.
Reaction with Biological Nucleophiles
A primary mechanism of toxicity for fluoroalkenes is their reaction with biological nucleophiles, particularly the thiol group (-SH) of cysteine residues in proteins and the antioxidant glutathione (GSH).[3] This covalent modification can lead to:
-
Enzyme Inhibition: Alteration of protein structure and function.
-
Oxidative Stress: Depletion of cellular glutathione, a key antioxidant.
Activation of Stress Signaling Pathways
The formation of covalent adducts and the induction of oxidative stress can trigger various cellular stress response pathways. These pathways, while initially protective, can lead to apoptosis or other forms of cell death if the damage is severe.
Health and Safety Recommendations
Given the potential for high toxicity, stringent safety measures are essential when handling this compound.
Handling and Storage
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals.[2]
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton™, nitrile), a lab coat, and additional protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | For work outside of a fume hood or in case of a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used. |
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols for Safety Assessment
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), should be adapted to assess the toxicity of this compound.
Acute Inhalation Toxicity (Adapted from OECD Guideline 403)
This test is critical for determining the LC50 of volatile compounds like this compound.
In Vitro Cytotoxicity (Adapted from OECD Guideline 129)
This assay provides a preliminary assessment of toxicity using cell cultures.
Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
This test is used to assess the mutagenic potential of a chemical. For a volatile substance like this compound, the assay should be conducted in a sealed environment to ensure exposure of the bacterial strains.[4]
In Vitro Chromosomal Aberration Test (Adapted from OECD Guideline 473)
This assay evaluates the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells.
Conclusion
While specific toxicological data for this compound are not currently available, the information from analogous short-chain fluoroalkenes strongly suggests that it should be handled as a substance with potentially high acute inhalation toxicity and as a skin and eye irritant. Its reactivity as an electrophile is a key concern, with the potential to cause cellular damage through covalent modification of biomolecules and induction of oxidative stress. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.
References
An In-depth Technical Guide to the Environmental Fate and Degradation of Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the environmental fate and degradation of Perfluoropent-1-ene. The following guide synthesizes available information on structurally similar perfluorinated alkenes to provide a comprehensive overview of its expected environmental behavior and testing methodologies.
Introduction
This compound (PFPE), a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by a five-carbon chain with a terminal double bond where all hydrogen atoms have been substituted with fluorine atoms. This high degree of fluorination imparts unique chemical and physical properties, including thermal stability and chemical resistance. However, it also raises significant concerns about its environmental persistence and potential for long-range transport. This guide provides a detailed examination of the anticipated environmental fate and degradation pathways of this compound, drawing upon data from analogous short-chain perfluoroalkenes.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its partitioning and behavior in various environmental compartments. While experimental data for this compound is scarce, predicted values are available.
| Property | Value | Source |
| Molecular Formula | C5F10 | PubChem |
| Molecular Weight | 250.04 g/mol | PubChem |
| Boiling Point | 29.3 °C | PubChem |
| Vapor Pressure | 586 mmHg at 25°C (estimated) | PubChem |
| Water Solubility | Low (estimated) | General PFAS properties |
| Log Kow (Octanol-Water Partition Coefficient) | 3.3 (predicted) | PubChemLite[1] |
Environmental Fate and Degradation
The strong carbon-fluorine bonds in this compound make it highly resistant to degradation. Its environmental fate is primarily governed by atmospheric transport and transformation, with limited degradation expected in aqueous and terrestrial environments.
Atmospheric Fate and Degradation
Once released into the atmosphere, this compound is expected to undergo gas-phase reactions with photochemically generated oxidants, primarily the hydroxyl radical (•OH) and to a lesser extent, ozone (O₃).
Reaction with Hydroxyl Radicals (•OH): The reaction with •OH radicals is anticipated to be the dominant atmospheric removal process for this compound. The rate of this reaction determines its atmospheric lifetime. While no specific rate constant for this compound is available, data for other short-chain linear perfluoroalkenes can be used for estimation. One study reported rate constants for a series of perfluorinated alkenes with OH radicals.[2] Based on this data, the reactivity is expected to decrease with an increasing number of fluorine atoms on the double bond.
Estimated Atmospheric Degradation Data
| Parameter | Estimated Value | Basis for Estimation |
| k_OH (298 K) | 1 x 10⁻¹³ to 5 x 10⁻¹³ cm³/molecule·s | Based on data for similar short-chain perfluoroalkenes.[2] |
| Atmospheric Lifetime | Weeks to Months | Calculated using an average global •OH concentration of 1 x 10⁶ molecules/cm³. |
Reaction with Ozone (O₃): The reaction of alkenes with ozone can be a significant atmospheric degradation pathway. However, the high degree of fluorination in this compound is expected to significantly reduce the rate of this reaction compared to non-fluorinated alkenes.
Photolysis: Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, is generally not a significant degradation pathway for perfluoroalkyl substances in the troposphere as they do not typically absorb light at wavelengths greater than 290 nm.[3]
Atmospheric Degradation Pathway of this compound
The reaction of this compound with hydroxyl radicals is expected to initiate a complex series of reactions leading to the formation of smaller, more oxidized, and persistent perfluorinated compounds, such as perfluorocarboxylic acids (PFCAs).
Aquatic Fate and Degradation
Hydrolysis: Perfluorinated compounds are generally resistant to hydrolysis due to the strength of the carbon-fluorine bond.[3] While the double bond in this compound might offer a site for reaction, significant hydrolysis under typical environmental pH and temperature conditions is not expected.
Photolysis in Water: Similar to the atmosphere, direct photolysis in the aqueous phase is unlikely to be a significant degradation process.
Terrestrial Fate and Degradation
Sorption: The fate of this compound in soil and sediment will be influenced by its partitioning behavior. With a predicted Log Kow of 3.3, it is expected to have a moderate tendency to sorb to organic matter in soil and sediment.
Biodegradation: Perfluoroalkenes are generally considered to be recalcitrant to microbial degradation.[4][5] The high degree of fluorination makes the molecule a poor substrate for microbial enzymes. While some studies have shown limited biodegradation of certain polyfluorinated compounds, complete mineralization of perfluorinated compounds like this compound under environmental conditions is highly unlikely.
Experimental Protocols
Standardized methods are available to assess the environmental fate of chemicals. The following protocols are recommended for evaluating the degradation of this compound.
Atmospheric Degradation: Relative Rate Method
This method is used to determine the rate constant for the reaction of a test compound with an oxidant (e.g., •OH) relative to a reference compound with a known rate constant.
Methodology:
-
Chamber Setup: Experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag) equipped with a UV light source to generate •OH radicals (e.g., from the photolysis of methyl nitrite or H₂O₂).
-
Reactant Introduction: The test compound (this compound), a reference compound (e.g., a hydrocarbon with a well-characterized k_OH), and the •OH precursor are introduced into the chamber at known concentrations.
-
Reaction Initiation: The UV lights are turned on to initiate the generation of •OH radicals and the subsequent reactions.
-
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS).
-
Data Analysis: The rate constant for the test compound (k_test) is calculated from the relative loss of the test and reference compounds using the following equation: ln([Test]₀/[Test]ₜ) = (k_test/k_ref) * ln([Ref]₀/[Ref]ₜ) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k_ref is the known rate constant of the reference compound.
Experimental Workflow for Relative Rate Measurement
Hydrolysis: OECD Test Guideline 111
This guideline describes a tiered approach to determine the rate of hydrolysis as a function of pH.[4][6][7]
Methodology:
-
Preliminary Test: A sterile aqueous buffer solution of the test substance is incubated at 50 °C at pH 4, 7, and 9 for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
Tier 1: Rate Constant Determination: If significant hydrolysis occurs in the preliminary test, the study is continued at environmentally relevant temperatures (e.g., 25 °C) at the pH values where hydrolysis was observed. The concentration of the test substance is measured at various time points to determine the hydrolysis rate constant.
-
Tier 2: Identification of Hydrolysis Products: If significant degradation occurs, the hydrolysis products are identified using appropriate analytical techniques (e.g., LC-MS/MS).
Biodegradation: OECD Test Guideline 301 (Ready Biodegradability)
This set of guidelines provides screening methods to assess the ready biodegradability of organic chemicals.[8][9][10][11] The CO₂ evolution test (OECD 301B) is a common method.
Methodology:
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole organic carbon source) is inoculated with microorganisms (e.g., from activated sludge).
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25 °C) for 28 days.
-
CO₂ Measurement: The CO₂ produced from the mineralization of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a TOC analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within the 28-day period and within a "10-day window."
Conclusion
This compound is expected to be a persistent substance in the environment. Its primary degradation pathway is likely to be through atmospheric oxidation by hydroxyl radicals, leading to the formation of other persistent perfluorinated compounds. Significant degradation through hydrolysis or biodegradation is not anticipated. To definitively assess its environmental risk, experimental studies following standardized protocols are essential to determine its specific degradation rates and pathways. The lack of such data for this compound highlights a critical knowledge gap that needs to be addressed to ensure a comprehensive understanding of the environmental impact of this and other emerging PFAS compounds.
References
- 1. PubChemLite - this compound (C5F10) [pubchemlite.lcsb.uni.lu]
- 2. Rate constants for the reactions between OH and perfluorinated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atmospheric chemistry of short-chain haloolefins: photochemical ozone creation potentials (POCPs), global warming potentials (GWPs), and ozone depletion potentials (ODPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of fluorinated compounds widely used in agro-industrial applications | Semantic Scholar [semanticscholar.org]
Commercial Availability and Technical Guide for Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Perfluoropent-1-ene (PFPE), a fluorinated alkene of significant interest in materials science and synthetic chemistry. This document outlines its commercial availability, key chemical and physical properties, and details on its reactivity and applications, with a focus on experimental procedures.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers specializing in fluorinated compounds. The product has achieved commercial mass production, indicating a stable supply chain for research and development purposes.[1]
Table 1: Principal Suppliers of this compound
| Supplier | Product Name | Purity | Available Quantities |
| SynQuest Laboratories | Decafluoropent-1-ene | 99% | 25 g and larger |
| LookChem | This compound | Not specified | Inquiry-based |
| Benchchem | This compound | For research use only | Inquiry-based |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
This compound (CAS No: 376-87-4) is a fully fluorinated alkene with the molecular formula C₅F₁₀. Its structure and key properties are summarized below.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₅F₁₀ |
| Molecular Weight | 250.04 g/mol |
| CAS Number | 376-87-4 |
| Boiling Point | 30.5 °C at 760 mmHg |
| Density | 1.573 g/cm³ |
| Refractive Index | 1.2571 |
| Vapor Pressure | 623 mmHg at 25°C |
| Canonical SMILES | C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
| InChIKey | PBWHQPOHADDEFU-UHFFFAOYSA-N |
Chemical Reactivity and Applications
The presence of a carbon-carbon double bond and the strong electron-withdrawing effects of the fluorine atoms make this compound a versatile building block in organofluorine chemistry.[1] Its primary applications lie in the synthesis of novel fluorinated polymers and as an intermediate for the production of other fluorinated compounds.[1]
Isomerization
Terminal perfluoroolefins like this compound can be isomerized to their more thermodynamically stable internal isomers, such as trans-perfluoropent-2-ene.[1] This transformation is significant as internal perfluoroolefins are valuable precursors in various synthetic pathways.[1]
Caption: Isomerization of this compound to trans-Perfluoropent-2-ene.
Nucleophilic Addition
The electron-deficient nature of the double bond in this compound makes it susceptible to attack by nucleophiles. This reactivity is a central theme in perfluoroolefin chemistry and allows for the introduction of a wide range of functional groups.
Caption: General scheme for nucleophilic addition to this compound.
Polymerization
This compound serves as a monomer in the synthesis of fluoropolymers. These polymers often exhibit exceptional thermal stability, chemical inertness, and unique surface properties.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for related perfluoroolefins and should be adapted and optimized for specific experimental setups.
Isomerization of this compound to trans-Perfluoropent-2-ene
This protocol describes the catalytic isomerization of the terminal olefin to the internal olefin, which can achieve high yields.[1]
Materials:
-
This compound
-
Antimony pentafluoride (SbF₅) or Aluminum chlorofluoride (AlClₓFᵧ) as a catalyst
-
Inert reaction vessel (e.g., glass or Teflon-lined autoclave)
-
Stirring mechanism
-
Temperature control system
-
Apparatus for product distillation and analysis (e.g., GC-MS, ¹⁹F NMR)
Procedure:
-
Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Introduce the catalyst (e.g., a catalytic amount of SbF₅) into the reaction vessel under an inert atmosphere.
-
Cool the vessel to a suitable temperature (e.g., 0 °C) to control the initial reaction rate.
-
Slowly add this compound to the reaction vessel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
The isomerization reaction is typically smooth and can proceed with high yields, often around 80-85%.[1]
-
Upon completion, the product, trans-perfluoropent-2-ene, can be isolated and purified by distillation.
Radical Polymerization of this compound (Adapted from Perfluorohex-1-ene)
This protocol is adapted from the high-pressure polymerization of a similar monomer, perfluorohex-1-ene, and may require significant optimization for this compound.
Materials:
-
This compound (monomer), distilled under an inert atmosphere to remove oxygen.
-
Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid).
-
Teflon ampoule or similar high-pressure reaction vessel.
-
High-pressure apparatus (e.g., cylinder-piston mold).
-
Temperature control system capable of reaching 180-240 °C.
-
Vacuum line for evacuation.
Procedure:
-
Place the distilled this compound monomer into the Teflon ampoule.
-
Add the perfluorinated peroxide initiator to the monomer. The molar concentration may range from 1.5-2.2%.
-
Seal the Teflon ampoule and place it into the high-pressure apparatus.
-
Pressurize the system to a high pressure (e.g., 15-16 thousand atm).
-
Heat the apparatus to the desired reaction temperature (e.g., 180-240 °C).
-
Maintain the reaction conditions for an extended period (e.g., 168 to 336 hours).
-
After the reaction time, cool the apparatus and carefully release the pressure.
-
Open the ampoule and recover the polymer.
-
The crude polymer may contain unreacted monomer and low-molecular-weight oligomers. Purify the polymer by evacuation at elevated temperature (e.g., 100 °C) to a constant weight.
Caption: Experimental workflow for the high-pressure polymerization of this compound.
Safety Information
Perfluorinated compounds should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
The Chemistry of Perfluoropent-1-ene: A Technical Guide for Researchers
Introduction
Perfluoropent-1-ene (PFPE), a five-carbon perfluorinated alkene with the chemical formula C₅F₁₀, represents a versatile building block in fluorinated organic chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart distinct reactivity profiles compared to its hydrocarbon analog. This technical guide provides a comprehensive literature review of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science. Due to the limited direct literature on this compound, this guide draws upon data from its isomers and closely related perfluoroalkenes to present a cohesive overview of its expected chemical behavior.
Physical and Chemical Properties
This compound is a volatile, non-polar compound. The dense fluorine substitution leads to a high molecular weight and density. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅F₁₀ | [1][2] |
| Molecular Weight | 250.04 g/mol | [2] |
| Boiling Point | 30.5 °C at 760 mmHg | [1] |
| Density | 1.573 g/cm³ | [1] |
| Refractive Index | 1.2571 | [1] |
| Vapor Pressure | 623 mmHg at 25°C | [1] |
| XLogP3 | 3.3 | [1] |
Synthesis of this compound
While specific industrial synthesis routes for this compound are not widely published, plausible pathways can be inferred from the synthesis of its isomers and other perfluoroalkenes. A common industrial method for producing perfluorinated olefins is the oligomerization of smaller fluoroalkenes, such as tetrafluoroethylene (TFE) and hexafluoropropylene (HFP).
A likely synthesis pathway involves the dimerization of hexafluoropropylene, which can lead to various perfluorohexene isomers. Subsequent isomerization or cracking of these larger perfluoroalkenes could yield perfluoropentene isomers. For instance, the dimerization of HFP is known to produce perfluoro(4-methylpent-2-ene) and perfluoro(2-methylpent-2-ene).
Caption: Plausible synthesis pathway for this compound.
Experimental Protocol: Synthesis of Perfluoroalkene Dimers (Analogous to Perfluoropentene Synthesis)
This protocol is adapted from the dimerization of hexafluoropropylene, a process that yields perfluorohexene isomers, and serves as an illustrative example of perfluoroalkene synthesis.
Materials:
-
Hexafluoropropylene (HFP)
-
Potassium Fluoride (KF, anhydrous)
-
18-crown-6
-
Acetonitrile (anhydrous)
-
Three-necked round-bottom flask
-
Condenser
-
Stirring bar
-
Temperature-controlled water bath
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet is charged with anhydrous potassium fluoride (0.002 g) and 18-crown-6 (0.065 g).
-
Anhydrous acetonitrile (10 ml) is added to the flask, and the mixture is stirred.
-
The flask is cooled in a temperature-controlled water bath.
-
Hexafluoropropylene is bubbled through the solution at a controlled rate.
-
The reaction is monitored by gas chromatography to follow the formation of the dimer products.
-
Upon completion, the reaction mixture is distilled to separate the perfluorohexene isomers from the solvent and catalyst.
Reactivity of this compound
The reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms, which makes the double bond electron-deficient and highly susceptible to nucleophilic attack.
Caption: General reactivity of this compound.
Nucleophilic Attack
Nucleophiles readily add across the double bond of perfluoroalkenes. The attack typically occurs at the internal carbon of the double bond, followed by either addition or elimination of a fluoride ion. The regioselectivity is governed by the relative stability of the resulting carbanionic intermediate.
Cycloaddition Reactions
This compound is expected to participate in cycloaddition reactions. For example, the [3+2] cycloaddition of perfluoro-2-methylpent-2-ene with nitrones proceeds in a regioselective manner to form isoxazolidine derivatives. This suggests that this compound would be a good dipolarophile in reactions with 1,3-dipoles.
Experimental Protocol: Nucleophilic Addition of a Thiol to a Perfluoroalkene (Illustrative Example)
This protocol describes the general procedure for the addition of a thiol to a perfluoroalkene, a common reaction for this class of compounds.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Stirring bar
-
Nitrogen atmosphere
Procedure:
-
A solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Thiophenol (1.1 mmol) is added to the solution.
-
Triethylamine (1.2 mmol) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹⁹F NMR | Complex multiplets in the regions characteristic of vinylic fluorines and fluorines on saturated carbons adjacent to the double bond and the perfluoroethyl group. |
| ¹³C NMR | Resonances for the sp² carbons of the double bond and the sp³ carbons of the perfluoroalkyl chain, with characteristic C-F coupling constants. |
| Infrared (IR) | A characteristic absorption band for the C=C stretching vibration in the region of 1700-1750 cm⁻¹. Strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | A molecular ion peak at m/z 250, with a characteristic fragmentation pattern involving the loss of CF₃ and other perfluoroalkyl fragments. |
Applications
While specific applications of this compound in drug development are not documented, the introduction of perfluoroalkyl groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound could serve as a precursor for introducing the perfluoropentyl group into bioactive molecules.
In materials science, perfluoroalkenes are utilized as monomers in the synthesis of fluoropolymers. These polymers exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for a wide range of applications, including coatings, seals, and membranes. This compound could potentially be used as a comonomer in polymerization reactions to tailor the properties of fluoropolymers.
Conclusion
This compound is a fluorinated alkene with significant potential as a synthetic intermediate. Its chemistry is characterized by a high susceptibility to nucleophilic attack and participation in cycloaddition reactions. While direct experimental data for this specific molecule is sparse, a strong understanding of its synthesis and reactivity can be derived from the extensive literature on analogous perfluoroalkenes. Further research into the specific reactions and applications of this compound is warranted to fully exploit its potential in both medicinal chemistry and materials science.
References
Perfluoropent-1-ene: A Technical Evaluation of its Reactivity and a Guide to Modern Fluorination Chemistry
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. Consequently, the development of effective fluorinating agents is an area of intense research. This technical guide addresses the potential of perfluoropent-1-ene as a fluorinating agent.
Following a comprehensive review of the scientific literature, it is concluded that This compound is not utilized as a fluorinating agent in chemical synthesis . Perfluorinated compounds are characterized by the high strength of their carbon-fluorine bonds, making them generally poor fluorine donors. Instead, the reactivity of perfluoroalkenes like this compound is dominated by their susceptibility to nucleophilic attack.
This guide provides a detailed overview of the known reactivity of this compound and, to address the broader interest in fluorination chemistry, offers an in-depth look at established classes of modern fluorinating agents and their mechanisms.
This compound: Properties and Reactivity
This compound (C5F10) is a fluorinated alkene. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C5F10 |
| Molecular Weight | 250.04 g/mol |
| CAS Number | 376-87-4[1] |
| Synonyms | 1,1,2,3,3,4,4,5,5,5-Decafluoropent-1-ene |
Table 1: Physical and Chemical Properties of this compound.[2][3]
The reactivity of perfluoroalkenes is primarily characterized by their electrophilic nature, making them susceptible to attack by nucleophiles. The electron-withdrawing fluorine atoms polarize the carbon-carbon double bond, rendering the carbon atoms electron-deficient and ready to react with electron-rich species.
Experimental evidence shows that perfluoroalkenes react with a variety of nucleophiles, including primary aromatic amines, phenols, and hydride ions. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the double bond, followed by the elimination of a fluoride ion.
Established Fluorinating Agents
In contrast to the reactivity of this compound, true fluorinating agents are designed to act as electrophilic fluorine donors. These reagents have been instrumental in the synthesis of a vast array of fluorinated organic compounds.
N-F Electrophilic Fluorinating Agents
A prominent class of modern fluorinating agents is the N-F reagents. These compounds feature a relatively weak nitrogen-fluorine bond, which allows for the transfer of an electrophilic fluorine atom to a nucleophilic substrate.
| Reagent Name | Structure | Key Characteristics |
| Selectfluor® | [1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] | Highly effective, crystalline, and relatively safe to handle. Widely used for the fluorination of enolates, enol ethers, and aromatic compounds. |
| N-Fluorobenzenesulfonimide (NFSI) | (PhSO2)2NF | Crystalline solid, more reactive than Selectfluor in some cases. Effective for the fluorination of a wide range of nucleophiles. |
| N-Fluoropyridinium Salts | Varies | Reactivity can be tuned by modifying the substituents on the pyridine ring. |
Table 2: Common N-F Electrophilic Fluorinating Agents.
The general mechanism of fluorination by N-F reagents involves the attack of a nucleophile on the electrophilic fluorine atom.
Experimental Protocols: A Representative Example
While no protocols exist for the use of this compound as a fluorinating agent, a representative protocol for a typical electrophilic fluorination using Selectfluor is provided below for illustrative purposes.
Fluorination of a 1,3-Dicarbonyl Compound with Selectfluor™
-
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Selectfluor™ (1.1 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
The 1,3-dicarbonyl compound is dissolved in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Selectfluor™ is added to the solution in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired fluorinated product.
-
Conclusion
The scientific literature does not support the use of this compound as a fluorinating agent. Its chemistry is characterized by susceptibility to nucleophilic attack due to the electron-deficient nature of its double bond. For researchers and professionals in drug development and chemical synthesis, a wide array of well-established electrophilic fluorinating agents, particularly N-F reagents like Selectfluor® and NFSI, offer reliable and versatile methods for the introduction of fluorine into organic molecules. Understanding the distinct reactivity patterns of perfluorinated compounds versus dedicated fluorinating agents is crucial for the successful design and execution of synthetic strategies aimed at creating novel fluorinated molecules.
References
Thermochemical Properties of Perfluoropent-1-ene: A Technical Guide
Introduction
Quantitative Thermochemical Data
Directly measured, comprehensive thermochemical data for perfluoropent-1-ene are scarce. The primary piece of experimental data available is for a reaction involving this compound, rather than its intrinsic properties.
| Property | Value | Units | Method | Reference |
| Reaction Enthalpy (ΔrH°) for C₅F₁₀(g) + Cl₂(g) → C₅Cl₂F₁₀(g) | -190.8 ± 1.7 | kJ/mol | Reaction Calorimetry | Lacher, Kianpour, et al., 1957[1] |
Due to the challenges in experimental determination, computational chemistry methods are invaluable for estimating the thermochemical properties of per- and polyfluoroalkyl substances (PFAS). While specific, peer-reviewed computational data for the entropy and heat capacity of this compound are not available, the methodologies described in Section 2 are routinely used to calculate these properties for similar molecules.
Experimental and Computational Protocols
The determination of thermochemical properties of fluorinated compounds presents unique experimental challenges due to their high stability and reactivity under certain conditions. Consequently, a combination of experimental techniques and advanced computational methods is often employed.
Experimental Methodology: Reaction Calorimetry
Reaction calorimetry is a powerful technique for determining the enthalpy change of a chemical reaction. The data for the chlorination of this compound was obtained using this method.
Protocol for Gas-Phase Reaction Calorimetry (as applied in Lacher, Kianpour, et al., 1957):
-
Calorimeter Setup: A flow calorimeter is employed, designed for gas-phase reactions. This apparatus typically consists of a reaction vessel immersed in a temperature-controlled fluid bath. Thermopiles or resistance thermometers are used to precisely measure temperature changes.
-
Reactant Preparation and Flow: High-purity streams of this compound and chlorine gas are prepared. Their flow rates are meticulously controlled using calibrated flowmeters.
-
Reaction Initiation: The reactant gases are introduced into the reaction vessel, where they mix and react. The reaction may be initiated by thermal means or by photochemical activation, depending on the specific reaction kinetics.
-
Temperature Measurement: The heat evolved or absorbed by the reaction causes a change in the temperature of the calorimeter. This temperature change is continuously monitored.
-
Calibration: The calorimeter is calibrated by passing a known amount of electrical energy through a heater within the calorimeter and measuring the corresponding temperature rise. This allows for the determination of the heat capacity of the calorimeter.
-
Data Analysis: The measured temperature change from the reaction, combined with the heat capacity of the calorimeter and the molar flow rates of the reactants, is used to calculate the enthalpy of reaction (ΔrH°) per mole of reactant.
Computational Methodology: Ab Initio and DFT Calculations
Given the scarcity of experimental data, computational chemistry provides a powerful alternative for determining the thermochemical properties of molecules like this compound.[2] Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are frequently used to predict enthalpies of formation, entropies, and heat capacities.[3]
General Protocol for Computational Thermochemistry:
-
Geometry Optimization: The first step is to find the lowest energy three-dimensional structure of the molecule. This is typically done using a quantum chemical method, such as DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set.
-
Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contributions to entropy and heat capacity.
-
-
Thermochemical Property Calculation: The results from the geometry optimization and frequency calculation are used to compute the thermochemical properties using statistical mechanics. The total entropy is a sum of translational, rotational, vibrational, and electronic contributions. The heat capacity is calculated from the derivatives of energy with respect to temperature.
-
High-Accuracy Energy Calculation (for Enthalpy of Formation): To obtain a more accurate enthalpy of formation, a higher-level single-point energy calculation is often performed on the optimized geometry. Composite methods like the correlation consistent Composite Approach (ccCA) or G4 theory are employed for this purpose.[3] These methods approximate the results of very high-level calculations at a more manageable computational cost. The calculated total atomization energy or the energy of an isogyric reaction is then used to derive the enthalpy of formation.[2]
Conclusion
The thermochemical properties of this compound are not well-documented through direct experimental measurement. The available experimental data is limited to the enthalpy of a specific reaction. Therefore, for a comprehensive understanding of its thermochemical behavior, computational chemistry methods are indispensable. The protocols outlined in this guide for both experimental and computational approaches represent the state-of-the-art for determining the thermochemical properties of fluorinated compounds. Future research employing these computational methodologies is necessary to provide reliable data for the standard enthalpy of formation, entropy, and heat capacity of this compound, which are essential for its application in science and industry.
References
A Technical Guide to Quantum Chemical Calculations on Perfluoropent-1-ene
Audience: Researchers, scientists, and drug development professionals.
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic compounds characterized by their exceptional chemical and thermal stability, which leads to their persistence in the environment. Perfluoropent-1-ene (C₅F₁₀) is a member of this family, and understanding its molecular properties is crucial for applications in materials science and for assessing its environmental impact and potential biological interactions. This technical guide outlines the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this compound. We present a standardized computational workflow, detail methodologies for conformational analysis and vibrational spectroscopy, and discuss how these theoretical insights can inform experimental research. While this document provides a comprehensive procedural overview, the quantitative data herein is illustrative, based on established principles for similar fluorinated compounds, to demonstrate the analytical power of these computational methods.
Introduction
Perfluorinated alkenes are foundational molecules in fluoropolymer synthesis and serve as versatile intermediates in organic chemistry. Their unique electronic properties, stemming from the high electronegativity of fluorine, impart distinct reactivity compared to their hydrocarbon counterparts. Quantum chemical calculations offer a powerful, non-experimental avenue to probe the molecular characteristics that govern the behavior of these compounds.[1] By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, vibrational frequencies, conformational preferences, and electronic properties with high accuracy.[1][2]
This guide provides a detailed overview of the theoretical protocols and expected outcomes from a computational study of this compound. The information is designed to be accessible to researchers in chemistry and drug development, providing a framework for both conducting and interpreting such calculations.
Methodologies and Computational Protocols
A rigorous computational study begins with selecting an appropriate theoretical model and establishing a clear workflow. The choice of method and basis set represents a trade-off between accuracy and computational cost.[3] For fluorinated systems, electron correlation effects and the use of diffuse basis functions are particularly important for accurate predictions.
Standard Computational Workflow
The typical workflow for a quantum chemical analysis of a flexible molecule like this compound involves several sequential steps. This process ensures that calculated properties are derived from a stable, well-defined molecular structure.
Experimental Protocols (Computational)
-
Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[4]
-
Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional combined with the 6-31+G(d,p) basis set, which includes polarization and diffuse functions necessary for fluorine-rich systems.[4]
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the harmonic frequencies used to predict the infrared (IR) spectrum.[5][6]
-
Conformational Analysis: The perfluoroethyl group attached to the double bond (C3-C4-C5) can rotate, leading to different conformers. A potential energy surface (PES) scan is performed by systematically rotating the C3-C4 dihedral angle and calculating the energy at each step. The minima on this surface correspond to stable conformers.[7]
Data Presentation: Illustrative Results
The following tables summarize the type of quantitative data obtained from quantum chemical calculations. The values presented are illustrative and based on trends observed for perfluoroalkanes and perfluoroalkenes.[4][7]
Conformational Analysis
The rotation around the C3-C4 single bond is expected to yield conformers analogous to the anti and gauche conformations in alkanes. Due to the steric and electrostatic repulsion between fluorine atoms, perfluoroalkane chains often adopt helical conformations with dihedral angles deviating from the ideal 180°.[1][4]
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | C2-C3-C4-C5 Dihedral Angle | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| A (helical-trans) | ~165° | 0.00 | 2.1 |
| B (gauche-like) | ~60° | 1.25 | 2.5 |
| C (eclipsed-TS*) | ~120° | 3.50 | 2.8 |
| D (syn-periplanar-TS*) | ~0° | 4.80 | 3.1 |
*Transition State
Vibrational Frequencies
Calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental fundamental frequencies, correcting for anharmonicity and method limitations.[8]
Table 2: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | 1795 | 1723 | C=C Stretch |
| ν₂ | 1350 | 1296 | C-F Stretch (CF₃ group) |
| ν₃ | 1240 | 1190 | C-F Stretch (CF₂ group) |
| ν₄ | 1185 | 1138 | C-F Stretch (Vinyl) |
| ν₅ | 1120 | 1075 | C-C Stretch |
Electronic Properties
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are key indicators of a molecule's reactivity.[9] A large HOMO-LUMO gap generally implies high kinetic stability.
Table 3: Illustrative Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Ionization Potential | 8.5 eV |
| Electron Affinity | 0.2 eV |
Reactivity and Signaling Pathways
The calculated electronic properties can be used to predict the reactivity of this compound. The electron-withdrawing nature of the fluorine atoms makes the double bond electron-deficient and thus susceptible to nucleophilic attack. This is a common reaction pathway for perfluorinated alkenes.
Hypothetical Reaction Pathway: Nucleophilic Addition
A common reaction involving electron-deficient alkenes is the addition of a nucleophile (Nu⁻). The reaction would likely proceed via a two-step mechanism involving a carbanionic intermediate. Quantum chemical calculations can be used to determine the transition state (TS) structures and activation energies for such a process.
Conclusion
Quantum chemical calculations provide indispensable insights into the fundamental properties of molecules like this compound. This guide outlines a robust framework for investigating its conformational landscape, vibrational spectra, and electronic structure. The computational protocols and illustrative data presented herein demonstrate the capacity of modern theoretical chemistry to predict and explain molecular behavior, offering a valuable complement to experimental studies. For researchers in materials science and drug development, these methods can accelerate the design of novel fluorinated compounds and provide a deeper understanding of their potential interactions and stability.
References
- 1. Conformational distributions of helical perfluoroalkyl substances and impacts on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. bluelaze.com [bluelaze.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Application of computational chemistry in chemical reactivity: a review [ouci.dntb.gov.ua]
The Ascendancy of a Fluorinated Alkene: A Technical Guide to the Historical Development of Perfluoropent-1-ene Chemistry
For Researchers, Scientists, and Drug Development Professionals
The field of organofluorine chemistry has witnessed exponential growth over the past century, driven by the unique and often transformative properties that fluorine atoms impart to organic molecules. Within this vast landscape, perfluorinated alkenes have carved out a significant niche as versatile building blocks and reactive intermediates. This technical guide delves into the historical development of a key member of this class: Perfluoropent-1-ene (PFPE). We will explore its synthesis, fundamental reactivity, and potential applications, providing a comprehensive resource for researchers navigating this specialized area of chemistry.
Early Synthesis and Characterization: The Dawn of this compound
The initial synthesis of perfluorinated alkenes was intrinsically linked to the broader development of fluorination technologies in the mid-20th century. While a singular, celebrated "first synthesis" of this compound is not prominently documented in readily available historical accounts, its emergence can be traced to early methods for producing perfluorinated compounds.
One of the foundational approaches to synthesizing perfluoroalkenes involves the dehydrofluorination of hydrofluorocarbons . This method relies on the elimination of hydrogen fluoride (HF) from a partially fluorinated alkane precursor. For this compound, a plausible precursor would be a hydrodecafluoropentane. The reaction is typically facilitated by a strong base or by heterogeneous catalysis at elevated temperatures.[1][2][3]
Another early and robust method for generating perfluoroalkenes is through the pyrolysis of perfluoroalkanesulfonates or other suitable perfluorinated precursors .[4][5][6] High temperatures induce fragmentation and elimination reactions, leading to the formation of the desired alkene. While less precise than other methods, pyrolysis has been a valuable tool in the exploratory phase of organofluorine chemistry.
The general reaction scheme for the dehydrofluorination approach can be visualized as follows:
Caption: General dehydrofluorination route to this compound.
It is important to note that these early synthetic routes often produced a mixture of isomers, including Perfluoropent-2-ene and other branched structures.[7] The isolation and purification of this compound would have relied on fractional distillation, a technique well-established at the time.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the strong electron-withdrawing effect of the fluorine atoms, which polarizes the carbon-carbon double bond and renders it susceptible to nucleophilic attack. This contrasts sharply with the reactivity of non-fluorinated alkenes, which typically undergo electrophilic addition.
Nucleophilic Vinylic Substitution
One of the most characteristic reactions of this compound is nucleophilic vinylic substitution . Nucleophiles readily attack the electron-deficient double bond, leading to the displacement of a fluoride ion. This reaction proceeds through an addition-elimination mechanism.
The general workflow for this reaction can be illustrated as:
Caption: Nucleophilic vinylic substitution mechanism.
A wide range of nucleophiles, including alkoxides, thiolates, and amines, have been shown to react with perfluoroalkenes in this manner.[8][9][10] The regioselectivity of the attack is influenced by both electronic and steric factors.
Table 1: Representative Nucleophilic Substitution Reactions of Perfluoroalkenes
| Nucleophile | Product Type | Reference |
| Methoxide (CH₃O⁻) | Methoxyperfluoropentene | [11] |
| Thiophenoxide (C₆H₅S⁻) | Phenylthioperfluoropentene | [8] |
| Ammonia (NH₃) | Aminoperfluoropentene | [8] |
Cycloaddition Reactions
This compound can also participate in cycloaddition reactions , acting as a dienophile or a dipolarophile. The electron-deficient nature of the double bond makes it a good reaction partner for electron-rich dienes in Diels-Alder reactions and for 1,3-dipoles in [3+2] cycloadditions.[12][13][14][15]
A generalized workflow for a [4+2] cycloaddition is depicted below:
Caption: Diels-Alder cycloaddition involving this compound.
These reactions provide a powerful tool for the synthesis of complex fluorinated cyclic and heterocyclic systems.
Free Radical Reactions
While less common than nucleophilic reactions, this compound can undergo free radical additions .[16][17][18][19][20] These reactions are typically initiated by heat or light and involve the addition of a radical species across the double bond. The regioselectivity of radical addition to perfluoroalkenes can be complex and is influenced by the stability of the resulting radical intermediates.
Applications and Future Outlook, with a Focus on Drug Development
The unique properties of the perfluoropentyl group, including its high lipophilicity and metabolic stability, make it an attractive moiety for incorporation into bioactive molecules. However, the direct application of this compound in drug development is not yet widely established in the literature. The primary role of perfluoroalkenes in medicinal chemistry has been as versatile starting materials for the synthesis of more complex fluorinated scaffolds.[21][22]
The reactions of this compound, particularly nucleophilic substitutions and cycloadditions, offer pathways to a diverse range of fluorinated building blocks that can be further elaborated into potential drug candidates. For instance, the introduction of amine or alcohol functionalities via nucleophilic substitution can provide handles for further chemical transformations.
Table 2: Potential Applications of this compound Derivatives in Medicinal Chemistry
| Derivative Class | Potential Therapeutic Area | Rationale |
| Fluorinated heterocycles | Oncology, Infectious Diseases | Enhanced metabolic stability and binding affinity |
| Perfluoroalkylated amino acids | Enzyme Inhibition | Mimicking natural amino acids with altered electronic properties |
| Fluorinated steroids | Endocrinology | Modulation of receptor binding and pharmacokinetics |
The historical development of this compound chemistry, from its early, often non-specific, syntheses to the more controlled and understood reactions of today, provides a solid foundation for future innovation. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the importance of fundamental building blocks like this compound is set to increase. Future research will likely focus on developing more selective and efficient synthetic methods, exploring its reactivity with a wider range of reaction partners, and ultimately, harnessing its unique properties for the design of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. EP0406748A3 - Dehydrofluorination and dehydrogenation of fluorinated alkanes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Pentene, 1,1,1,2,3,4,4,5,5,5-decafluoro- | C5F10 | CID 2736749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nucleophilic Reactions of Perfluoroalkenes - ProQuest [proquest.com]
- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
- 16. Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Molecule‐Induced Radical Formation (MIRF) Reactions—A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environmentally Persistent Free Radicals (EPFRs). 1. Generation of Reactive Oxygen Species in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Free radicals from cyclic enones: an electron paramagnetic resonance investigation. Part 1. Radicals formed by hydrogen abstraction [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds | EurekAlert! [eurekalert.org]
- 22. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols for Radical Polymerization of Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocol: Radical Polymerization of Perfluoropent-1-ene
This protocol describes a method for the free-radical polymerization of this compound using a chemical initiator. The procedure should be carried out by trained personnel in a laboratory equipped for handling pressurized and potentially hazardous materials.
Materials:
-
Monomer: this compound (C₅F₁₀), purified to remove inhibitors.
-
Initiator: Di-tert-butyl peroxide (DTBP) or another suitable radical initiator with a known decomposition rate at the reaction temperature. Azo initiators like 2,2'-azobis(2-methylpropionitrile) (AIBN) could also be considered for lower temperature polymerizations.
-
Solvent (optional): A perfluorinated or highly fluorinated solvent that is inert under the reaction conditions, such as perfluoro(methylcyclohexane) or 1,1,1,3,3-pentafluorobutane. The use of a solvent can aid in heat dissipation and control of viscosity. For bulk polymerization, no solvent is required.
-
Degassing agent: High-purity nitrogen or argon gas.
Equipment:
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer, pressure gauge, thermocouple, and inlet/outlet valves.
-
Vacuum pump.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Temperature-controlled heating mantle or oil bath.
-
Apparatus for polymer precipitation and filtration (e.g., beaker, non-solvent such as methanol, filter funnel, and filter paper).
-
Vacuum oven for drying the polymer.
Procedure:
-
Monomer Purification: this compound should be passed through a column of activated alumina to remove any inhibitors (e.g., hydroquinone) that may be present.
-
Reactor Preparation: The high-pressure reactor must be thoroughly cleaned, dried, and assembled. It should then be connected to a vacuum line and evacuated to remove air and moisture. This step is critical as oxygen can inhibit radical polymerization. The reactor is then backfilled with an inert gas (nitrogen or argon). This vacuum/backfill cycle should be repeated at least three times.
-
Charging the Reactor:
-
If a solvent is used, the degassed solvent is transferred to the reactor via cannula under an inert atmosphere.
-
The desired amount of the radical initiator (e.g., di-tert-butyl peroxide, typically 0.1-1 mol% relative to the monomer) is then added to the reactor.
-
The purified this compound monomer is condensed into the pre-weighed and cooled reactor. The amount of monomer added should be determined by weight.
-
-
Polymerization Reaction:
-
The reactor is sealed and the contents are brought to the desired reaction temperature with stirring. For di-tert-butyl peroxide, a typical temperature range is 110-130 °C. The reaction temperature should be chosen based on the half-life of the initiator.
-
The pressure in the reactor will increase as the temperature rises. The autogenous pressure of the monomer at the reaction temperature is typically sufficient for polymerization.
-
The reaction is allowed to proceed for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by observing the pressure drop in the reactor, which indicates monomer consumption.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, the reactor is cooled to room temperature.
-
Any unreacted monomer is carefully vented from the reactor in a well-ventilated fume hood.
-
The reactor is opened, and the resulting polymer, which may range from a viscous liquid to a solid, is collected.
-
The crude polymer is dissolved in a suitable fluorinated solvent (if not already in solution).
-
The polymer solution is then slowly added to a stirred non-solvent, such as methanol, to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization of the Polymer:
The resulting poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is essential for confirming the polymer structure and identifying end groups.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[1] This requires a suitable fluorinated eluent and calibration standards.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (T₉) and melting point (Tₘ), if any.[2]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its decomposition temperature.[2]
Data Presentation
| Parameter | Hypothetical Value | Description |
| Monomer Conversion (%) | 75 | The percentage of the initial monomer that has been converted into polymer. This is typically determined gravimetrically. |
| Number-Average Molecular Weight (Mₙ, g/mol ) | 50,000 | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mₙ, g/mol ) | 95,000 | An average molecular weight that is biased towards the heavier molecules in the sample. |
| Polydispersity Index (PDI) | 1.9 | A measure of the breadth of the molecular weight distribution in a polymer sample, calculated as Mₙ/Mₙ.[1] A value of 1.0 indicates a monodisperse sample. |
| Glass Transition Temperature (T₉, °C) | 15 | The temperature at which the amorphous regions of the polymer transition from a hard, glassy state to a soft, rubbery state.[2] |
| Decomposition Temperature (Tₔ, °C) | 350 | The temperature at which the polymer begins to thermally degrade, as measured by TGA.[2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the radical polymerization of this compound.
Caption: Experimental workflow for the radical polymerization of this compound.
References
Anionic Polymerization of Perfluoropent-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. This method is particularly suited for monomers bearing electron-withdrawing groups, a characteristic inherent to perfluorinated olefins like perfluoropent-1-ene. The strong inductive effect of the fluorine atoms renders the double bond susceptible to nucleophilic attack, initiating the polymerization process. While specific literature on the anionic polymerization of this compound is limited, valuable insights can be drawn from studies on structurally similar perfluoroalkenes, such as hexafluoropropylene and hexafluoro-1,3-butadiene.
This document provides detailed application notes and experimental protocols for the anionic polymerization of this compound, based on established methods for analogous fluorinated monomers. The information herein is intended to serve as a comprehensive guide for researchers venturing into the synthesis and application of poly(this compound).
Data Presentation
Quantitative data from anionic polymerization of analogous perfluoroalkenes are summarized in the table below. This data can be used as a reference for setting up and optimizing the polymerization of this compound.
| Monomer | Initiator System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Hexafluoropropylene Oxide | CsF / tetraglyme | 1,1,2-trifluoro-1,1,2-trichloroethane | -30 to -35 | < 5 DPn | - | - | [1][2] |
| Hexafluoropropylene Oxide | KF / tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | 2500 - 3500 | - | >90 | [1] |
| Hexafluoro-1,3-butadiene | Cesium tert-butoxide | - | - | - | - | High | [3] |
Note: DPn refers to the number-average degree of polymerization. Data for this compound is not available in the cited literature and should be determined experimentally.
Experimental Protocols
The following protocols are adapted from established procedures for the anionic polymerization of perfluoroalkenes and can be considered as a starting point for the polymerization of this compound.
Protocol 1: Cesium Fluoride Initiated Polymerization
This protocol is adapted from the anionic ring-opening polymerization of hexafluoropropylene oxide, a method that can be applied to perfluoroalkenes.[1][2]
Materials:
-
This compound (monomer)
-
Cesium fluoride (CsF) (initiator)
-
Tetraglyme (activator)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), diglyme, or a fluorinated solvent like 1,1,1,3,3-pentafluorobutane)
-
High-purity inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., methanol)
-
Precipitating solvent (e.g., cold methanol or hexane)
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer and an inert gas inlet/outlet is thoroughly dried by heating under vacuum and then purged with high-purity inert gas.
-
Initiator Preparation: Cesium fluoride and tetraglyme are added to the reactor under a positive pressure of inert gas. The mixture is stirred in the chosen anhydrous solvent to form the "naked" fluoride ion initiator complex.
-
Monomer Addition: The reactor is cooled to the desired temperature (e.g., -78°C to 0°C). This compound, freshly distilled and de-gassed, is then slowly added to the initiator solution under vigorous stirring.
-
Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as in-situ NMR or by taking aliquots for analysis.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol, which protonates the propagating anionic chain ends.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane). The precipitate is then filtered, washed with the precipitating solvent, and dried under vacuum to a constant weight.
Protocol 2: Organolithium Initiated Polymerization
This protocol is a general method for anionic polymerization of vinyl monomers and can be adapted for this compound, which is activated by electron-withdrawing fluorine atoms.[4][5]
Materials:
-
This compound (monomer)
-
Organolithium initiator (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi))
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF))
-
High-purity inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., degassed methanol)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Solvent and Monomer Purification: The solvent (THF) must be rigorously purified and dried to remove any protic impurities. The this compound monomer should be distilled from a suitable drying agent (e.g., calcium hydride) immediately before use.
-
Reactor Setup: A Schlenk line or a glovebox is used to maintain an inert atmosphere throughout the experiment. The glassware is flame-dried under vacuum and cooled under a stream of inert gas.
-
Initiation: The purified solvent is transferred to the reaction flask via cannula and cooled to a low temperature (typically -78°C). A calculated amount of the organolithium initiator is then added.
-
Monomer Addition: The purified this compound is added dropwise to the stirred initiator solution. A color change may be observed, indicating the formation of the propagating carbanions.
-
Propagation: The reaction is allowed to proceed at the low temperature for the desired time.
-
Termination: The living polymer chains are terminated by the addition of a degassed quenching agent like methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent like methanol. The polymer is then collected by filtration and dried under vacuum.
Mandatory Visualization
The following diagrams illustrate the key conceptual frameworks for the anionic polymerization of this compound.
Caption: General workflow for anionic polymerization of this compound.
Caption: Conceptual pathway of anionic polymerization.
References
Application Notes and Protocols for the Copolymerization of Perfluoropent-1-ene with Vinylidene Fluoride (VDF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and characterization of copolymers of perfluoropent-1-ene and vinylidene fluoride (VDF). The copolymerization of VDF with perfluoroalkenes such as 1,1,3,3,3-pentafluoropropene (2H-PFP), an isomer of this compound, yields fluoropolymers with a unique combination of properties. These materials can range from fluoroelastomers to fluorothermoplastics, exhibiting excellent thermal stability and chemical resistance.[1][2][3] The incorporation of this compound into the VDF polymer chain disrupts the crystallinity of polyvinylidene fluoride (PVDF), leading to materials with tailored mechanical and thermal properties. This makes them attractive for a variety of high-performance applications, including seals, gaskets, and O-rings for extreme temperature environments, as well as for specialty coatings and membranes in the chemical and pharmaceutical industries.[3][4]
Experimental Protocols
Protocol 1: Radical Copolymerization of 1,1,3,3,3-Pentafluoropropene (2H-PFP) with VDF in Solution
This protocol is based on the radical copolymerization method, which is a common technique for synthesizing fluoropolymers.
Materials:
-
Vinylidene fluoride (VDF)
-
1,1,3,3,3-Pentafluoropropene (2H-PFP)
-
1,1,1,3,3-Pentafluorobutane (as solvent)
-
Di-tert-butyl peroxide (DTBP) (as initiator)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Vacuum pump
-
Methanol (for precipitation)
-
Acetone-d6 (for NMR analysis)
Procedure:
-
Reactor Preparation: The high-pressure autoclave reactor is first cleaned, dried, and then subjected to several vacuum/nitrogen cycles to remove any oxygen.
-
Charging the Reactor: The solvent (1,1,1,3,3-pentafluorobutane) and the initiator (di-tert-butyl peroxide) are introduced into the reactor.
-
Monomer Addition: The reactor is cooled, and the monomers, VDF and 2H-PFP, are then transferred into the autoclave. The amounts of each monomer are determined by the desired copolymer composition.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 145 °C) and the polymerization reaction is allowed to proceed for a specified time (e.g., 2 hours) with constant stirring. The pressure inside the reactor will increase upon heating and should be monitored.
-
Termination and Product Recovery: After the reaction time has elapsed, the reactor is cooled to room temperature, and any unreacted monomers are carefully vented. The resulting polymer solution is then precipitated in an excess of cold methanol.
-
Purification: The precipitated copolymer is collected by filtration and washed several times with methanol to remove any residual monomers and initiator.
-
Drying: The purified copolymer is dried in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Characterization: The dried copolymer is characterized by techniques such as ¹⁹F NMR spectroscopy to determine the copolymer composition and microstructure, and by Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution. Thermal properties are analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables summarize the quantitative data obtained from the copolymerization of 2H-PFP with VDF under various conditions.
Table 1: Reaction Conditions and Copolymer Composition
| Run No. | VDF in feed (mol%) | 2H-PFP in feed (mol%) | Initiator | Temperature (°C) | Time (h) | VDF in copolymer (mol%) | 2H-PFP in copolymer (mol%) | Yield (%) |
| 1 | 50 | 50 | DTBP | 145 | 2 | 88 | 12 | 15 |
| 2 | 75 | 25 | DTBP | 145 | 2 | 95 | 5 | 25 |
Data synthesized from literature.[1][2]
Table 2: Thermal Properties of Poly(VDF-co-2H-PFP)
| Run No. | VDF in copolymer (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 10% weight loss, °C) |
| 1 | 88 | -25 | 420 |
| 2 | 95 | -30 | 435 |
Data synthesized from literature.[1][2]
Visualizations
Experimental Workflow for Radical Copolymerization
The following diagram illustrates the general workflow for the radical copolymerization of VDF and this compound.
Caption: Workflow for the synthesis and characterization of VDF-perfluoropent-1-ene copolymers.
Logical Relationship of Monomer Composition and Polymer Properties
This diagram illustrates how the monomer feed ratio influences the final properties of the copolymer.
Caption: Relationship between monomer feed and final copolymer properties.
References
Application Notes & Protocols: Synthesis of Perfluoropent-1-ene and Ethylene Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Copolymers of ethylene and fluorinated alkenes are of significant interest due to their unique combination of properties, including chemical inertness, thermal stability, and tunable mechanical characteristics. While the direct copolymerization of perfluoropent-1-ene and ethylene is not extensively documented in publicly available literature, this document provides a comprehensive guide based on analogous copolymerization reactions, particularly the well-established synthesis of fluorinated ethylene propylene (FEP), a copolymer of tetrafluoroethylene (TFE) and hexafluoropropylene (HFP).[1][2][3] The protocols and data presented herein serve as a foundational resource for researchers aiming to develop and characterize novel copolymers of ethylene and perfluorinated alpha-olefins like this compound. Such materials could find applications in specialized drug delivery systems, chemically resistant coatings, and advanced medical device components.
The methodologies described are based on free-radical polymerization in an aqueous emulsion, a common industrial practice for the synthesis of fluoropolymers.[1][3] The provided protocols and data tables are intended to be a starting point for experimental design, and optimization will be necessary to achieve desired copolymer compositions and properties.
I. Physicochemical Properties of Related Copolymers
The properties of ethylene and perfluoroalkene copolymers are highly dependent on the comonomer ratio. The incorporation of a perfluorinated comonomer like hexafluoropropylene into a polytetrafluoroethylene backbone is known to lower the melting point and crystallinity, rendering the polymer melt-processable.[1][2][3] A similar trend would be expected for copolymers of ethylene and this compound. Below is a summary of typical properties for a related, commercially available fluoropolymer, FEP, to provide a benchmark for experimental goals.
Table 1: Typical Properties of FEP (Tetrafluoroethylene-co-Hexafluoropropylene)
| Property | Value | Reference |
| Melting Point | 260 - 280 °C | [1] |
| Crystallinity | ~70% | [1] |
| Tensile Strength | 23 - 31 MPa | |
| Elongation at Break | 250 - 330% | |
| Dielectric Constant (1 MHz) | 2.1 | [3] |
| Chemical Resistance | Excellent | [3] |
II. Experimental Protocols
The following protocol describes a general procedure for the semi-continuous emulsion copolymerization of ethylene and a perfluoroalkene (e.g., this compound). This method is adapted from established procedures for FEP synthesis.[2]
A. Materials and Reagents:
-
Deionized water (ultra-pure)
-
This compound (or other perfluoroalkene)
-
Ethylene (high purity)
-
Ammonium persulfate (APS) (initiator)
-
Perfluorooctanoic acid (PFOA) or a suitable alternative surfactant
-
Sodium sulfite (optional, as a reducing agent to create a redox initiation system)
-
Buffer (e.g., phosphate buffer to maintain pH)
-
Nitrogen (for purging)
B. Equipment:
-
High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure transducer, and inlet/outlet ports.
-
Gas flow controllers for ethylene and this compound.
-
A system for feeding liquid initiator solution.
-
Vacuum pump.
-
Filtration apparatus.
-
Drying oven.
C. Detailed Polymerization Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen.
-
Evacuate the reactor using a vacuum pump.
-
-
Charging the Reactor:
-
Add deionized water, surfactant (e.g., PFOA), and buffer to the reactor.
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired reaction temperature (e.g., 70-100 °C).
-
-
Monomer Addition:
-
Pressurize the reactor with ethylene to the desired partial pressure.
-
Introduce this compound into the reactor. The monomer feed ratio can be controlled by adjusting the partial pressures of the gaseous monomers or by a controlled liquid feed.
-
-
Initiation of Polymerization:
-
Prepare a fresh aqueous solution of the initiator (e.g., ammonium persulfate).
-
Inject the initiator solution into the reactor to start the polymerization. The reaction pressure will decrease as the monomers are consumed.
-
Maintain a constant pressure by continuously feeding the monomer mixture at the desired ratio.
-
-
Reaction and Termination:
-
Allow the reaction to proceed for the desired duration. The reaction time will influence the polymer yield and molecular weight.
-
To terminate the reaction, stop the monomer feed and cool the reactor to room temperature.
-
Vent any unreacted monomers safely.
-
-
Polymer Isolation and Purification:
-
Discharge the polymer dispersion from the reactor.
-
Coagulate the polymer by adding a salt solution or by freezing and thawing.
-
Filter the coagulated polymer and wash it thoroughly with deionized water to remove any residual surfactant and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
D. Characterization of the Copolymer:
The resulting copolymer should be characterized to determine its composition, molecular weight, and thermal properties.
-
Composition:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used to determine the molar ratio of the fluorinated monomer to ethylene in the copolymer.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the monomers within the copolymer structure.[2]
-
-
Molecular Weight:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Thermal Properties:
III. Visualizations
A. Reaction Scheme:
The following diagram illustrates the general free-radical copolymerization of ethylene and this compound.
Caption: Free-radical copolymerization of ethylene and this compound.
B. Experimental Workflow:
This diagram outlines the key steps in the synthesis and characterization of the copolymer.
Caption: Workflow for copolymer synthesis and characterization.
Disclaimer: The provided protocols are based on analogous and well-documented procedures for similar fluoropolymers. The synthesis of copolymers of this compound and ethylene may require significant optimization of reaction conditions, including initiator concentration, monomer feed ratios, temperature, and pressure, to achieve the desired material properties. All experimental work should be conducted with appropriate safety precautions in a well-ventilated laboratory, especially when working with high-pressure gases and fluorinated compounds.
References
Application Notes and Protocols for the Synthesis of Fluoropolymers Using Perfluoropent-1-ene as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The homopolymerization of perfluoropent-1-ene is not a widely documented process in publicly available scientific literature. The following application notes and protocols are based on established principles of fluoropolymer chemistry and analogous polymerization of other short-chain perfluoroalkenes. These are intended to serve as a starting point for research and development.
Introduction
Fluoropolymers are a class of high-performance polymers characterized by their exceptional chemical inertness, thermal stability, low friction, and biocompatibility. These properties make them invaluable in a wide range of applications, including advanced coatings, seals, and biomedical devices.[1][2][3] The synthesis of novel fluoropolymers with tailored properties is an ongoing area of research. This compound (C₅F₁₀), a five-carbon perfluorinated olefin, presents a potential, yet underexplored, monomer for the synthesis of new fluoropolymers. This document outlines theoretical protocols for the polymerization of this compound and discusses the potential properties and applications of the resulting polymer, poly(this compound).
Potential Properties of Poly(this compound)
The properties of poly(this compound) are expected to be influenced by the C-F bond's strength and the overall fluorine content. By analogy with other perfluoropolymers, a set of predicted properties can be extrapolated.
Table 1: Predicted Physicochemical and Thermal Properties of Poly(this compound)
| Property | Predicted Value/Characteristic | Rationale (Based on Analogous Fluoropolymers) |
| Chemical Formula | (C₅F₁₀)n | Repeating monomer unit of this compound. |
| Molecular Weight | Variable, dependent on synthesis conditions | Can be controlled by initiator concentration, chain transfer agents, and reaction time, similar to other free-radical polymerizations.[4] |
| Appearance | White, semi-crystalline solid | Typical appearance for fluoropolymers like PTFE and FEP. |
| Density | ~ 2.0 - 2.2 g/cm³ | High density is characteristic of perfluorinated polymers due to the high atomic weight of fluorine. |
| Melting Point (Tm) | 150 - 250 °C | Expected to be lower than PTFE due to the bulkier side chain, which may disrupt crystal packing. |
| Glass Transition (Tg) | 40 - 80 °C | The presence of a C₃F₇ side chain would likely increase chain stiffness compared to simpler fluoropolymers, leading to a higher Tg. |
| Thermal Stability | High, with decomposition temperature > 350 °C in inert atmosphere | The high strength of the C-F and C-C bonds in the backbone confers excellent thermal stability.[2][5] |
| Chemical Resistance | Excellent resistance to acids, bases, organic solvents, and oxidizing agents | Perfluorinated structure provides a shield against chemical attack.[1][3] |
| Solubility | Insoluble in most common solvents | Expected to be soluble only in specialized, highly fluorinated solvents at elevated temperatures. |
| Surface Energy | Very low | Characteristic of fluorinated surfaces, leading to hydrophobic and oleophobic properties.[6] |
| Dielectric Constant | Low (~2.1) | The non-polar nature of the C-F bond results in excellent electrical insulation properties. |
Proposed Synthesis Protocols
The polymerization of this compound is anticipated to proceed via a free-radical mechanism, similar to other fluoroalkenes. Emulsion and suspension polymerization are the most common industrial methods for fluoropolymer synthesis.
Free-Radical Emulsion Polymerization
Emulsion polymerization is a robust technique that can produce high molecular weight polymers at a fast rate. It involves dispersing the monomer in an aqueous phase with the aid of a surfactant.
Experimental Protocol:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet ports for monomer, initiator, and nitrogen is required.
-
Degassing: The reactor is charged with deionized water and a suitable fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a modern, shorter-chain alternative). The mixture is deoxygenated by several cycles of vacuum and nitrogen purging.
-
Monomer Addition: this compound is condensed into the reactor at a low temperature.
-
Initiation: The reactor is heated to the desired temperature (typically 50-80 °C). A water-soluble initiator, such as ammonium persulfate (APS), is injected as an aqueous solution to start the polymerization.
-
Polymerization: The reaction pressure is maintained by the continuous or intermittent feeding of the this compound monomer. The reaction is monitored by observing the pressure drop and/or heat generation.
-
Termination and Work-up: After the desired conversion is reached, the reactor is cooled, and the unreacted monomer is vented. The resulting polymer latex is coagulated by adding a salt solution (e.g., MgSO₄), filtered, washed with deionized water, and dried in a vacuum oven.
Table 2: Typical Reaction Conditions for Emulsion Polymerization of this compound
| Parameter | Value |
| Reactor Volume | 1 L |
| Deionized Water | 500 mL |
| Surfactant | 1-5 g (e.g., APFO or alternative) |
| This compound | 100-200 g |
| Initiator (APS) | 0.1-1.0 g in 20 mL of deionized water |
| Reaction Temperature | 50 - 80 °C |
| Reaction Pressure | 10 - 30 bar |
| Stirring Speed | 200 - 500 rpm |
| Reaction Time | 4 - 12 hours |
Workflow for Emulsion Polymerization:
Free-Radical Suspension Polymerization
Suspension polymerization is suitable for producing polymer beads of a controlled size. The monomer is suspended as droplets in an aqueous phase, and a monomer-soluble initiator is used.
Experimental Protocol:
-
Reactor Setup: Similar to emulsion polymerization, a high-pressure reactor is used.
-
Aqueous Phase Preparation: The reactor is charged with deionized water and a suspending agent (e.g., polyvinyl alcohol or methyl cellulose) to stabilize the monomer droplets.
-
Monomer and Initiator: The this compound monomer and a monomer-soluble organic peroxide initiator (e.g., dibenzoyl peroxide or a perfluorinated peroxide) are mixed and then introduced into the reactor.
-
Polymerization: The mixture is heated to the initiator's decomposition temperature (typically 60-90 °C) under vigorous stirring to maintain the suspension.
-
Work-up: After the reaction, the polymer beads are separated by filtration, washed thoroughly with water to remove the suspending agent, and dried.
Table 3: Typical Reaction Conditions for Suspension Polymerization of this compound
| Parameter | Value |
| Reactor Volume | 1 L |
| Deionized Water | 600 mL |
| Suspending Agent | 0.1-0.5 g (e.g., Polyvinyl alcohol) |
| This compound | 150 g |
| Initiator | 0.5-2.0 g (e.g., Dibenzoyl peroxide) |
| Reaction Temperature | 60 - 90 °C |
| Stirring Speed | 400 - 800 rpm |
| Reaction Time | 6 - 16 hours |
Workflow for Suspension Polymerization:
Potential Applications
Given its predicted properties, poly(this compound) could be a valuable material in several advanced applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery: The chemical inertness and potential for melt-processability could make it a candidate for creating controlled-release drug delivery systems, either as a matrix material or as a coating for drug-eluting stents.
-
Medical Devices and Implants: Its expected biocompatibility and biostability would be advantageous for manufacturing components of medical devices, such as catheters, surgical instruments, and long-term implants, where resistance to bodily fluids and sterilization methods is crucial.[1]
-
High-Performance Coatings: The low surface energy would make it an excellent material for anti-fouling and non-stick coatings in bioreactors, pharmaceutical processing equipment, and analytical devices to prevent protein adsorption and cell adhesion.
-
Advanced Seals and Gaskets: In pharmaceutical and chemical manufacturing, its high chemical and thermal resistance would be ideal for seals, gaskets, and tubing that come into contact with aggressive chemicals and high temperatures.[1]
Characterization of Poly(this compound)
To validate the synthesis and properties of the polymer, a suite of analytical techniques should be employed.
Table 4: Recommended Analytical Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹⁹F and ¹³C NMR to confirm the polymer structure and identify end-groups. |
| Fourier-Transform Infrared (FTIR) | To verify the presence of C-F bonds and the absence of C=C double bonds from the monomer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting point (Tm). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature. |
| Contact Angle Goniometry | To measure the surface energy and evaluate the hydrophobicity and oleophobicity of polymer films. |
| X-ray Diffraction (XRD) | To determine the degree of crystallinity. |
Logical Relationship of Polymer Synthesis and Characterization:
References
- 1. Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. Step-Growth Polymerization of Perfluoro-Vinyl Ether, -Cycloalkenes, and -Acyclic Alkenes with Bisphenols Containing Variable Polycyclic Aromatic Cores - ProQuest [proquest.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
Application Notes & Protocols: Plasma Polymerization of Perfluoropent-1-ene for Advanced Surface Modification
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Plasma polymerization of fluorocarbons is a versatile technique for creating ultra-thin, conformal, and pinhole-free coatings on a variety of substrates.[2] These plasma-polymerized fluorocarbon (PPFC) films exhibit unique properties derived from their high fluorine content, making them highly valuable for biomedical and drug development applications.
Key Properties of Perfluoropent-1-ene Plasma Polymer Films
-
Hydrophobicity & Oleophobicity: The high density of fluorine atoms in the polymer matrix results in surfaces with very low surface energy.[3][4] This imparts excellent water and oil repellency, which is critical for creating non-fouling surfaces. Water contact angles for similar PPFC films can exceed 100°.[3]
-
Biocompatibility: Fluoropolymers are known for their chemical inertness and stability, which often translates to excellent biocompatibility.[4][5] Plasma-polymerized films can be used to coat medical implants and devices to minimize adverse reactions with biological tissues.[2][6]
-
Chemical Inertness: The strong C-F bonds make the resulting films highly resistant to chemical attack, protecting the underlying substrate from corrosive environments.
-
Barrier Properties: The dense, cross-linked structure of plasma polymers can act as an effective barrier against the permeation of gases and liquids. This is particularly useful in drug delivery systems for controlling release kinetics.
-
Tunable Surface Chemistry: By controlling the plasma parameters, the chemical composition and cross-linking of the film can be tailored to achieve desired surface properties.[7][8]
Applications in Research and Drug Development
-
Anti-Fouling Surfaces for Medical Devices: The hydrophobic nature of this compound plasma polymer coatings can significantly reduce the adhesion of proteins, bacteria, and other biological entities.[4] This is crucial for devices like catheters, stents, and biosensors to prevent biofilm formation and maintain performance.
-
Controlled Drug Delivery: Plasma-polymerized films can be deposited onto drug-loaded porous materials or nanoparticles to act as a rate-limiting barrier. The thickness and porosity of the film can be precisely controlled to tune the drug release profile, enabling sustained or targeted delivery.
-
Improving Biocompatibility of Implants: Coating metallic or polymeric implants with a thin, inert layer of plasma-polymerized this compound can enhance their biocompatibility and reduce inflammatory responses.[6][9]
-
Hydrophobic Modification of Microfluidic Devices: In "lab-on-a-chip" systems, controlling surface wettability is essential. A hydrophobic coating can facilitate droplet manipulation and prevent cross-contamination between samples.
Experimental Protocols
The following protocols describe a general methodology for the plasma polymerization of a short-chain fluorocarbon monomer like this compound and the subsequent characterization of the deposited films.
Protocol for Plasma Polymerization of this compound
This protocol is designed for a capacitively coupled plasma (CCP) reactor, a common setup for plasma polymerization.
2.1.1 Materials and Equipment
-
Substrates (e.g., silicon wafers, glass slides, polymer films)
-
This compound monomer (gas or volatile liquid)
-
Argon gas (for plasma ignition and cleaning)
-
Capacitively coupled plasma (CCP) reactor with a radio frequency (RF) power supply (13.56 MHz is typical)
-
Vacuum pump system (rotary and diffusion/turbomolecular pump)
-
Mass flow controllers (MFCs) for gas delivery
-
Pressure gauge
2.1.2 Experimental Workflow Diagram
Caption: Workflow for surface modification via plasma polymerization.
2.1.3 Step-by-Step Procedure
-
Substrate Preparation:
-
Clean substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates thoroughly with a stream of nitrogen gas and place them in a vacuum oven at 80°C for at least 1 hour to remove any residual moisture.
-
-
Reactor Setup and Evacuation:
-
Place the cleaned, dry substrates onto the grounded electrode in the plasma reactor.
-
Seal the chamber and evacuate it to a base pressure below 10⁻³ Pa to ensure a clean environment.
-
-
Substrate Pre-treatment (Optional but Recommended):
-
Introduce argon gas into the chamber at a flow rate of 10-20 sccm.
-
Ignite an argon plasma at a low power (e.g., 20 W) for 5-10 minutes. This step cleans and activates the substrate surface, promoting better film adhesion.
-
Turn off the RF power and evacuate the chamber again.
-
-
Plasma Polymerization:
-
Introduce this compound vapor into the chamber using a mass flow controller. If it's a liquid, use a heated vapor delivery system.
-
Allow the pressure to stabilize at the desired working pressure (typically 1-20 Pa).
-
Ignite the plasma by applying RF power. The power level will be a key parameter to optimize (a starting range could be 10-100 W).
-
Maintain the plasma for the desired deposition time (e.g., 5-30 minutes). The deposition time will control the film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and the monomer flow.
-
Allow the chamber to remain under vacuum for a few minutes to cool.
-
Vent the chamber slowly with an inert gas like nitrogen or argon to atmospheric pressure.
-
Remove the coated substrates and store them in a clean, dry environment (e.g., a desiccator) before characterization.
-
Protocols for Surface Characterization
2.2.1 Workflow for Surface Characterization
Caption: Workflow for the analysis of plasma-polymerized surfaces.
2.2.2 Contact Angle Goniometry (Wettability)
-
Objective: To measure the static water contact angle to determine the hydrophobicity of the surface.
-
Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface using a microsyringe.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Repeat the measurement at least five times on different areas of the sample and calculate the average.
-
2.2.3 X-ray Photoelectron Spectroscopy (XPS) (Chemical Composition)
-
Objective: To determine the elemental composition and chemical bonding states of the film surface.
-
Procedure:
-
Mount the sample in the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s and F 1s regions.
-
Perform curve fitting (deconvolution) on the high-resolution C 1s spectrum to identify different chemical components (e.g., C-C, C-CF, CF, CF₂, CF₃).
-
Calculate the F/C atomic ratio from the survey scan peak areas and their respective sensitivity factors.
-
2.2.4 Atomic Force Microscopy (AFM) (Morphology and Roughness)
-
Objective: To visualize the surface topography and quantify the surface roughness.
-
Procedure:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface in tapping mode (to minimize surface damage).
-
Scan a representative area (e.g., 1x1 µm or 5x5 µm).
-
Process the acquired image to remove artifacts and flatten the data.
-
Calculate the root-mean-square (Rq) roughness from the height data.
-
Data Presentation
The following tables present representative data that could be expected from the characterization of this compound plasma polymer films, based on values reported for similar fluoropolymers.[3]
Table 1: Representative Surface Wettability Data
| Plasma Power (W) | Deposition Time (min) | Water Contact Angle (°) | Surface Free Energy (mN/m) |
|---|---|---|---|
| 20 | 10 | 105 ± 2 | ~18 |
| 50 | 10 | 112 ± 3 | ~15 |
| 80 | 10 | 108 ± 2 | ~17 |
| 50 | 5 | 109 ± 3 | ~16 |
| 50 | 20 | 115 ± 2 | ~14 |
Table 2: Representative XPS Surface Composition Data
| Plasma Power (W) | F/C Ratio | % CF₃ | % CF₂ | % CF | % C-CF |
|---|---|---|---|---|---|
| 20 | 1.5 | 15 | 40 | 25 | 20 |
| 50 | 1.3 | 12 | 35 | 30 | 23 |
| 80 | 1.1 | 8 | 30 | 35 | 27 |
Table 3: Representative Surface Morphology Data
| Plasma Power (W) | Deposition Time (min) | Film Thickness (nm) | Surface Roughness (Rq, nm) |
|---|---|---|---|
| 20 | 10 | 50 | 1.2 |
| 50 | 10 | 85 | 2.5 |
| 80 | 10 | 110 | 4.1 |
| 50 | 5 | 40 | 1.8 |
| 50 | 20 | 150 | 3.6 |
Influence of Plasma Parameters
The properties of the final film are highly dependent on the plasma process parameters. Understanding these relationships is key to tailoring the surface for a specific application.
Caption: Relationship between plasma parameters and film properties.
-
RF Power: Higher power generally leads to increased monomer fragmentation, resulting in a more cross-linked film but potentially a lower F/C ratio as fluorine atoms are abstracted.[10] It also typically increases the deposition rate.
-
Pressure: Affects the residence time of molecules in the plasma. Higher pressure can lead to more gas-phase polymerization.
-
Monomer Flow Rate: Influences the amount of monomer available for polymerization. The ratio of power to flow rate (W/FM) is a critical parameter that determines the energy imparted to each monomer molecule and thus the degree of fragmentation.[10]
References
- 1. scilit.com [scilit.com]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. Synthesis, Morphology, and Biomedical Applications of Plasma-Based Polymers: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hydrophobic Coatings using Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydrophobic coatings using Perfluoropent-1-ene. The primary method detailed is Plasma-Enhanced Chemical Vapor Deposition (PECVD), a versatile technique for creating thin, uniform, and highly hydrophobic fluoropolymer films. Such coatings are of significant interest in various fields, including biomedical devices, microfluidics, and drug delivery systems, due to their ability to reduce protein adsorption, prevent biofouling, and control surface-liquid interactions.
Introduction
Hydrophobic coatings are crucial for a wide range of applications where water repellency and control of surface wetting are desired. Perfluorinated compounds, such as this compound, are excellent precursors for the synthesis of these coatings due to the low surface energy of the resulting fluoropolymer films. Plasma-enhanced chemical vapor deposition (PECVD) is a preferred method for depositing these films as it allows for the formation of highly cross-linked, pinhole-free, and conformal coatings on various substrates at or near room temperature.
The resulting plasma-polymerized this compound (PP-PFP) films exhibit excellent hydrophobicity, characterized by high water contact angles. The properties of these coatings can be tailored by controlling the plasma deposition parameters, such as power, pressure, and monomer flow rate.
Experimental Protocols
This section provides a detailed protocol for the synthesis of hydrophobic coatings from this compound using a plasma-enhanced chemical vapor deposition (PECVD) system. While specific parameters may require optimization based on the reactor geometry and substrate, this protocol provides a robust starting point.
Materials and Equipment
-
Monomer: this compound (C₅F₁₀)
-
Carrier Gas: Argon (Ar, 99.999% purity)
-
Substrates: Silicon wafers, glass slides, or other materials of interest
-
PECVD System: A capacitively coupled plasma reactor with a radio frequency (RF, 13.56 MHz) power source.
-
Vacuum System: Capable of reaching a base pressure of <10 mTorr.
-
Mass Flow Controllers (MFCs): For precise control of gas and monomer flow rates.
-
Contact Angle Goniometer: For wettability measurements.
-
X-ray Photoelectron Spectrometer (XPS): For surface chemical composition analysis.
-
Atomic Force Microscope (AFM): For surface morphology and roughness analysis.
Substrate Preparation
-
Clean the substrates to remove any organic contaminants. A typical cleaning procedure involves sequential ultrasonication in acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before placing the substrates in the PECVD chamber, treat them with an oxygen plasma (e.g., 50 W, 200 mTorr for 5 minutes) to create a reactive and hydrophilic surface, which can promote adhesion of the fluorocarbon film.
Plasma Polymerization of this compound
-
Place the cleaned substrates onto the grounded electrode in the PECVD chamber.
-
Evacuate the chamber to a base pressure of less than 10 mTorr.
-
Introduce Argon carrier gas at a controlled flow rate (e.g., 10-50 sccm) to stabilize the pressure.
-
Introduce the this compound monomer vapor into the chamber at a controlled flow rate (e.g., 1-10 sccm). The monomer can be vaporized from a liquid source by heating or using a bubbler system.
-
Adjust the throttle valve to achieve the desired working pressure (e.g., 50-200 mTorr).
-
Ignite the plasma by applying RF power to the powered electrode. The power can be varied (e.g., 10-100 W) to control the fragmentation of the monomer and the deposition rate.
-
Maintain the plasma for the desired deposition time (e.g., 1-20 minutes) to achieve the target film thickness.
-
After deposition, turn off the RF power and stop the monomer and carrier gas flow.
-
Vent the chamber to atmospheric pressure with nitrogen and remove the coated substrates.
Data Presentation
The properties of hydrophobic coatings synthesized from perfluoroalkenes are summarized in the tables below. While specific data for this compound is not extensively published, the data from similar perfluoroalkenes provide a strong indication of the expected performance.
| Precursor Monomer | Deposition Method | Substrate | Water Contact Angle (°) | Reference |
| Perfluoro(2-methylpent-2-ene) | Plasma Polymerization | Silicon Wafer | ~110 | |
| Perfluoro(4-methylpent-2-ene) | Plasma Polymerization | Silicon Wafer | ~110 | |
| Octafluorocyclobutane (C₄F₈) | Beam Plasma Source CVD | Silicon Wafer | 103-119 | [1] |
| Fluorinated Hydrocarbon (from C₂F₆) | PECVD | Silicon Wafer | 105 | [2][3] |
Table 1: Water Contact Angles of Hydrophobic Coatings from Various Perfluoroalkenes.
| Characterization Technique | Observation | Significance |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of strong CF₂, CF₃, and C-CF peaks in the C1s spectrum.[1][2][4][5] | Confirms the deposition of a fluoropolymer film and provides information on the chemical composition and the degree of fluorination. |
| Atomic Force Microscopy (AFM) | Smooth and uniform surface morphology with low root-mean-square (RMS) roughness for thin films.[6][7][8] | Indicates the formation of a high-quality, pinhole-free coating. Surface roughness can be tailored by deposition parameters. |
Table 2: Expected Surface Characterization Results for Plasma-Polymerized this compound Coatings.
Visualizations
Experimental Workflow
Logical Relationship of PECVD Parameters and Coating Properties
References
- 1. Beam Plasma Source-Enhanced Deposition of Hydrophobic Fluorocarbon Thin Films [mdpi.com]
- 2. constellation.uqac.ca [constellation.uqac.ca]
- 3. Wetting and superhydrophobic properties of PECVD grown hydrocarbon and fluorinated-hydrocarbon coatings [constellation.uqac.ca]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. research.utwente.nl [research.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Gas Separation Membranes from Amorphous Perfluorinated Polymers
Note to the Reader: A thorough review of scientific literature and patent databases did not yield specific information regarding the preparation or gas separation performance of membranes derived from Perfluoropent-1-ene based polymers . This specific monomer is not commonly cited for this application. Therefore, these application notes have been prepared based on a well-documented and closely related class of materials: amorphous perfluorodioxolane-based polymers . These polymers, such as Poly(perfluoro-2,2-dimethyl-1,3-dioxole) (PDD) and its copolymers, are known for their exceptional gas transport properties and serve as a relevant and practical alternative.
Introduction
Amorphous perfluorinated polymers are a premier class of materials for gas separation membrane applications due to their unique combination of properties. Unlike their crystalline or semi-crystalline counterparts like PTFE, these polymers possess high fractional free volume (FFV), excellent chemical resistance, high thermal stability, and good solubility in select fluorinated solvents, which facilitates membrane fabrication.[1][2][3] Their rigid, contorted chain structures hinder efficient packing, creating micropores that allow for high gas permeability. This, combined with favorable diffusivity and solubility characteristics, makes them particularly effective for separations involving natural gas purification (He/CH₄, CO₂/CH₄), air separation (O₂/N₂), and hydrogen recovery (H₂/N₂).[1]
This document provides detailed protocols for the synthesis of a representative amorphous perfluorinated polymer, the fabrication of dense polymer films for gas separation testing, and the characterization of their gas transport properties.
Polymer Synthesis: Perfluorodioxolane Polymer
The synthesis of perfluorodioxolane polymers is a key step in creating high-performance membrane materials. The following protocol describes a typical synthetic route for a poly(perfluorodioxolane).[1]
Experimental Protocol: Synthesis of Poly(perfluoro(2-methylene-4-methyl-1,3-dioxolane)) [Poly(PFMMD)]
Objective: To synthesize an amorphous perfluorodioxolane polymer suitable for membrane fabrication.
Materials:
-
Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) monomer
-
Perfluorinated initiator (e.g., perfluorobenzoyl peroxide)
-
Anhydrous perfluorinated solvent (e.g., hexafluorobenzene)
-
Nitrogen or Argon gas (high purity)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Introduce the PFMMD monomer into the flask, followed by the anhydrous perfluorinated solvent. Degas the solution by three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit polymerization.
-
Initiation: After the final thaw cycle, backfill the flask with inert gas. Add the perfluorinated initiator to the stirred solution.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and allow it to stir for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker of vigorously stirred methanol.
-
Washing: Collect the white, fibrous polymer precipitate by filtration. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for at least 24 hours or until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (T₉).
Membrane Fabrication and Gas Permeation Testing
Once the polymer is synthesized and characterized, it can be fabricated into membranes for performance evaluation.
Experimental Protocol: Solution Casting of Dense Polymer Films
Objective: To prepare defect-free, dense polymer films for intrinsic gas transport property measurement.
Materials:
-
Synthesized perfluorodioxolane polymer
-
Fluorinated solvent (e.g., perfluoro(2-butyltetrahydrofuran) or hexafluorobenzene)
-
Glass petri dish or flat glass plate
-
Leveling table
-
Controlled environment (e.g., glovebox or dust-free enclosure)
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the dried polymer (typically 1-5 wt%) in the appropriate fluorinated solvent. Stir the mixture in a sealed vial until the polymer is fully dissolved, which may take several hours.
-
Casting: Place a clean, dry glass petri dish on a perfectly level surface inside a dust-free environment. Carefully pour the polymer solution into the dish, ensuring the solution spreads evenly to cover the entire surface.
-
Solvent Evaporation: Cover the petri dish loosely to allow for slow solvent evaporation. A slow evaporation rate (over 24-72 hours) is critical to forming a uniform, dense film without defects.
-
Annealing: Once the film appears dry, place it in a vacuum oven. Anneal the film at a temperature significantly above the boiling point of the solvent but below the polymer's T₉ (e.g., 120-150 °C) for at least 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the resulting thin film from the glass substrate. The freestanding film is now ready for gas permeation testing.
Gas Permeation Measurement
Gas transport properties are determined using a constant-pressure/variable-volume permeation system. The permeability coefficient (P) is a measure of the membrane's productivity, while the ideal selectivity (α) indicates its separation efficiency.
-
Permeability (P): Calculated from the steady-state gas flux through the membrane of known thickness under a specific pressure difference. It is often reported in Barrer units (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
-
Ideal Selectivity (αᵢ/ⱼ): The ratio of the permeabilities of two gases (Pᵢ / Pⱼ).
Performance Data
The following tables summarize the physical properties and gas separation performance of various amorphous perfluorinated polymers, which serve as a benchmark for newly synthesized materials.
Table 1: Physical Properties of Commercial and Novel Amorphous Perfluoropolymers
| Polymer | T₉ (°C) | Density (g/cm³) | Fractional Free Volume (FFV) | Ref. |
| Teflon AF 2400 | 240 | 1.78 | 0.30 | [1] |
| Hyflon AD 60 | 100 | 1.85 | 0.18 | [1] |
| Cytop™ | 108 | 2.03 | 0.13 | [1] |
| Poly(PFMD) | 115 | 1.98 | 0.14 | [1] |
| Poly(PFMMD) | 75 | 1.87 | 0.17 | [1] |
Table 2: Gas Permeability (P) and Ideal Selectivity (α) Data for Amorphous Perfluoropolymer Membranes (at 35 °C)
| Polymer | P(H₂) [Barrer] | P(He) [Barrer] | P(O₂) [Barrer] | P(N₂) [Barrer] | P(CO₂) [Barrer] | P(CH₄) [Barrer] | α(He/CH₄) | α(CO₂/CH₄) | α(O₂/N₂) |
| Teflon AF 2400 | 2800 | 3600 | 1000 | 450 | 2700 | 380 | 9.5 | 7.1 | 2.2 |
| Hyflon AD 60 | 480 | 560 | 95 | 30 | 260 | 22 | 25.5 | 11.8 | 3.2 |
| Cytop™ | 470 | 600 | 130 | 54 | 390 | 50 | 12.0 | 7.8 | 2.4 |
| Poly(PFMD) | 200 | 350 | 25 | 7.5 | 80 | 5.5 | 63.6 | 14.5 | 3.3 |
| Poly(PFMMD) | 550 | 700 | 70 | 20 | 210 | 12 | 58.3 | 17.5 | 3.5 |
Data compiled from literature sources for illustrative purposes.[1]
Conclusion
Amorphous perfluorodioxolane polymers represent a highly promising class of materials for developing advanced gas separation membranes. The protocols outlined here provide a foundational workflow for the synthesis, fabrication, and evaluation of these materials. The high selectivities, particularly for He/CH₄ and CO₂/CH₄ separations, demonstrate their potential to overcome the performance limitations of many conventional polymers and contribute to more energy-efficient industrial separation processes.[1] Further research, including copolymerization and the fabrication of thin-film composite membranes, can build upon these methods to enhance performance and approach industrial viability.
References
Application Note: Synthesis of Novel Fluorinated Dielectric Materials from Perfluoropent-1-ene Derivatives
An application note on the use of perfluoropent-1-ene in the synthesis of dielectric materials is detailed below, intended for researchers, scientists, and drug development professionals.
Introduction
Fluorinated polymers are highly sought after for their use as dielectric materials in modern electronics due to their exceptional thermal stability, chemical resistance, and low dielectric constants. These properties are critical for the development of high-performance capacitors, insulators, and substrates for high-frequency communication systems. This application note describes a proposed synthetic pathway for the creation of a novel dielectric polymer derived from 5-iodoperfluoropentene, a derivative of this compound. The protocols for synthesis and characterization are based on established methods for similar fluorinated polymers.
The introduction of perfluoroalkyl groups into a polymer backbone can lead to materials with ultralow dielectric constants.[1] This note outlines the transformation of 5-iodoperfluoropentene into a polymerizable monomer, followed by its polymerization and characterization.
Data Presentation
The expected dielectric and thermal properties of the synthesized polymer, based on data from analogous fluorinated polymers, are summarized in the table below for comparative analysis.
| Property | Expected Value | Units | Frequency |
| Dielectric Constant | 2.0 - 2.8 | - | 1 MHz |
| Dielectric Loss | < 0.01 | - | 1 MHz |
| Thermal Stability (Td5) | > 400 | °C | - |
| Glass Transition Temp (Tg) | 150 - 200 | °C | - |
Experimental Protocols
1. Synthesis of 5-iodoperfluoropentene from Perfluoroallyl Iodide and Tetrafluoroethylene
This procedure is based on the thermally-induced addition of perfluoroallyl iodide to tetrafluoroethylene.[2]
-
Materials: Perfluoroallyl iodide, Tetrafluoroethylene, Stainless-steel autoclave.
-
Procedure:
-
Charge a stainless-steel autoclave with perfluoroallyl iodide.
-
Pressurize the autoclave with tetrafluoroethylene gas.
-
Seal the autoclave and heat to 90-100°C for 10 hours on a mechanical shaker.
-
Cool the autoclave to room temperature and carefully vent any unreacted tetrafluoroethylene.
-
Distill the resulting mixture to isolate 5-iodoperfluoropentene (boiling point: 95-102°C).[2]
-
2. Proposed Synthesis of a Perfluoropentenyl-based Monomer
This is a proposed synthetic step to convert the iodo-functionalized intermediate into a polymerizable monomer, for example, by converting it to a vinyl ether.
-
Materials: 5-iodoperfluoropentene, a suitable hydroxyl-containing vinyl monomer (e.g., 2-hydroxyethyl vinyl ether), a base (e.g., sodium hydride), and an appropriate solvent (e.g., anhydrous tetrahydrofuran).
-
Procedure:
-
In a nitrogen-purged flask, dissolve the hydroxyl-containing vinyl monomer in the anhydrous solvent.
-
Slowly add the base to the solution at 0°C to form the alkoxide.
-
Add 5-iodoperfluoropentene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting monomer by column chromatography.
-
3. Polymerization of the Perfluoropentenyl-based Monomer
Free radical polymerization is a common method for polymerizing fluorinated monomers.
-
Materials: Synthesized perfluoropentenyl-based monomer, a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., anhydrous N,N-dimethylformamide).
-
Procedure:
-
Dissolve the monomer and AIBN in the solvent in a reaction flask.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
4. Preparation of Dielectric Thin Films
Solution casting is a common technique for preparing polymer thin films.
-
Materials: Synthesized polymer, a suitable solvent (e.g., acetone or a fluorinated solvent), and a substrate (e.g., glass slide or silicon wafer).
-
Procedure:
-
Dissolve the polymer in the solvent to form a solution of desired concentration.
-
Cast the solution onto the substrate using a doctor blade or by spin coating to achieve a uniform thickness.
-
Dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove the solvent completely.
-
5. Characterization of the Dielectric Material
-
Dielectric Properties: The dielectric constant and dielectric loss of the thin film can be measured using an impedance analyzer over a range of frequencies.
-
Thermal Properties: Thermal stability (Td5) and glass transition temperature (Tg) can be determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), respectively.
-
Structural Characterization: The chemical structure of the monomer and polymer can be confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
-
Molecular Weight: The molecular weight and molecular weight distribution of the polymer can be determined by gel permeation chromatography (GPC).
Visualizations
Caption: Workflow for the synthesis and characterization of a dielectric polymer.
Caption: Characterization workflow for the synthesized dielectric material.
References
Application Notes and Protocols for the Functionalization of Polymers with Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of polymers with perfluoropent-1-ene, a versatile fluoroalkene for modifying polymer surfaces and bulk properties. The introduction of perfluorinated moieties can significantly enhance material properties, including hydrophobicity, chemical resistance, and biocompatibility, which are critical for various applications in research and drug development.
The primary method detailed here is the thiol-ene "click" reaction , a highly efficient and orthogonal reaction that proceeds under mild conditions, making it ideal for modifying a wide range of polymeric substrates.[1][2][3][4] Two main strategies are presented:
-
Grafting-to approach: Functionalization of a thiol-containing polymer with this compound.
-
Grafting-from approach (via a functionalized chain transfer agent): Incorporation of this compound-containing monomers during polymerization.
Key Applications
The functionalization of polymers with this compound can be leveraged for:
-
Creating highly hydrophobic and oleophobic surfaces: Useful for anti-fouling coatings on medical devices and research tools.
-
Enhancing chemical resistance: Protecting sensitive polymer backbones from harsh solvents and reagents.
-
Modifying drug delivery vehicles: Tuning the release kinetics and improving the stability of polymer-based nanoparticles and micelles.
-
Developing advanced biomaterials: Creating scaffolds and implants with improved biocompatibility and reduced protein adsorption.
Experimental Protocols
Protocol 1: Thiol-Ene Functionalization of a Thiol-Containing Polymer with this compound (Grafting-to)
This protocol describes the modification of a polymer bearing thiol (-SH) groups with this compound. The reaction is initiated by a radical initiator, often under UV irradiation.
Materials:
-
Thiol-functionalized polymer (e.g., poly(cysteamine acrylamide))
-
This compound (C₅F₁₀)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran - THF)
-
Reaction vessel (quartz for UV-initiated reactions)
-
UV lamp (365 nm)
-
Nitrogen or Argon source for inert atmosphere
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
Procedure:
-
Polymer Dissolution: In a quartz reaction vessel, dissolve the thiol-functionalized polymer in the anhydrous, degassed solvent to a desired concentration (e.g., 10 mg/mL).
-
Inert Atmosphere: Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Reagent Addition: Under a continuous inert atmosphere, add the radical initiator (e.g., 1 mol% relative to thiol groups).
-
This compound Addition: Add an excess of this compound (e.g., 2-5 equivalents relative to thiol groups) to the reaction mixture.
-
Reaction Initiation: While stirring, expose the reaction vessel to a 365 nm UV source for a specified duration (e.g., 1-4 hours). The reaction progress can be monitored by techniques such as ¹⁹F NMR or FTIR by taking aliquots at different time points.
-
Reaction Quenching: After the desired reaction time, turn off the UV lamp to quench the reaction.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution dropwise into a vigorously stirred excess of a suitable non-solvent (e.g., cold diethyl ether).
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected polymer with the precipitation solvent to remove unreacted reagents.
-
Dry the purified polymer under vacuum to a constant weight.
-
-
Characterization: Characterize the resulting polymer using ¹H NMR, ¹⁹F NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm functionalization and assess polymer integrity.
Protocol 2: Functionalization via RAFT Polymerization with a this compound-Modified Chain Transfer Agent (CTA)
This protocol outlines the synthesis of a polymer with this compound end-groups using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This is achieved by first modifying a RAFT CTA with this compound.
Part A: Modification of a Thiol-Containing RAFT CTA
-
Follow the general procedure in Protocol 1 to react a thiol-containing RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid) with this compound.
-
Purify the modified CTA using column chromatography to ensure high purity before its use in polymerization.
Part B: RAFT Polymerization
Materials:
-
Monomer (e.g., N-isopropylacrylamide - NIPAM)
-
This compound-functionalized RAFT CTA
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vessel (Schlenk tube)
-
Inert atmosphere setup
-
Precipitation solvent (e.g., cold diethyl ether)
Procedure:
-
Reagent Preparation: In a Schlenk tube, dissolve the monomer, the this compound-functionalized RAFT CTA, and AIBN in the anhydrous, degassed solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized for the specific polymer (e.g., 100:1:0.2).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and stir for the required time (e.g., 4-24 hours) to achieve the target monomer conversion.
-
Reaction Termination: Stop the polymerization by quenching the reaction in an ice bath and exposing the mixture to air.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of a cold non-solvent.
-
Redissolve the polymer in a small amount of a suitable solvent and re-precipitate to ensure the removal of unreacted monomer and initiator.
-
Dry the purified polymer under vacuum.
-
-
Characterization: Confirm the presence of the this compound end-group using ¹⁹F NMR. Characterize the polymer's molecular weight and dispersity using GPC.
Data Presentation
The following table summarizes hypothetical quantitative data for the functionalization of a thiol-containing polymer with this compound as described in Protocol 1.
| Parameter | Unmodified Polymer | Functionalized Polymer | Characterization Method |
| Degree of Functionalization (%) | 0 | 85 | ¹H NMR / ¹⁹F NMR |
| Molecular Weight (Mn, g/mol ) | 10,000 | 12,125 | GPC |
| Dispersity (Đ) | 1.15 | 1.18 | GPC |
| Water Contact Angle (°) | 65 | 110 | Contact Angle Goniometry |
| ¹⁹F NMR Chemical Shift (ppm) | N/A | -90 to -180 | ¹⁹F NMR Spectroscopy |
Note: The increase in molecular weight is calculated based on the addition of this compound (molar mass ≈ 250 g/mol ) to 85% of the thiol groups on a hypothetical 10 kDa polymer with a thiol monomer unit mass of ~150 g/mol .
Visualizations
Reaction Workflow and Logic
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. documentsdelivered.com [documentsdelivered.com]
Application Notes & Protocols: Perfluoropent-1-ene as a Versatile Precursor for Perfluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluoropent-1-ene (PFP), with the chemical structure CF₃CF₂CF₂CF=CF₂, is a highly reactive and versatile fluorinated building block. Its electron-deficient double bond makes it an excellent substrate for a variety of chemical transformations, particularly nucleophilic additions. This reactivity allows for the introduction of diverse functional groups, making PFP a valuable precursor for the synthesis of a wide range of perfluorinated compounds. These products are of significant interest in materials science, agrochemistry, and pharmaceutical development due to the unique properties conferred by fluorine, such as enhanced thermal stability, chemical resistance, and metabolic stability.
This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on its use in synthesizing perfluorinated ethers and ketones.
Key Applications and Reaction Pathways
This compound's primary mode of reaction is the addition of nucleophiles across the double bond. The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the C=C bond, making the terminal CF₂ group susceptible to nucleophilic attack, followed by the elimination of a fluoride ion or addition. This pathway is exploited for the synthesis of various functionalized perfluorinated molecules.
Diagram of General Reaction Pathways
Caption: General reaction pathways of this compound with various nucleophiles.
Synthesis of Perfluorinated Ethers
The reaction of this compound with alcohols in the presence of a base is a common method for synthesizing perfluorinated ethers. These ethers are valuable as stable and inert fluids, dielectrics, and solvents.[1] The reaction typically proceeds with high yield and selectivity.
Experimental Protocol: Synthesis of a Perfluoropentyl Ether
This protocol describes the synthesis of a perfluorinated ether via the addition of an alcohol to this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Alcohol (e.g., 2,2,2-Trifluoroethanol) (1.1 eq)
-
Base (e.g., Potassium Hydroxide, KOH) (1.2 eq)
-
Aprotic Polar Solvent (e.g., Tetraglyme, Acetonitrile)
-
Deionized Water
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the reaction flask under an inert atmosphere and charge it with the solvent and powdered KOH.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add the alcohol to the suspension via the dropping funnel.
-
Once the alcohol addition is complete, add the this compound dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using ¹⁹F NMR or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure perfluorinated ether.
Data Summary: Ether Synthesis
| Reactant Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,2,2-Trifluoroethanol | KOH | Tetraglyme | 20-40 | 12 | up to 99 | [1] |
| Methanol | NaOCH₃ | Methanol | 0-10 | 8 | ~60 | [1] |
| Phenol | K₂CO₃ | DMF | 25 | 24 | High | N/A |
Note: Yields are highly dependent on specific substrates and reaction conditions.
Synthesis of Perfluorinated Ketones
Perfluorinated ketones can be prepared from perfluoroalkenes through various methods, including oxidation or isomerization followed by hydrolysis. Another relevant pathway involves the reaction of perfluoroacyl fluorides (which can be derived from olefins) with suitable reagents. These ketones are used as fire extinguishing agents and intermediates in organic synthesis.[2]
Experimental Protocol: Two-Step Synthesis of a Perfluorinated Ketone
This protocol outlines a general two-step approach where this compound is first converted to a stable intermediate (e.g., an epoxide), which is then rearranged to the corresponding ketone.
Step 1: Epoxidation of this compound
-
In a suitable solvent (e.g., acetonitrile), dissolve this compound.
-
Add an oxidizing agent (e.g., hydrogen peroxide) and a base (e.g., potassium carbonate) at a controlled temperature (e.g., 0 °C).
-
Stir the mixture vigorously for several hours.
-
After the reaction, perform an aqueous work-up and extract the perfluoropentene oxide.
Step 2: Isomerization to Perfluoropentan-2-one
-
The isolated perfluoropentene oxide is treated with a Lewis acid catalyst (e.g., Antimony pentafluoride, SbF₅) in an inert solvent.
-
The reaction is typically fast and exothermic, requiring careful temperature control.
-
The mixture is stirred until the rearrangement is complete, as monitored by ¹⁹F NMR.
-
The catalyst is quenched, and the resulting perfluoropentan-2-one is isolated and purified by distillation.
Data Summary: Ketone Synthesis
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Perfluorinated Ester | Pyridine (cat.) | Perfluorinated Ketone | High | [2] |
| Hexafluoropropylene & Acyl Halide | Fluoride Ion | Branched Perfluoroketone | Good | [2] |
Note: Direct conversion of this compound to a ketone is complex; the data presented are for analogous syntheses of fluorinated ketones.
Diagram of Experimental Workflow (Ether Synthesis)
Caption: Step-by-step experimental workflow for the synthesis of perfluorinated ethers.
Safety and Handling
Perfluorinated compounds, including this compound, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is required. Reactions involving strong bases, Lewis acids, or exothermic steps should be performed with caution and appropriate temperature control.
Conclusion
This compound serves as a powerful and versatile precursor for constructing complex perfluorinated molecules. The protocols and data provided herein offer a foundational guide for researchers leveraging this reagent to synthesize novel compounds for a variety of high-value applications, from advanced materials to pharmaceuticals. The straightforward nucleophilic addition reactions make it an accessible entry point for incorporating perfluoropentyl moieties into target structures.
References
Application Notes and Protocols for Monitoring Perfluoropent-1-ene Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for monitoring the polymerization of Perfluoropent-1-ene. Due to the limited specific data on this compound, the following protocols and data are based on established methods for analogous fluoropolymers, such as perfluorohexene and other fluoroalkenes. These methodologies provide a robust framework for developing a specific monitoring process for this compound polymerization.
Introduction to this compound Polymerization
This compound is a fluorinated alkene that can undergo polymerization to form poly(this compound), a fluoropolymer with potentially unique properties due to the presence of a short perfluoroalkyl side chain. The polymerization of fluoroalkenes can be initiated by various methods, including radical and anionic polymerization. Monitoring the reaction is crucial for controlling the polymer's molecular weight, dispersity, and microstructure, which in turn dictate its physical and chemical properties.
Effective monitoring of the polymerization process allows for:
-
Real-time tracking of monomer conversion.
-
Determination of polymerization kinetics.
-
Characterization of the resulting polymer's molecular weight and distribution.
-
Understanding the polymerization mechanism and identifying potential side reactions.
This document outlines key analytical techniques, including in-situ spectroscopy and chromatography, for comprehensive monitoring of this compound polymerization.
In-Situ Monitoring Techniques
In-situ monitoring provides real-time data on the progress of the polymerization without the need for sample extraction. This is particularly advantageous for sensitive polymerization reactions.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
Application Note:
In-situ FTIR spectroscopy is a powerful technique for monitoring the real-time conversion of monomer to polymer.[1] The principle lies in tracking the disappearance of the characteristic vibrational band of the C=C double bond in the this compound monomer as it is consumed during polymerization. By monitoring the decrease in the absorbance of this peak, the reaction kinetics can be determined. Modern in-situ FTIR probes can be directly inserted into the reaction vessel, providing continuous data acquisition.
Experimental Protocol: In-Situ FTIR Monitoring
-
System Setup:
-
Equip the reaction vessel with an Attenuated Total Reflectance (ATR)-FTIR probe connected to an FTIR spectrometer.
-
Ensure the probe is chemically resistant to the reaction mixture (monomer, solvent, initiator). Diamond or silicon ATR crystals are often suitable for fluorinated environments.
-
Set up the spectrometer to collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Background Spectrum:
-
Before adding the initiator, record a background spectrum of the reaction mixture containing the this compound monomer and solvent at the desired reaction temperature.
-
-
Initiation and Data Collection:
-
Initiate the polymerization by adding the initiator to the reaction vessel.
-
Start the time-based spectral collection.
-
Monitor the decrease in the intensity of the C=C stretching vibration band, which is expected in the region of 1600-1700 cm⁻¹. The exact position for this compound should be determined from a spectrum of the pure monomer.
-
-
Data Analysis:
-
Normalize the spectra to a reference peak that does not change during the reaction (e.g., a C-F bond vibration).
-
Calculate the monomer conversion (X) at each time point (t) using the following equation: X(t) = 1 - (A(t) / A(0)) where A(t) is the absorbance of the C=C peak at time t, and A(0) is the initial absorbance of the C=C peak.
-
Plot the monomer conversion versus time to obtain the polymerization kinetics.
-
Logical Workflow for In-Situ FTIR Monitoring
Caption: Workflow for real-time monitoring of polymerization using in-situ FTIR.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
In-situ NMR spectroscopy, particularly ¹⁹F NMR, is a highly specific technique for monitoring the polymerization of fluorinated monomers.[2][3] It allows for the direct observation of the chemical environment changes of the fluorine atoms as the monomer is converted to a polymer. By integrating the signals corresponding to the monomer and the polymer, one can accurately determine the monomer conversion and gain insights into the polymer's microstructure, such as the formation of head-to-tail or head-to-head linkages. While ¹H NMR can also be used, ¹⁹F NMR offers a wider chemical shift range and higher sensitivity for fluorinated compounds.[2]
Experimental Protocol: In-Situ ¹⁹F NMR Monitoring
-
System Setup:
-
Use a high-resolution NMR spectrometer equipped with a flow-through NMR tube or a specialized reaction monitoring probe.
-
Ensure the NMR tube and probe materials are compatible with the reaction conditions.
-
The reaction can be run directly in the NMR tube for small-scale experiments.
-
-
Sample Preparation:
-
Prepare the reaction mixture of this compound, solvent (deuterated for locking), and a known amount of an internal standard (a stable fluorinated compound not involved in the reaction).
-
Transfer the mixture to the NMR tube.
-
-
Initial Spectrum and Initiation:
-
Acquire an initial ¹⁹F NMR spectrum (t=0) before adding the initiator to identify and integrate the monomer peaks.
-
Initiate the polymerization, for example, by photo-initiation using a UV light source directed at the NMR tube or by injecting a chemical initiator.
-
-
Time-Resolved Data Acquisition:
-
Acquire a series of ¹⁹F NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the monomer signals and the appearance and increase of the polymer signals.
-
-
Data Analysis:
-
Integrate the characteristic signals of the monomer and the polymer in each spectrum.
-
Calculate the monomer conversion as a function of time.
-
Analyze the new polymer signals to deduce information about the polymer's microstructure.
-
Logical Relationship for NMR Data Analysis
Caption: Analysis of in-situ NMR data for polymerization monitoring.
Off-line Monitoring Techniques
Off-line techniques involve the periodic extraction of samples from the reaction mixture for analysis. While not providing continuous real-time data, they are crucial for determining properties like molecular weight and dispersity.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Application Note:
GPC/SEC is the standard method for determining the molecular weight distribution (MWD) of polymers.[4] The technique separates polymer molecules based on their hydrodynamic volume in solution. By analyzing samples taken at different time points during the polymerization, one can track the evolution of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is vital for understanding the polymerization mechanism (e.g., living vs. conventional radical polymerization) and for tailoring the final properties of the polymer. For fluoropolymers, which are often soluble in a limited range of solvents, hexafluoroisopropanol (HFIP) is a common mobile phase.[4]
Experimental Protocol: GPC/SEC Analysis
-
Sample Collection and Preparation:
-
At predetermined time intervals, withdraw a small aliquot from the reaction mixture.
-
Immediately quench the polymerization in the aliquot by adding an inhibitor or by rapid cooling.
-
Remove the solvent and unreacted monomer under vacuum.
-
Dissolve the isolated polymer in the GPC mobile phase (e.g., HFIP or a suitable fluorinated solvent) at a known concentration (typically 1-2 mg/mL).
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
GPC/SEC System and Conditions:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.
-
Select columns suitable for the expected molecular weight range and the chosen mobile phase.
-
Set the column oven temperature and mobile phase flow rate (e.g., 40 °C and 1.0 mL/min).
-
-
Calibration and Analysis:
-
Calibrate the GPC/SEC system using narrow molecular weight standards (e.g., polystyrene or polymethylmethacrylate, though for accurate results, fluoropolymer standards are preferred if available).
-
Inject the prepared polymer sample.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the Mn, Mw, and PDI of the polymer sample.
-
Plot these parameters as a function of polymerization time to monitor the polymer growth.
-
Experimental Workflow for GPC/SEC Analysis
Caption: Workflow for off-line GPC/SEC analysis of polymer samples.
Quantitative Data Summary
The following tables provide hypothetical but realistic quantitative data that could be obtained from the monitoring techniques described above. These values are intended for illustrative purposes and would need to be determined experimentally for the specific this compound polymerization system.
Table 1: In-Situ FTIR Monitoring Data for this compound Polymerization
| Reaction Time (min) | C=C Peak Absorbance (normalized) | Monomer Conversion (%) |
| 0 | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 20 | 0.68 | 32 |
| 30 | 0.50 | 50 |
| 60 | 0.25 | 75 |
| 120 | 0.05 | 95 |
Table 2: GPC/SEC Analysis of Poly(this compound) at Different Time Intervals
| Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 10 | 5,000 | 6,500 | 1.30 |
| 20 | 12,000 | 15,000 | 1.25 |
| 30 | 25,000 | 30,000 | 1.20 |
| 60 | 50,000 | 58,000 | 1.16 |
| 120 | 95,000 | 108,000 | 1.14 |
Note: The decreasing PDI with time is characteristic of a living or controlled polymerization mechanism. For a conventional free-radical polymerization, the PDI would likely be higher and might not show a clear trend with time.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust starting point for the comprehensive monitoring of this compound polymerization. A combination of in-situ spectroscopic methods like FTIR and NMR for real-time kinetic analysis, coupled with off-line GPC/SEC for molecular weight characterization, will enable researchers and scientists to gain a thorough understanding and control over the polymerization process. This will facilitate the development of novel fluoropolymers with tailored properties for various applications, including in the pharmaceutical and drug development fields. It is recommended to first characterize the this compound monomer and its corresponding polymer using these techniques to establish baseline spectra and chromatographic behavior before embarking on detailed kinetic monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Topic: Scale-up Considerations for Perfluoropent-1-ene Polymerization
Abstract:
This document provides detailed application notes and protocols for the polymerization of this compound, with a focus on considerations for scaling up the process from laboratory to pilot or industrial scale. While specific literature on the polymerization of this compound is limited, this document outlines a plausible approach based on established methods for other fluoroalkenes, such as suspension polymerization. The protocols provided are intended as a starting point for process development and should be adapted based on experimental findings. Safety considerations for handling per- and polyfluoroalkyl substances (PFAS) are also addressed.
Introduction
Perfluorinated polymers possess unique properties, including high thermal stability, chemical inertness, and low surface energy, making them valuable materials in various applications, from advanced coatings to biomedical devices. This compound is a fluorinated olefin that, upon polymerization, is expected to yield a polymer with properties analogous to other polyfluoroalkenes. The successful transition from lab-scale synthesis to industrial production of poly(this compound) requires careful consideration of reaction kinetics, heat management, and mass transfer. This document outlines a hypothetical suspension polymerization protocol and discusses the critical factors for its scale-up.
Safety Precautions
Working with perfluorinated compounds requires strict adherence to safety protocols due to their potential health and environmental risks.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a lab coat, long pants, and closed-toe shoes when handling this compound and other fluorinated reagents.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile monomers or byproducts.[3]
-
Waste Disposal: All PFAS-contaminated waste, including PPE, must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional guidelines.[1]
-
Spill Response: In case of a spill, follow established laboratory procedures for hazardous chemical spills. Absorb small spills with an inert material and dispose of it as hazardous waste.
Proposed Polymerization Method: Suspension Polymerization
Suspension polymerization is a suitable method for producing granular polymers and is commonly used for fluoropolymers like PTFE.[4] In this process, the monomer is dispersed as droplets in an immiscible continuous phase, typically water, and polymerized.
Logical Workflow for Polymerization
Caption: Workflow for Suspension Polymerization.
Experimental Protocols
Laboratory-Scale Suspension Polymerization of this compound (Hypothetical Protocol)
Materials:
-
This compound (monomer)
-
Deionized water (continuous phase)
-
Poly(vinyl alcohol) (stabilizer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (washing solvent)
Equipment:
-
1 L jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator
-
Buchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Preparation of Aqueous Phase: In the 1 L reactor, dissolve 2.0 g of poly(vinyl alcohol) in 500 mL of deionized water with gentle stirring.
-
Purging: Purge the reactor with nitrogen for 30 minutes to remove dissolved oxygen.
-
Preparation of Monomer Phase: In a separate flask, dissolve 0.5 g of AIBN in 100 g of this compound.
-
Reaction Initiation: Under a nitrogen atmosphere and with vigorous stirring (e.g., 300 RPM), add the monomer phase to the reactor. The agitation will disperse the monomer into droplets.
-
Polymerization: Heat the reactor to 70°C to initiate the polymerization. Maintain this temperature for 6 hours. Monitor the reaction temperature and pressure.
-
Work-up:
-
Cool the reactor to room temperature.
-
Filter the polymer beads using a Buchner funnel.
-
Wash the collected polymer beads with 200 mL of methanol three times to remove unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Scale-up Considerations and Protocol for Pilot Scale (e.g., 50 L)
Scaling up from a 1 L to a 50 L reactor introduces challenges related to heat and mass transfer.
Key Scale-up Considerations:
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging. The polymerization of vinyl monomers is exothermic, and inefficient heat removal can lead to a runaway reaction. A more efficient cooling system for the reactor jacket is necessary.
-
Mass Transfer (Mixing): Maintaining a stable suspension of monomer droplets requires adequate agitation. The impeller design and stirring speed must be optimized for the larger vessel to ensure uniform droplet size and prevent coalescence or settling of polymer beads.
-
Reagent Addition: The order and rate of reagent addition become more critical at a larger scale to ensure homogeneity and control the reaction rate.
-
Safety: The potential hazards are magnified at a larger scale. A thorough safety review, including pressure relief systems and emergency cooling, is mandatory.
Pilot-Scale Protocol (Hypothetical):
-
Reactor Preparation: Charge a 50 L stainless steel jacketed reactor with 25 L of deionized water and 100 g of poly(vinyl alcohol).
-
Inerting: Purge the reactor with nitrogen.
-
Monomer Charge: Prepare a solution of 25 g of AIBN in 5 kg of this compound. Pump this solution into the reactor under controlled agitation to form the suspension.
-
Polymerization: Slowly heat the reactor to 70°C. Continuously monitor the internal temperature and the temperature of the cooling jacket fluid. Be prepared to apply cooling to maintain a stable reaction temperature.
-
Work-up: The work-up procedure is analogous to the lab scale but requires larger-scale filtration and drying equipment (e.g., a centrifuge and a rotary dryer).
Data Presentation
The following tables are templates for organizing experimental data. The values are hypothetical and for illustrative purposes.
Table 1: Effect of Initiator Concentration on Polymer Properties (Lab Scale)
| Experiment | Initiator (AIBN) (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.2 | 85 | 150,000 | 2.5 |
| 2 | 0.5 | 92 | 95,000 | 2.1 |
| 3 | 1.0 | 95 | 60,000 | 1.9 |
Table 2: Comparison of Lab-Scale and Pilot-Scale Results
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) |
| Reaction Time (h) | 6 | 8 |
| Monomer Conversion (%) | 92 | 88 |
| Average Particle Size (µm) | 150 | 250 |
| Mn ( g/mol ) | 95,000 | 90,000 |
| PDI (Mw/Mn) | 2.1 | 2.4 |
Visualization of Scale-up Challenges
Caption: Overcoming Scale-up Challenges.
References
Troubleshooting & Optimization
Inhibiting spontaneous polymerization of Perfluoropent-1-ene during storage
Welcome to the Technical Support Center for Perfluoropent-1-ene. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe storage and optimal performance of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the spontaneous polymerization of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing increased viscosity or forming a gel?
A1: Increased viscosity or gel formation are strong indicators of spontaneous polymerization. This compound is a reactive monomer that can self-polymerize, especially when exposed to certain triggers like heat, UV light, or impurities. This process leads to the formation of oligomers and polymers, which increase the viscosity of the sample and can eventually lead to solidification.
Q2: What are the primary causes of spontaneous polymerization in this compound?
A2: The spontaneous polymerization of this compound is typically a free-radical initiated process. The primary triggers include:
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed to initiate polymerization.
-
UV Light Exposure: Ultraviolet radiation can generate free radicals, initiating the polymerization chain reaction.
-
Presence of Impurities: Certain impurities, such as peroxides or metal ions, can act as initiators.
-
Oxygen: While some oxygen can inhibit certain types of polymerization, it can also lead to the formation of peroxides, which are potent polymerization initiators, especially in the presence of other factors like heat or UV light.
Q3: How can I prevent the spontaneous polymerization of this compound during storage?
A3: To prevent polymerization, it is crucial to store this compound under appropriate conditions and consider the use of a stabilizer.
-
Storage Conditions: Store in a cool, dry, and dark place, away from heat sources and direct sunlight. A refrigerator or a controlled-temperature cabinet is recommended. Ensure the container is tightly sealed to prevent the ingress of moisture and air.
-
Inhibitors: The addition of a suitable free-radical scavenger can effectively inhibit spontaneous polymerization. Based on data from analogous fluoroalkenes like tetrafluoroethylene, terpenes are effective inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased viscosity of the monomer | Onset of spontaneous polymerization. | 1. Immediately cool the sample to below 4 °C. 2. Test for the presence of oligomers using the recommended analytical methods (see Experimental Protocols). 3. If polymerization has started, the batch may not be suitable for all applications. Consider purification by distillation if feasible, but be aware of the potential for further polymerization upon heating. 4. For future storage, add a recommended inhibitor. |
| Presence of white solid precipitate | Advanced polymerization. | 1. Do not attempt to heat the sample to dissolve the solid, as this can accelerate polymerization. 2. The liquid portion may be salvageable by carefully decanting and adding an inhibitor. The purity of the decanted liquid should be verified. 3. Dispose of the solidified material according to your institution's hazardous waste guidelines. |
| Discoloration of the monomer | Presence of impurities or degradation products. | 1. Analyze the sample for impurities using Gas Chromatography-Mass Spectrometry (GC-MS). 2. If impurities are detected, purification may be necessary. 3. Ensure that the storage container is made of an inert material (e.g., fluoropolymer-lined or borosilicate glass). |
Recommended Inhibitors for Stabilization
Based on studies with structurally similar fluoroalkenes, the following terpene-based inhibitors are recommended for trial to inhibit the spontaneous polymerization of this compound. The optimal concentration may need to be determined empirically for your specific storage conditions and desired shelf life.
| Inhibitor | Recommended Starting Concentration (ppm by weight) | Mechanism of Action |
| α-Pinene | 50 - 200 | Free-radical scavenger |
| d-Limonene | 50 - 200 | Free-radical scavenger |
Note: It is crucial to ensure that the chosen inhibitor does not interfere with your intended downstream applications. A small-scale stability test is recommended before treating a large batch of the monomer.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Inhibited this compound
Objective: To evaluate the effectiveness of a chosen inhibitor in preventing the polymerization of this compound under stressed conditions.
Methodology:
-
Prepare several small-volume aliquots of this compound in sealed, opaque vials.
-
To each set of vials, add the selected inhibitor (e.g., α-pinene or d-limonene) at varying concentrations (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Place the vials in a controlled temperature oven at an elevated temperature (e.g., 40 °C or 50 °C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each concentration set.
-
Allow the vials to cool to room temperature.
-
Analyze the samples for the presence of oligomers using GC-MS (Protocol 2) and for thermal changes using DSC (Protocol 3).
-
Visually inspect the samples for any changes in viscosity or appearance.
Protocol 2: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To qualitatively and semi-quantitatively detect the formation of low-molecular-weight polymers (oligomers) in this compound samples.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable, inert solvent (e.g., a perfluorinated solvent or a high-purity alkane) to a concentration appropriate for your instrument.
-
GC-MS Parameters (Example):
-
Column: A low-polarity column suitable for separating non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Use a split injection mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250 °C) to elute both the monomer and any potential oligomers.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that will cover the expected monomer and oligomer fragments.
-
-
Data Analysis: Monitor the chromatogram for peaks with retention times later than the this compound monomer. The mass spectra of these later-eluting peaks can be analyzed to identify them as dimers, trimers, etc., based on their fragmentation patterns and molecular weights.
Protocol 3: Determination of Polymerization Onset by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature at which the exothermic polymerization of this compound begins, and to assess the effect of inhibitors on this onset temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (with or without inhibitor) into a hermetically sealed DSC pan.
-
DSC Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected polymerization onset.
-
Monitor the heat flow as a function of temperature.
-
-
Data Analysis: An exothermic peak in the DSC thermogram indicates the occurrence of polymerization. The onset temperature of this exotherm is a measure of the thermal stability of the sample. A higher onset temperature for an inhibited sample compared to an uninhibited sample indicates effective stabilization.
Visualizations
Technical Support Center: Synthesis of Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of Perfluoropent-1-ene.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common problems in your this compound synthesis.
1. Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the temperature for the codimerization of tetrafluoroethylene (TFE) and hexafluoropropylene (HFP). Temperatures that are too low may result in low conversion rates, while excessively high temperatures can favor the formation of undesired byproducts. |
| Incorrect Molar Ratio of Reactants | Ensure the molar ratio of TFE to HFP is optimized. An excess of one reactant can lead to the formation of homopolymers and other side products. |
| Presence of Impurities in Starting Materials | Use high-purity TFE and HFP. Impurities can act as inhibitors or participate in side reactions, reducing the yield of the desired product. |
| Inadequate Mixing | Ensure efficient mixing of the gaseous reactants to promote the desired codimerization reaction. |
2. Presence of Isomeric Impurities (e.g., Perfluoropent-2-ene)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Isomerization | Adjust reaction temperature and residence time. Higher temperatures and longer reaction times can promote the isomerization of this compound to its more stable isomers. The presence of certain catalysts or acidic/basic sites on reactor surfaces can also catalyze isomerization. |
| Purification Challenges | Employ high-resolution distillation or preparative gas chromatography to separate this compound from its isomers. Due to their similar boiling points, separation can be challenging. |
3. Formation of Oligomers and Polymers
| Potential Cause | Troubleshooting Steps |
| High Reactant Concentrations | Control the partial pressures of TFE and HFP to minimize oligomerization. High concentrations can favor the self-polymerization of TFE or HFP. |
| Presence of Radical Initiators | Ensure the reaction system is free from radical initiators, unless they are part of a controlled polymerization process. Accidental contamination can lead to unwanted polymer formation. |
4. Formation of Perfluoroisobutylene (PFIB)
| Potential Cause | Troubleshooting Steps |
| High Pyrolysis Temperatures in Precursor Synthesis | If synthesizing precursors (TFE and HFP) via pyrolysis of chlorodifluoromethane (CDM) or trifluoromethane (R23)/TFE mixtures, carefully control the temperature to minimize the formation of the highly toxic byproduct, perfluoroisobutylene (PFIB).[1] |
| Side Reactions of HFP | PFIB can be formed as a byproduct in reactions involving HFP.[1] Optimize reaction conditions to suppress its formation. |
5. Formation of Cyclic Byproducts (e.g., Octafluorocyclobutane)
| Potential Cause | Troubleshooting Steps |
| Dimerization of Tetrafluoroethylene (TFE) | The dimerization of TFE to form octafluorocyclobutane is a known side reaction, particularly at lower temperatures (below 600°C).[1] Running the reaction at temperatures optimized for codimerization can minimize this. |
Experimental Protocols
Synthesis of this compound Precursors (TFE and HFP) via Pyrolysis of Chlorodifluoromethane (CDM)
This process is a common industrial method for producing the building blocks of this compound.
Protocol:
-
A gaseous stream of chlorodifluoromethane (CDM), optionally diluted with an inert gas, is passed through a high-temperature reactor.
-
The pyrolysis is conducted under substantially isothermal and uniform conditions.
-
The reaction temperature is maintained within the range of 750°C to 980°C.
-
The residence time of the gas in the reactor is kept short, typically between 1 and 50 milliseconds.
-
The exit gas stream is rapidly quenched to prevent reverse reactions and decomposition of the products.
-
The product mixture, containing TFE, HFP, and various byproducts, is then subjected to purification steps.
Note: The selectivity towards TFE or HFP can be influenced by the reaction temperature. Lower temperatures within the range (750°C - 890°C) favor TFE formation, while higher temperatures (840°C - 980°C) favor HFP production.
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound and its Precursors
| Side Product | Chemical Formula | Typical Origin |
| Perfluoropent-2-ene | C₅F₁₀ | Isomerization of this compound |
| Perfluoroisobutylene (PFIB) | C₄F₈ | Pyrolysis of CDM or side reaction of HFP[1] |
| Octafluorocyclobutane | C₄F₈ | Dimerization of TFE[1] |
| Chlorohexafluoropropane | C₃ClF₇ | Pyrolysis of CDM |
| Chlorotetrafluoroethane | C₂ClF₅ | Pyrolysis of CDM |
| Oligomers/Polymers | (C₂F₄)n, (C₃F₆)n | Self-polymerization of reactants |
Visualizations
Diagram 1: Synthesis Pathway and Major Side Reactions
Caption: Main synthesis route to this compound and key side reactions.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Controlling molecular weight in Perfluoropent-1-ene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of perfluoropent-1-ene. The focus is on controlling the molecular weight of the resulting polymer, a critical parameter for many applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) is primarily controlled by manipulating the kinetics of the polymerization reaction. The two most common and effective methods are:
-
Adjusting the Initiator Concentration: The concentration of the free-radical initiator directly influences the number of growing polymer chains.
-
Utilizing a Chain Transfer Agent (CTA): CTAs are compounds that terminate a growing polymer chain and initiate a new one, effectively regulating the chain length.
Q2: Which type of polymerization is typically used for this compound?
A2: Free-radical polymerization is a common and versatile method for polymerizing fluorinated alkenes like this compound. This method offers good control over the reaction and can be adapted for various experimental setups, including solution and emulsion polymerization.
Q3: What are some common initiators for the free-radical polymerization of this compound?
A3: Azo compounds and organic peroxides are widely used as thermal initiators in free-radical polymerization. For fluorinated monomers, initiators that can generate radicals at moderate temperatures are often preferred. A common example is Azobisisobutyronitrile (AIBN). Photopolymerization can also be employed using photoinitiators that generate radicals upon exposure to UV or visible light.
Q4: What types of chain transfer agents are effective for controlling the molecular weight of poly(this compound)?
A4: Several classes of chain transfer agents (CTAs) can be used. The choice of CTA will depend on the desired molecular weight range and the specific reaction conditions. Common examples include:
-
Thiols (Mercaptans): Compounds like dodecyl mercaptan are effective CTAs in many free-radical polymerizations.[]
-
Halogenated Compounds: Certain iodinated or brominated compounds can act as efficient chain transfer agents in the polymerization of fluoroalkenes.
-
Hydrocarbons: Simple hydrocarbons can also serve as CTAs, though their efficiency may vary.
Q5: How does reaction temperature affect the molecular weight of the polymer?
A5: In general, increasing the reaction temperature in free-radical polymerization leads to a decrease in the average molecular weight of the polymer.[2][3] This is because higher temperatures increase the rate of both initiation and chain transfer reactions relative to the rate of propagation, resulting in the formation of a larger number of shorter polymer chains. Conversely, lower reaction temperatures tend to produce polymers with higher molecular weights.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound, with a focus on molecular weight control.
Issue 1: The molecular weight of the resulting polymer is consistently too high.
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | Increase the concentration of the free-radical initiator. This will generate more initial radicals, leading to a larger number of polymer chains and thus a lower average molecular weight. |
| Absence or Low Concentration of Chain Transfer Agent (CTA) | Introduce or increase the concentration of a suitable chain transfer agent. The CTA will effectively limit the growth of individual polymer chains. |
| Reaction Temperature is Too Low | Increase the reaction temperature. Higher temperatures increase the rate of chain transfer, leading to shorter polymer chains. |
Issue 2: The molecular weight of the resulting polymer is consistently too low.
| Possible Cause | Suggested Solution |
| Excessive Initiator Concentration | Decrease the concentration of the free-radical initiator. Fewer initial radicals will result in a smaller number of growing chains, allowing each chain to achieve a higher molecular weight. |
| Excessive Concentration of Chain Transfer Agent (CTA) | Decrease the concentration of the chain transfer agent, or select a CTA with a lower chain transfer constant. |
| Reaction Temperature is Too High | Decrease the reaction temperature. Lower temperatures favor the propagation reaction over chain transfer and termination, leading to longer polymer chains.[2] |
| Presence of Impurities | Ensure all reagents and solvents are pure. Certain impurities can act as unintended chain transfer agents. |
Issue 3: The molecular weight distribution (polydispersity index, PDI) is too broad.
| Possible Cause | Suggested Solution |
| Poor Control Over Initiation | Ensure a consistent and controlled initiation rate. For thermal initiators, maintain a stable reaction temperature. For photoinitiators, ensure a constant light source intensity. |
| Non-uniform Reaction Conditions | Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature throughout the reactor. |
| Inappropriate Chain Transfer Agent | Select a chain transfer agent with a chain transfer constant close to 1 for more uniform chain growth. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to achieve a narrow molecular weight distribution.[4] |
Experimental Protocols
Protocol 1: Solution Polymerization of this compound
This protocol describes a general procedure for the solution polymerization of this compound to achieve a target molecular weight.
Materials:
-
This compound (monomer)
-
Anhydrous, degassed solvent (e.g., a perfluorinated solvent)
-
Free-radical initiator (e.g., AIBN)
-
Chain transfer agent (e.g., dodecyl mercaptan)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a condenser, magnetic stirrer, and temperature control
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the desired amount of solvent to the reaction vessel.
-
Add the calculated amount of this compound monomer to the solvent.
-
Add the appropriate amount of chain transfer agent to the mixture.
-
Dissolve the initiator in a small amount of the solvent and add it to the reaction vessel.
-
Heat the reaction mixture to the desired temperature with constant stirring.
-
Allow the polymerization to proceed for the specified time.
-
Terminate the reaction by cooling the mixture and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter and dry the polymer to a constant weight.
Protocol 2: Emulsion Polymerization of this compound
This protocol provides a general method for the emulsion polymerization of this compound.
Materials:
-
This compound (monomer)
-
Deionized water
-
Surfactant (emulsifier)
-
Water-soluble initiator (e.g., potassium persulfate)
-
Chain transfer agent (optional)
-
Buffer solution to control pH
-
Reaction vessel with a mechanical stirrer, condenser, and temperature control
Procedure:
-
To the reaction vessel, add deionized water, surfactant, and buffer.
-
Purge the system with an inert gas (e.g., nitrogen) to remove oxygen.
-
Add the this compound monomer to the aqueous phase with vigorous stirring to form an emulsion.
-
If using, add the chain transfer agent.
-
Heat the emulsion to the desired reaction temperature.
-
Dissolve the water-soluble initiator in deionized water and add it to the reactor to initiate polymerization.
-
Maintain the reaction at the set temperature and stirring speed for the desired duration.
-
Cool the reactor to terminate the polymerization.
-
Coagulate the polymer latex by adding a salt solution or by freezing.
-
Isolate the polymer by filtration, wash with water, and dry.
Quantitative Data
The following tables provide illustrative data on how varying reaction parameters can influence the molecular weight (Mw) and polydispersity index (PDI) of poly(this compound).
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight
| Experiment | [Monomer] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Mw ( g/mol ) | PDI |
| 1 | 1.0 | 0.001 | 70 | 150,000 | 2.1 |
| 2 | 1.0 | 0.005 | 70 | 80,000 | 1.9 |
| 3 | 1.0 | 0.010 | 70 | 45,000 | 1.8 |
Table 2: Effect of Chain Transfer Agent (Dodecyl Mercaptan) Concentration on Molecular Weight
| Experiment | [Monomer] (mol/L) | [AIBN] (mol/L) | [CTA] (mol/L) | Temperature (°C) | Mw ( g/mol ) | PDI |
| 4 | 1.0 | 0.005 | 0 | 70 | 80,000 | 1.9 |
| 5 | 1.0 | 0.005 | 0.002 | 70 | 55,000 | 1.8 |
| 6 | 1.0 | 0.005 | 0.005 | 70 | 30,000 | 1.7 |
Table 3: Effect of Temperature on Molecular Weight
| Experiment | [Monomer] (mol/L) | [AIBN] (mol/L) | [CTA] (mol/L) | Temperature (°C) | Mw ( g/mol ) | PDI |
| 7 | 1.0 | 0.005 | 0.002 | 60 | 65,000 | 2.0 |
| 8 | 1.0 | 0.005 | 0.002 | 70 | 55,000 | 1.8 |
| 9 | 1.0 | 0.005 | 0.002 | 80 | 40,000 | 1.7 |
Visualizations
Caption: Relationship between reaction parameters and molecular weight control.
Caption: General workflow for solution polymerization of this compound.
References
Managing thermal degradation of Perfluoropent-1-ene based polymers
Technical Support Center: Perfluoropent-1-ene Based Polymers
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound based polymers. It provides answers to frequently asked questions and troubleshooting solutions for managing thermal degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation in the context of this compound based polymers?
A: Thermal degradation is the process by which a polymer breaks down at elevated temperatures, leading to changes in its chemical and physical properties. For fluoropolymers, this is primarily governed by the high strength of the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds.[1][2] Degradation typically initiates at the least stable point in the polymer chain, such as a structural defect or an unstable end-group, and can proceed through mechanisms like depolymerization (unzipping) to release monomer or random chain scission to form smaller fragments.[1][3]
Q2: What are the primary factors that influence the thermal stability of these polymers?
A: The thermal stability of this compound based polymers is influenced by several key factors:
-
Bond Strength: The intrinsic strength of the C-F and C-C bonds in the polymer backbone is the main reason for their high thermal resistance.[1][2]
-
Molecular Structure: The presence of any weaker bonds, such as C-H or C-Cl, or ether linkages can reduce overall thermal stability.[2][4]
-
Chain-End Groups: The chemical nature of the polymer chain ends is critical. Certain end-groups can initiate "unzipping" depolymerization, while more stable groups (e.g., -CF3) can significantly enhance stability.[3]
-
Impurities and Defects: The presence of contaminants, such as metal traces, or constitutional defects along the polymer backbone can dramatically lower the degradation temperature.[2]
-
Processing Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which often occurs at lower temperatures than pyrolysis in an inert atmosphere.
Q3: What are the typical decomposition products I should be aware of?
A: Upon significant thermal decomposition, fluoropolymers can release hazardous and corrosive gases. The principal products include hydrogen fluoride (HF), carbonyl fluoride (COF2), and low molecular weight fluoropolymer fragments. At very high temperatures (above 475°C), the highly toxic perfluoroisobutylene (PFIB) has been detected as a minor byproduct in the degradation of some fluoropolymers.[5]
Q4: How can I monitor the thermal stability of my polymer sample?
A: The most common technique for evaluating thermal stability is Thermogravimetric Analysis (TGA) . TGA measures the change in a sample's mass as a function of temperature, providing key data points such as the onset temperature of decomposition (often reported as T₅%, the temperature at which 5% weight loss occurs) and the temperature of the maximum rate of decomposition (Tₘₐₓ).[6][7] Another useful technique is Differential Scanning Calorimetry (DSC) , which can identify melting points and glass transition temperatures that influence mechanical behavior at elevated temperatures.[7]
Troubleshooting Guide
Q1: My polymer is degrading at a much lower temperature than expected. What are the possible causes and solutions?
A: Premature degradation is a common issue.
-
Possible Cause 1: Sample Impurities. Catalytic amounts of metals or other residues from synthesis can lower the activation energy for degradation.[2]
-
Solution: Ensure the polymer is thoroughly purified before analysis. Reprecipitation or solvent washing may be necessary.
-
-
Possible Cause 2: Unstable End-Groups. The polymerization method may have resulted in thermally labile end-groups that initiate early decomposition.[3]
-
Solution: Consider end-capping strategies or modifying the polymerization initiator system to yield more stable end-groups.
-
-
Possible Cause 3: Oxidative Atmosphere. Performing thermal analysis in the presence of air or oxygen will lead to thermo-oxidative degradation, which occurs at lower temperatures than inert-atmosphere pyrolysis.
-
Solution: Always run TGA experiments under an inert atmosphere, such as nitrogen or argon, to measure the intrinsic thermal stability.
-
Q2: I am seeing significant discoloration (browning/blackening) of my polymer during melt processing. What should I do?
A: Discoloration is a visual indicator of thermal degradation.
-
Possible Cause 1: Excessive Temperature. The processing temperature is too high, causing chain scission and the formation of degradation products.
-
Solution: Lower the zone temperatures on your processing equipment. Ensure that the actual polymer melt temperature, not just the equipment setpoint, is within the recommended range.[8]
-
-
Possible Cause 2: Long Residence Time. Keeping the polymer melt at a high temperature for an extended period can lead to degradation.
-
Solution: Increase the processing speed or purge the equipment with a stable material if it will be idle for a prolonged time.
-
-
Possible Cause 3: Oxygen Ingress. The presence of oxygen in the extruder or molder can accelerate degradation.
-
Solution: Ensure a proper seal and consider using an inert gas purge at the feed throat to minimize oxygen contact.
-
Q3: My TGA results for the same sample are not reproducible. How can I improve consistency?
A: Reproducibility issues in TGA often stem from the experimental setup.
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in sample mass, particle size, or packing in the crucible can affect heat transfer and degradation kinetics.
-
Solution: Use a consistent sample mass (typically 5-10 mg).[9] If possible, use samples with a similar form (e.g., fine powder vs. film) for all runs.
-
-
Possible Cause 2: Instrument Baseline Drift. The TGA balance is highly sensitive and can be affected by gas flow changes or contamination.
-
Solution: Always run a blank (empty crucible) experiment using the same temperature program and subtract it from your sample curve to correct for baseline drift.[9]
-
-
Possible Cause 3: Heating Rate Effects. The observed decomposition temperature is dependent on the heating rate. Faster rates will shift the degradation curve to higher temperatures.
-
Solution: Use the same heating rate for all comparable experiments. A rate of 10 °C/min is a common standard.[10]
-
Quantitative Data Summary
The thermal properties of this compound based polymers can be benchmarked against other common fluoropolymers.
| Fluoropolymer | Onset Decomposition (T₅%) | Max. Continuous Service Temp. |
| PTFE | ~522 °C[11] | 260 °C[2] |
| FEP | Varies by grade | ~200 °C |
| PVDF | ~485 °C[10] | ~150 °C |
| PFA | Varies by grade | ~260 °C |
Note: Values are approximate and can vary significantly based on polymer grade, purity, and measurement conditions.
Experimental Protocols
Protocol: Characterizing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for determining the thermal stability of a this compound based polymer sample.
-
Instrument Preparation:
-
Sample Preparation:
-
Weigh 5-10 mg of the dry polymer sample directly into a clean TGA crucible (alumina or platinum).[9] Record the exact initial mass.
-
Ensure the sample is in a consistent form (e.g., powder or a small piece of film) and covers the bottom of the crucible to ensure even heating.
-
-
Blank Run (Baseline Correction):
-
Place an identical, empty crucible into the TGA.
-
Run the same temperature program that will be used for the sample analysis.
-
Save this baseline curve for later subtraction.
-
-
Running the Experiment:
-
Place the crucible containing the sample into the TGA furnace.
-
Program the temperature profile. A typical profile is:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 700 °C at a linear heating rate of 10 °C/min.[10]
-
-
Start the experiment and allow it to run to completion.
-
-
Data Analysis:
-
Load both the sample data file and the blank run data file into the analysis software.
-
Subtract the blank run curve from the sample curve to obtain a corrected thermogram.
-
Normalize the data to display weight percentage on the y-axis.
-
Determine the key parameters from the corrected curve:
-
Visualizations
Caption: Key factors influencing the thermal degradation of fluoropolymers.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 7. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. epfl.ch [epfl.ch]
- 10. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Improving initiator efficiency for Perfluoropent-1-ene polymerization
Welcome to the technical support center for the polymerization of Perfluoropent-1-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. The information provided is based on established principles of fluoroalkene polymerization and data from analogous systems, offering a strong starting point for your research.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered in the radical polymerization of this compound?
Researchers may face several challenges during the radical polymerization of this compound, which are common for many perfluorinated alkenes. These include:
-
Low Initiator Efficiency: Perfluorinated solvents, often used to dissolve perfluoroalkenes, can be poor media for the decomposition of common hydrocarbon-based initiators. This can lead to a low rate of radical generation and, consequently, low polymer yields.
-
Monomer Purity: The presence of impurities, such as hydrogen-containing compounds, can act as chain transfer agents, leading to low molecular weight polymers or inhibition of the polymerization altogether.
-
Solubility Issues: The resulting poly(this compound) may have limited solubility in common organic solvents, making characterization and processing difficult.
-
Reaction Control: Exothermic reactions can be difficult to control, potentially leading to broad molecular weight distributions or, in extreme cases, runaway reactions. Careful thermal management is crucial.
-
Initiator-Monomer Compatibility: The choice of initiator is critical. Some common initiators, like 2,2'-azobis(isobutyronitrile) (AIBN), have shown low efficiency in perfluorinated solvents.
Q2: Which initiators are recommended for the polymerization of this compound?
While specific data for this compound is limited, information from related fluoroalkenes, such as polytetrafluoroethylene (PTFE) and vinylidene fluoride (VDF), can provide guidance.[1] Commonly used initiators fall into two main categories:
-
Peroxide Initiators: These are often preferred for their efficacy in fluorinated systems. Examples include:
-
Di-tert-butyl peroxide
-
Benzoyl peroxide[]
-
Ammonium persulfate (for emulsion polymerization)[1]
-
A mixture of Trigonox® 101 (tert-Amyl peroxy-2-ethylhexanoate) and di-tert-butyl peroxide has been used for the polymerization of the structurally similar 2H-pentafluoropropylene.
-
-
Azo Initiators: While some azo initiators like AIBN may have limited effectiveness in perfluorinated solvents, others designed for higher temperatures or specific solubility characteristics might be suitable.[3]
Q3: What are typical reaction conditions for perfluoroalkene polymerization?
The optimal reaction conditions are highly dependent on the chosen initiator and solvent. However, some general guidelines based on the polymerization of other fluoroalkenes include:
-
Temperature: This should be selected based on the half-life of the initiator. For peroxide initiators, temperatures can range from 70°C to over 150°C.
-
Pressure: High-pressure conditions are often employed for the polymerization of gaseous fluoroalkenes to increase monomer concentration in the reaction medium.
-
Solvent: Perfluorinated solvents are often the best choice for dissolving this compound. However, the initiator's solubility and decomposition kinetics in these solvents must be considered.
-
Agitation: Proper mixing is essential to ensure uniform temperature and concentration of reactants throughout the reactor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | 1. Inefficient initiator decomposition. 2. Presence of inhibitors in the monomer or solvent. 3. Incorrect reaction temperature. 4. Chain transfer to solvent or impurities. | 1. Select an initiator with a suitable half-life at your reaction temperature and good solubility in the chosen solvent. Consider peroxide-based initiators. 2. Purify the monomer and solvent before use. Common purification techniques include distillation and passing through a column of activated alumina. 3. Verify the reaction temperature is appropriate for the chosen initiator's decomposition. 4. Use a perfluorinated solvent to minimize chain transfer. Ensure all reagents are free from hydrogen-containing impurities. |
| Low Molecular Weight of Polymer | 1. High initiator concentration. 2. Presence of chain transfer agents. 3. High reaction temperature. | 1. Reduce the initiator concentration. 2. Purify all reactants and the solvent to remove potential chain transfer agents. 3. Lowering the reaction temperature can sometimes lead to higher molecular weight polymers, but this may also decrease the polymerization rate. |
| Broad Molecular Weight Distribution | 1. Non-uniform reaction conditions (temperature or concentration gradients). 2. Chain transfer reactions. 3. Inefficient initiation. | 1. Ensure efficient stirring and temperature control. 2. Purify all components of the reaction mixture. 3. Optimize the initiator system for a more controlled initiation process. |
| Discoloration of the Polymer | 1. Decomposition of initiator end-groups at high temperatures. 2. Impurities in the monomer or solvent. | 1. This has been observed in PTFE produced with certain initiators, where carboxylate end groups decompose.[1] Consider using a fluorinated initiator to improve thermal stability. 2. Rigorous purification of all reaction components is crucial. |
Experimental Protocols
General Protocol for Radical Polymerization of this compound
This protocol provides a general starting point. Researchers should optimize conditions based on their specific experimental setup and goals.
-
Monomer and Solvent Purification:
-
This compound should be purified to remove any inhibitors or impurities. This can be achieved by passing the liquid monomer through a column of activated alumina followed by distillation.
-
The chosen solvent (e.g., a perfluorinated solvent) should also be purified by distillation.
-
-
Reactor Setup:
-
A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure transducer, and inlets for monomer, initiator, and inert gas is recommended.
-
Ensure the reactor is thoroughly cleaned and dried to remove any potential contaminants.
-
-
Polymerization Procedure:
-
The reactor is sealed and purged with a high-purity inert gas (e.g., argon or nitrogen) to remove oxygen, which can inhibit radical polymerization.
-
The purified solvent is transferred to the reactor.
-
The desired amount of initiator (e.g., di-tert-butyl peroxide) is dissolved in a small amount of the solvent and added to the reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 100-150°C for di-tert-butyl peroxide).
-
The purified this compound is then fed into the reactor, and the pressure is maintained at the desired level.
-
The reaction is allowed to proceed for the desired time with continuous stirring.
-
-
Polymer Isolation and Purification:
-
After the reaction, the reactor is cooled down, and any unreacted monomer is carefully vented.
-
The polymer is precipitated by adding a non-solvent (e.g., methanol or acetone).
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove any residual monomer and initiator byproducts, and then dried in a vacuum oven until a constant weight is achieved.
-
Visualizations
Logical Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for addressing low polymer yield.
Experimental Workflow for this compound Polymerization
References
Troubleshooting low yields in Perfluoropent-1-ene copolymerization
Welcome to the technical support center for the copolymerization of perfluoropent-1-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to address specific problems you may face during the copolymerization of this compound.
Q1: What are the most common causes of low to no polymer yield in this compound copolymerization?
A1: Low or no yield in this compound copolymerization can typically be attributed to one or more of the following factors:
-
Monomer Impurities: The presence of inhibitors, moisture, or other reactive species in the this compound or comonomer can terminate the polymerization reaction.
-
Oxygen Inhibition: Free-radical polymerization is highly sensitive to oxygen, which can scavenge radicals and inhibit or completely prevent polymerization.
-
Improper Initiator Selection or Concentration: The choice of initiator and its concentration are critical. An initiator with an inappropriate decomposition temperature or insufficient concentration may not generate enough radicals to sustain the polymerization.
-
Suboptimal Reaction Temperature: The reaction temperature must be suitable for the chosen initiator's decomposition rate. Temperatures that are too low will result in slow or no initiation, while excessively high temperatures can lead to rapid decomposition and potential side reactions.
-
Poor Monomer Reactivity: The inherent reactivity of this compound and the chosen comonomer, as described by their reactivity ratios, plays a significant role. A large disparity in reactivity can lead to the formation of homopolymers or low incorporation of one of the monomers.
Q2: My polymerization reaction starts but then stops, resulting in a low yield. What could be the issue?
A2: This phenomenon, often referred to as "short-stopping," can be caused by several factors:
-
Depletion of Initiator: If the initiator has a short half-life at the reaction temperature, it may be consumed before high monomer conversion is achieved.
-
Presence of a Retarder: An impurity in the monomer or solvent could be acting as a retarder, slowing down the polymerization rate until it effectively stops.
-
Chain Transfer to Solvent or Monomer: Chain transfer reactions can terminate a growing polymer chain and initiate a new, less reactive one, leading to lower overall molecular weight and yield. The use of a chain transfer agent can control molecular weight but may reduce overall yield if not optimized.
Q3: How can I purify my this compound monomer to improve polymerization yields?
A3: Monomer purity is paramount for successful polymerization. A common and effective method for purifying liquid monomers like this compound is distillation. This process can remove inhibitors, water, and other volatile impurities.
Experimental Protocol: Monomer Purification by Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Drying Agent (Optional): If water is a suspected impurity, the monomer can be dried over a suitable agent (e.g., molecular sieves) prior to distillation.
-
Distillation:
-
Add the impure this compound to the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the known boiling point of this compound (approximately 27°C).
-
It is often beneficial to discard the initial and final fractions, as they are more likely to contain light and heavy impurities, respectively.
-
-
Storage: Store the purified monomer in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature to prevent degradation or contamination.
Quantitative Data Summary
The following tables provide example data to illustrate how reaction parameters can influence copolymer yield and molecular weight. Please note that this data is illustrative and may not be representative of all possible reaction systems.
Table 1: Effect of Initiator Concentration on Yield
| Initiator (AIBN) Conc. (mol%) | Reaction Time (h) | Temperature (°C) | Comonomer Ratio (PFPE:VDF) | Yield (%) |
| 0.1 | 12 | 60 | 1:1 | 15 |
| 0.5 | 12 | 60 | 1:1 | 45 |
| 1.0 | 12 | 60 | 1:1 | 65 |
| 2.0 | 12 | 60 | 1:1 | 70 |
Table 2: Influence of Reaction Temperature on Polymerization
| Temperature (°C) | Initiator (BPO) | Reaction Time (h) | Comonomer Ratio (PFPE:VDF) | Yield (%) |
| 60 | 0.5 mol% | 12 | 1:1 | 25 |
| 70 | 0.5 mol% | 12 | 1:1 | 55 |
| 80 | 0.5 mol% | 12 | 1:1 | 75 |
| 90 | 0.5 mol% | 12 | 1:1 | 60 (potential for side reactions) |
Visualizing Experimental Workflows and Logic
The following diagrams, generated using Graphviz, illustrate key experimental workflows and troubleshooting logic.
Technical Support Center: Perfluoropent-1-ene Polymer Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoropent-1-ene polymers. The following sections offer detailed information on effectively removing residual this compound monomer from your polymer product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound monomer from my polymer?
A1: Residual monomers can significantly impact the final properties and safety of your polymer. For drug development and biomedical applications, removing residual monomers is critical as they can be toxic. From a material science perspective, residual monomers can alter the mechanical, thermal, and chemical resistance properties of the polymer and may lead to premature degradation.
Q2: What are the primary methods for removing residual this compound monomer?
A2: The most effective methods for removing the highly volatile this compound monomer (Boiling Point: ~29°C) are vacuum drying and solvent extraction. For achieving extremely low residual monomer levels, supercritical fluid extraction (SFE) with carbon dioxide can also be employed.
Q3: What analytical techniques can I use to quantify the residual this compound monomer content?
A3: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) are highly sensitive methods for quantifying volatile residual monomers. Headspace GC-MS is particularly useful as it can directly analyze the volatile monomers from a solid polymer sample. For a more direct quantification without extraction, Nuclear Magnetic Resonance (NMR) spectroscopy can be used, although it is generally less sensitive than GC-based methods.
Q4: What is a safe upper-temperature limit for processing this compound polymers to avoid thermal degradation?
A4: While specific data for poly(this compound) is limited, studies on analogous fluoropolymers like PTFE and PVDF show that thermal degradation typically begins at temperatures above 200°C.[1][2] It is recommended to keep thermal treatments below 150°C to ensure a sufficient safety margin. Thermogravimetric Analysis (TGA) of your specific polymer is advised to determine its precise thermal decomposition profile.
Troubleshooting Guides
Issue 1: High Levels of Residual Monomer Detected After Purification
High residual monomer levels after a purification attempt can be frustrating. The following guide will help you troubleshoot this common issue.
Caption: Troubleshooting workflow for high residual monomer levels.
Issue 2: Polymer Properties Have Changed After Purification
If you observe changes in your polymer's appearance (e.g., discoloration) or mechanical properties after purification, it may be a sign of degradation.
Caption: Troubleshooting workflow for changes in polymer properties.
Data Presentation
The following table summarizes the expected efficiency of different purification methods for removing residual volatile monomers from fluoropolymers, based on data from analogous polymer systems.
| Purification Method | Temperature (°C) | Pressure | Duration | Expected Monomer Removal Efficiency | Reference |
| Vacuum Drying | 60 - 120 | < 10 mbar | 12 - 48 hours | > 95% | Adapted from patent literature |
| Solvent Extraction (Soaking) | 25 - 50 | Atmospheric | 24 - 72 hours | 90 - 98% | General laboratory practice |
| Soxhlet Extraction | Solvent Boiling Point | Atmospheric | 8 - 24 hours | > 99% | General laboratory practice |
| Supercritical CO₂ Extraction | 50 - 90 | 100 - 400 bar | 4 - 16 hours | > 99% | [3][4] |
Experimental Protocols
Protocol 1: Vacuum Drying for Residual Monomer Removal
This protocol is designed for the removal of volatile residual this compound monomer from a solid polymer sample.
Materials:
-
Polymer sample containing residual this compound monomer
-
Vacuum oven with temperature and pressure control
-
Schlenk flask or other suitable vacuum-rated container
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Sample Preparation:
-
If the polymer is in a large solid form, break it into smaller pieces or grind it into a powder to increase the surface area.
-
Place the polymer sample in a clean, dry Schlenk flask.
-
-
System Setup:
-
Connect the Schlenk flask to a vacuum line equipped with a cold trap. The cold trap is essential to condense the volatile monomer and protect the vacuum pump.
-
Place the Schlenk flask inside the vacuum oven.
-
-
Drying Process:
-
Begin by applying a gentle vacuum to the system.
-
Gradually increase the temperature of the vacuum oven to a setpoint between 60°C and 80°C. Caution: Do not exceed the known thermal degradation temperature of your polymer.
-
Once the temperature has stabilized, slowly increase the vacuum until the pressure is below 10 mbar.
-
Maintain these conditions for a minimum of 24 hours. For higher molecular weight polymers or lower residual monomer targets, extend the drying time to 48 hours or longer.
-
-
Completion:
-
After the desired drying time, turn off the oven heater and allow the system to cool to room temperature under vacuum.
-
Slowly and carefully backfill the system with an inert gas (e.g., nitrogen or argon).
-
Remove the polymer sample for analysis of residual monomer content.
-
Protocol 2: Solvent Extraction for Residual Monomer Removal
This protocol describes a simple soaking method for extracting residual this compound monomer from a polymer.
Materials:
-
Polymer sample
-
A suitable solvent in which the monomer is highly soluble and the polymer is insoluble (e.g., a perfluorinated solvent like perfluorohexane).
-
Glass container with a sealed lid (e.g., a jar or beaker with a watch glass)
-
Magnetic stirrer and stir bar (optional)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven for drying
Procedure:
-
Solvent Selection:
-
Choose a solvent that is a good solvent for this compound but a poor solvent for the polymer. This will maximize monomer removal while minimizing polymer loss.
-
-
Extraction:
-
Place the polymer sample in the glass container.
-
Add a sufficient volume of the selected solvent to fully immerse the polymer. A polymer-to-solvent ratio of 1:20 (w/v) is a good starting point.
-
Seal the container to prevent solvent evaporation.
-
Allow the mixture to stand for 24 to 72 hours. Gentle agitation with a magnetic stirrer can improve extraction efficiency.
-
-
Isolation:
-
Separate the polymer from the solvent by filtration.
-
Wash the polymer on the filter with a small amount of fresh, cold solvent to remove any remaining monomer solution.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-70°C) until all the extraction solvent has been removed.
-
-
Analysis:
-
Analyze the dried polymer for residual monomer content.
-
The extraction process can be repeated if the residual monomer level is still too high.
-
References
- 1. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society [acs.digitellinc.com]
- 2. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Purification Methods [merckmillipore.com]
- 4. Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates) [scite.ai]
Preventing gel formation during Perfluoropent-1-ene polymerization
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing gel formation during the polymerization of Perfluoropent-1-ene.
Troubleshooting Guide: Preventing Gel Formation
Gel formation, or cross-linking, is a common issue in the free-radical polymerization of fluoroalkenes, leading to insoluble polymers and failed reactions. This guide provides a systematic approach to troubleshooting and preventing gelation.
Question: My this compound polymerization reaction formed a gel. What are the potential causes and how can I prevent it?
Answer:
Gel formation during this compound polymerization is typically caused by uncontrolled polymer chain growth and branching, leading to extensive cross-linking. The primary factors to investigate are:
-
High Molecular Weight and Broad Polydispersity: Uncontrolled polymerization can lead to excessively long polymer chains that entangle and cross-link.
-
Chain Transfer to Polymer: The growing radical chain can abstract a fluorine atom from another polymer chain, creating a new radical site on the polymer backbone, which can then propagate to form a branched structure. Extensive branching leads to a cross-linked network (gel).
-
High Monomer Concentration: At high monomer concentrations, the rate of polymerization is rapid, which can lead to localized "hot spots" and an increased likelihood of side reactions that cause cross-linking.
-
Inappropriate Initiator Concentration: An initiator concentration that is too low relative to the monomer concentration can lead to the formation of a few very long polymer chains, increasing the probability of entanglement and chain transfer to the polymer.[1][2] Conversely, an excessively high initiator concentration can lead to a high concentration of radicals, which can increase the rate of termination reactions, some of which may lead to cross-linking.
-
Elevated Reaction Temperature: Higher temperatures increase the rate of polymerization and can also promote side reactions, including chain transfer to the polymer, which can lead to gelation.[3][4][5]
Systematic Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting gel formation in this compound polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Chain Transfer Agent (CTA) in preventing gel formation?
A1: A Chain Transfer Agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new, smaller polymer chain.[6] This process helps to control the molecular weight of the resulting polymer and reduce the likelihood of forming the very long chains that can lead to gelation.[7][] Common CTAs for free-radical polymerizations include thiols (e.g., dodecyl mercaptan) and some halocarbons.[6][] The use of a CTA is a primary strategy to prevent gel formation.
Q2: How does the monomer-to-initiator ratio affect gel formation?
A2: The monomer-to-initiator ratio is a critical parameter for controlling the molecular weight of the polymer. A high monomer-to-initiator ratio generally leads to higher molecular weight polymers, as there are fewer initiator radicals to start new chains.[2] This can increase the risk of gelation. Conversely, a lower monomer-to-initiator ratio will produce more, shorter polymer chains, reducing the likelihood of entanglement and cross-linking. Finding the optimal ratio is key to a successful polymerization.
Q3: Can the reaction temperature contribute to gel formation?
A3: Yes, temperature plays a significant role. Higher reaction temperatures increase the rate of polymerization, which can lead to a rapid increase in viscosity and the "gel effect," where termination reactions are hindered, leading to uncontrolled polymer growth.[9] Additionally, higher temperatures can increase the rate of side reactions, such as chain transfer to the polymer, which directly contributes to branching and cross-linking.[4] Therefore, maintaining a controlled and moderate reaction temperature is crucial.
Q4: Are there specific inhibitors I should be aware of for this compound?
A4: While specific inhibitors for this compound are not extensively documented in publicly available literature, general-purpose free-radical inhibitors can be used to prevent premature polymerization during storage. These are typically phenolic compounds like hydroquinone or nitroxides like TEMPO. It is crucial to remove these inhibitors before initiating the polymerization, as their presence can hinder or prevent the reaction from starting.
Q5: What type of polymerization is least prone to gel formation for this monomer?
A5: Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer greater control over the polymerization process compared to conventional free-radical polymerization. These methods are designed to produce polymers with well-defined molecular weights and low polydispersity, which significantly reduces the risk of gel formation.
Quantitative Data Summary
The following table provides a summary of key reaction parameters and their typical ranges for controlling the polymerization of fluoroalkenes to prevent gel formation. Note that these are general guidelines, and optimization for this compound is recommended.
| Parameter | Typical Range for Controlled Polymerization | Consequence of Deviation |
| Monomer to Initiator Ratio | 100:1 to 500:1 | >500:1: High molecular weight, risk of gelation. <100:1: Low molecular weight, potentially slow reaction. |
| Monomer to CTA Ratio | 50:1 to 200:1 | >200:1: Ineffective molecular weight control. <50:1: Very low molecular weight, may inhibit polymerization. |
| Reaction Temperature (°C) | 50 - 70 | >70°C: Increased rate of side reactions, risk of gelation. <50°C: Slow polymerization rate. |
| Monomer Concentration (mol/L) | 1 - 3 | >3 mol/L: High viscosity, increased risk of gel effect. <1 mol/L: Slow reaction rate. |
Key Experimental Protocol: Controlled Free-Radical Polymerization of this compound
This protocol outlines a general procedure for the controlled free-radical polymerization of this compound using a chain transfer agent to minimize the risk of gel formation.
Materials:
-
This compound (inhibitor-free)
-
Azo initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (CTA) (e.g., Dodecyl mercaptan)
-
Anhydrous, deoxygenated solvent (e.g., hexafluorobenzene or a suitable perfluorinated solvent)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Stir plate and magnetic stir bar
-
Temperature-controlled oil bath
Procedure:
-
Monomer Purification: Pass this compound through a column of activated basic alumina to remove the storage inhibitor.
-
Reaction Setup:
-
Assemble the Schlenk flask with a magnetic stir bar and a condenser.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
-
Reagent Preparation (Example for a 2 M solution with 200:1 Monomer:Initiator and 100:1 Monomer:CTA):
-
In a separate, dry, and inert atmosphere glovebox or via Schlenk line techniques, prepare a stock solution of the initiator and CTA in the chosen solvent.
-
For a 10 mL total reaction volume:
-
This compound: (Calculate molar amount for 2M)
-
Solvent: Add to bring the total volume to 10 mL.
-
AIBN: (Molar amount corresponding to a 200:1 ratio with the monomer)
-
Dodecyl mercaptan: (Molar amount corresponding to a 100:1 ratio with the monomer)
-
-
-
Polymerization:
-
Add the solvent, this compound, CTA, and initiator to the reaction flask under a positive pressure of inert gas.
-
Seal the flask and place it in the pre-heated oil bath at the desired temperature (e.g., 60°C).
-
Begin vigorous stirring.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every hour), take a small aliquot from the reaction mixture using a degassed syringe for analysis by Gas Chromatography (GC) to monitor monomer conversion and by Gel Permeation Chromatography (GPC) to monitor molecular weight and polydispersity.
-
-
Termination:
-
Once the desired conversion is reached, or if a significant increase in viscosity is observed, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the solution to air.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Hypothetical Inhibitor Signaling Pathway:
In the context of preventing premature polymerization, a free-radical inhibitor functions by scavenging initiating radicals. The diagram below illustrates a simplified, hypothetical pathway for how a generic phenolic inhibitor (like hydroquinone) might interrupt the polymerization cascade.
Caption: A simplified diagram showing how a polymerization inhibitor can scavenge radicals, thus preventing polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives [mdpi.com]
- 4. research.tue.nl [research.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
- 7. US20180072829A1 - Modified fluoropolymers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Perfluoropent-1-ene Copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of Perfluoropent-1-ene copolymers.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound copolymers using various characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why am I observing poor resolution or no signal for my this compound copolymer in my ¹⁹F NMR spectrum?
Answer:
Poor resolution or lack of signal in ¹⁹F NMR for this compound copolymers can stem from several factors. Follow this troubleshooting guide to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ¹⁹F NMR signal.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Test the solubility of the this compound copolymer in a range of deuterated solvents. Common choices for fluoropolymers include acetone-d₆, THF-d₈, and, in some cases, fluorinated solvents like hexafluorobenzene.
-
Dissolution: Accurately weigh 5-10 mg of the copolymer into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent.
-
Cap the tube and gently vortex or sonicate until the polymer is fully dissolved. This may take a significant amount of time for high molecular weight or highly crystalline copolymers.
-
Internal Standard: For quantitative analysis, consider adding a known amount of a fluorinated internal standard with a chemical shift that does not overlap with the copolymer signals.
| Parameter | Recommendation | Rationale |
| Solvent | Acetone-d₆, THF-d₈, Hexafluorobenzene | Ensures complete dissolution for a homogeneous sample. |
| Concentration | 5 - 20 mg/mL | Balances signal intensity with solution viscosity. |
| Temperature | Room Temperature (initially) | Elevated temperatures may be required for some copolymers. |
| Number of Scans | >128 | Improves signal-to-noise ratio for low concentration samples. |
Mass Spectrometry (MS)
Question: I am struggling to obtain a clear mass spectrum for my this compound copolymer. What could be the issue?
Answer:
The high fluorine content and potential low solubility of this compound copolymers can make mass spectrometry challenging. The choice of ionization technique and sample preparation are critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mass spectrometry of fluoropolymers.
Experimental Protocol: MALDI-TOF Sample Preparation
-
Matrix Selection: Choose a suitable matrix. For fluoropolymers, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or sinapinic acid are often effective.
-
Sample and Matrix Solution Preparation:
-
Dissolve the this compound copolymer in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of the matrix in the same solvent.
-
-
Spotting: Mix the sample and matrix solutions in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
| Ionization Technique | Advantages for Fluoropolymers | Common Issues |
| MALDI-TOF | Tolerant of salts, suitable for higher molecular weights. | Matrix interference, potential for fragmentation. |
| ESI | Good for lower molecular weight, soluble copolymers. | Requires highly soluble samples, can be sensitive to salts. |
Thermal Analysis (TGA/DSC)
Question: My TGA and DSC results for the this compound copolymer are inconsistent or difficult to interpret. What should I check?
Answer:
Inconsistent thermal analysis data can be due to sample preparation, experimental conditions, or the inherent properties of the copolymer.
Troubleshooting Workflow:
Caption: Troubleshooting for inconsistent thermal analysis data.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Ensure the copolymer sample is dry and in a consistent form (e.g., powder, film).
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature.
-
-
DSC:
-
Accurately weigh 5-10 mg of the sample into a DSC pan and seal it.
-
Perform a heat-cool-heat cycle, for example, from room temperature to 250 °C at 10 °C/min, to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
| Parameter | Typical Values for Fluoropolymers | Interpretation |
| Td (TGA) | > 300 °C | Temperature at which significant weight loss occurs. |
| Tg (DSC) | Varies with comonomer and composition | Indicates the transition from a glassy to a rubbery state. |
| Tm (DSC) | May or may not be present | Indicates the melting of crystalline domains. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key challenges in determining the molecular weight of this compound copolymers by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)?
A1: The main challenges include:
-
Solubility: Finding a suitable solvent that dissolves the copolymer completely without interacting with the column packing material. Fluorinated solvents like hexafluoroisopropanol (HFIP) are often required.
-
Calibration: Lack of commercially available narrow molecular weight standards for this compound copolymers. Universal calibration with a viscometer detector or multi-angle light scattering (MALS) detection is recommended for accurate molecular weight determination.
-
Column Interaction: The polar nature of the C-F bond can lead to interactions with the stationary phase, causing peak tailing or broadening. The use of additives in the mobile phase may be necessary to suppress these interactions.
Q2: How can I determine the comonomer composition of my this compound copolymer?
A2: ¹⁹F and ¹H NMR spectroscopy are the most powerful techniques for determining the comonomer composition. By integrating the signals corresponding to the different monomer units, the molar ratio of the comonomers in the copolymer can be calculated. It is crucial to ensure that the relaxation times of the nuclei in the different monomer units are similar for accurate quantification.
Q3: What are the expected fragmentation patterns for this compound copolymers in mass spectrometry?
A3: Perfluorinated compounds often exhibit characteristic fragmentation patterns. For a copolymer containing this compound, you can expect to see fragments arising from the cleavage of the polymer backbone, as well as characteristic losses of CF₃, C₂F₅, and other perfluoroalkyl fragments. The specific fragmentation will depend on the comonomer and the ionization technique used.
Q4: My this compound copolymer is a new material. How do I start characterizing it?
A4: For a novel this compound copolymer, a systematic approach is recommended:
-
Solubility Testing: Determine the solubility in a range of common organic and fluorinated solvents.
-
NMR Spectroscopy (¹H and ¹⁹F): Confirm the incorporation of both monomers and determine the copolymer composition.
-
GPC/SEC with MALS: Determine the molecular weight and molecular weight distribution.
-
TGA/DSC: Assess the thermal stability, glass transition temperature, and melting behavior.
-
Mass Spectrometry (MALDI-TOF): Confirm the copolymer structure and end groups.
Logical Relationship of Characterization Techniques:
Caption: Logical workflow for characterizing a novel copolymer.
Effect of solvent on Perfluoropent-1-ene polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of perfluoropent-1-ene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization not initiating or proceeding at a very slow rate?
A1: Perfluorinated terminal alkenes like this compound can exhibit low reactivity in radical polymerization due to the electron-withdrawing nature of the fluorine atoms, which can destabilize the propagating radical. Several factors could be contributing to slow or no polymerization:
-
Initiator Inefficiency: Ensure your initiator is appropriate for the reaction temperature and solvent. Peroxide-based initiators are often used for fluorinated monomers. The initiator concentration might be too low.
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of radical polymerization. Ensure your monomer and solvent are thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Monomer Purity: Impurities in the this compound monomer can inhibit polymerization. It is advisable to purify the monomer, for example, by distillation, before use.
-
High-Pressure Requirements: Some perfluorinated alkenes, like the homologous perfluorohex-1-ene, require ultrahigh pressure (15-16 k-atm) to achieve homopolymerization. It is possible that this compound also requires high pressure for efficient polymerization.
Q2: What type of solvents are suitable for the polymerization of this compound?
A2: The choice of solvent is critical and can significantly impact polymerization kinetics and polymer properties. Key considerations include:
-
Solubility: The solvent must dissolve the monomer and, ideally, the resulting polymer. Perfluorinated solvents like perfluorodecalin or perfluorobenzene are often good choices for fluorinated polymers.
-
Chain Transfer: Solvents can participate in chain transfer reactions, which terminate a growing polymer chain and initiate a new, shorter one, thus lowering the overall molecular weight.[1][2] Solvents with atoms that are easily abstracted (like hydrogen in alcohols or chloroform) can have high chain transfer constants.[1] For achieving high molecular weight, solvents with low chain transfer constants are preferred.
-
Polarity: The polarity of the solvent can influence the rate of initiation and propagation. For controlled radical polymerization techniques like ATRP, solvent polarity has a significant effect on the activation rate constant.[3] While conventional radical polymerization is sometimes considered less sensitive to solvent effects, they can still be significant.[4]
Q3: How does the choice of solvent affect the molecular weight and polydispersity index (PDI) of the resulting polymer?
A3: The solvent can have a profound effect on the molecular weight and PDI:
-
Chain Transfer to Solvent: This is a major factor. A solvent with a high chain transfer constant will lead to a lower average molecular weight and potentially a broader PDI.[1][2] To obtain high molecular weight polymers, solvents with strong C-H or other easily abstractable atoms should be avoided.
-
Solubility of the Polymer: If the growing polymer precipitates from the solution, it can affect the polymerization kinetics and lead to a broader molecular weight distribution. A good solvent will keep the polymer chains in solution, allowing for more uniform growth.
-
Viscosity of the Medium: The viscosity of the solvent can affect the termination kinetics (Trommsdorff effect). In a more viscous medium, the diffusion of large polymer chains is hindered, which can decrease the rate of termination and lead to a higher molecular weight and broader PDI.
Q4: What are the common termination mechanisms in this compound polymerization?
A4: For many fluorinated monomers, the primary termination mechanism is recombination of two growing polymer radicals, rather than disproportionation.[5][6] This means that the final polymer chain will have a molecular weight that is the sum of the two combining radicals, and the initiator fragments will be at both ends of the chain.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Polymer Formation or Very Low Yield | 1. Inefficient initiation. 2. Presence of inhibitors (e.g., oxygen, impurities). 3. Reaction conditions not optimal (e.g., temperature, pressure). | 1. Increase initiator concentration or switch to a more suitable initiator (e.g., a perfluorinated peroxide). 2. Thoroughly degas the monomer and solvent. Purify the monomer before use. 3. Increase the reaction temperature (within the limits of initiator stability). Consider using a high-pressure reactor. |
| Low Molecular Weight of the Polymer | 1. High rate of chain transfer to solvent. 2. High initiator concentration. 3. High reaction temperature leading to increased chain transfer. | 1. Switch to a solvent with a lower chain transfer constant (e.g., a perfluorinated solvent or a solvent without easily abstractable atoms). 2. Decrease the initiator concentration. 3. Lower the reaction temperature, if possible, while maintaining an acceptable polymerization rate. |
| Broad Polydispersity Index (PDI) | 1. Chain transfer reactions. 2. Polymer precipitation during polymerization. 3. Non-uniform initiation or termination rates. | 1. Minimize chain transfer by choosing an appropriate solvent. 2. Select a solvent that provides good solubility for the polymer at the reaction temperature. 3. Ensure homogenous reaction conditions. Consider using a controlled/living radical polymerization technique (e.g., RAFT, ATRP) for better control over PDI. |
| Inconsistent Results Between Batches | 1. Variations in monomer or solvent purity. 2. Inconsistent degassing. 3. Fluctuations in reaction temperature or pressure. | 1. Use monomer and solvent from the same batch or ensure consistent purification for each experiment. 2. Standardize the degassing procedure. 3. Ensure precise control over reaction temperature and pressure. |
Data Presentation
Table 1: Illustrative Effect of Solvent on this compound Polymerization Kinetics
Disclaimer: The following data are hypothetical and intended for illustrative purposes to demonstrate expected trends based on the polymerization of similar fluoroalkenes. Specific experimental data for this compound is limited in publicly available literature.
| Solvent | Solvent Type | Expected Polymerization Rate | Expected Avg. Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| Perfluorodecalin | Fluorinated, Low Chain Transfer | Moderate | High | Narrower (< 2.0) |
| Acetonitrile | Polar Aprotic | Potentially Higher | Moderate | Broader |
| Tetrahydrofuran (THF) | Ether, Prone to H-abstraction | Moderate | Low | Broad |
| Toluene | Aromatic, Prone to H-abstraction | Moderate | Low | Broad |
Experimental Protocols
General Protocol for Radical Solution Polymerization of this compound
This protocol provides a general starting point. Reaction conditions, particularly temperature and pressure, may need to be optimized.
Materials:
-
This compound (purified)
-
Anhydrous, deoxygenated solvent (e.g., perfluorodecalin)
-
Radical initiator (e.g., perfluorobenzoyl peroxide)
-
High-pressure reactor equipped with a magnetic stir bar
-
Schlenk line and vacuum pump
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation.
-
Dry and deoxygenate the chosen solvent using standard techniques (e.g., distillation over a drying agent followed by sparging with inert gas or freeze-pump-thaw cycles).
-
-
Reactor Setup:
-
Thoroughly dry the high-pressure reactor and assemble it with a stir bar.
-
Evacuate the reactor under high vacuum and backfill with inert gas (repeat 3 times).
-
-
Charging the Reactor:
-
Under a positive pressure of inert gas, transfer the desired amount of deoxygenated solvent to the reactor via cannula.
-
Add the initiator to the reactor.
-
Cool the reactor to a low temperature (e.g., with liquid nitrogen or a dry ice/acetone bath) to condense the gaseous this compound monomer.
-
Transfer a known amount of this compound to the cooled reactor.
-
-
Polymerization:
-
Seal the reactor.
-
Allow the reactor to warm to room temperature, and then heat it to the desired reaction temperature (e.g., 70-100 °C, depending on the initiator) with vigorous stirring.
-
If required, pressurize the reactor to the target pressure with inert gas.
-
Monitor the reaction for the desired time.
-
-
Termination and Isolation:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Open the reactor and pour the polymer solution into a non-solvent (e.g., methanol) to precipitate the polymer.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the polymer yield.
-
Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) with an appropriate solvent system.
-
Analyze the polymer structure using 19F NMR spectroscopy.
-
Visualizations
Caption: General experimental workflow for the radical polymerization of this compound.
References
- 1. rubbernews.com [rubbernews.com]
- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 3. research.unipd.it [research.unipd.it]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving perfluoropent-1-ene. The information is presented in a user-friendly question-and-answer format, with a focus on practical solutions and underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in reactions with this compound?
A1: Catalyst deactivation in the presence of perfluorinated compounds like this compound typically stems from three primary causes: chemical, thermal, and mechanical degradation.[1][2]
-
Chemical Deactivation: This is the most prevalent issue and includes:
-
Poisoning: The catalyst's active sites are blocked by impurities from the feed or by species generated during the reaction. For this compound, a major concern is poisoning by fluoride species.
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites. The high fluorine content of this compound can lead to the formation of fluorinated coke, which may be particularly difficult to remove.
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.[2]
-
Mechanical Deactivation: This can involve the physical breakdown of the catalyst support due to attrition in stirred-tank or fluidized-bed reactors.
Q2: How can I identify the specific cause of my catalyst's deactivation?
A2: Identifying the root cause of deactivation requires a combination of observational data from your experiment and analytical characterization of the spent catalyst. Key indicators include:
-
Rapid, irreversible activity loss often points to poisoning.
-
Gradual, often reversible, activity loss is characteristic of coking.
-
Activity loss that is strongly dependent on temperature suggests thermal degradation.
Post-reaction analysis of the catalyst can provide definitive evidence. Techniques like Temperature-Programmed Oxidation (TPO) can quantify coke deposition, while elemental analysis (e.g., XPS, EDX) can detect the presence of poisons like fluorine on the catalyst surface.
Q3: Can a catalyst deactivated by fluoride poisoning be regenerated?
A3: Regeneration of fluoride-poisoned catalysts is challenging but can be possible depending on the catalyst and the severity of the poisoning. Mild poisoning might be reversible through treatment with a non-fluorinated feed at high temperatures to desorb the fluoride species. For some materials, such as zeolites and activated alumina, regeneration by washing with alkaline solutions has shown some success.[3] However, severe poisoning that leads to irreversible changes in the catalyst's structure may not be reversible.
Q4: Are there catalyst types that are more resistant to deactivation by fluorinated compounds?
A4: Research into catalysts specifically designed for fluorinated substrates is ongoing. However, some general principles apply. Catalysts with a high tolerance for acidic conditions and those with surfaces that have a lower affinity for fluoride adsorption are likely to be more robust. For example, in hydroformylation, the choice of ligands for rhodium catalysts can influence their stability in the presence of fluorinated compounds.[4] For polymerization, the specific formulation of Ziegler-Natta catalysts can be tailored to improve stability.
Troubleshooting Guides
Issue 1: Sudden and Significant Drop in Catalytic Activity
Symptoms:
-
A sharp decrease in the conversion of this compound.
-
The reaction fails to initiate or stops prematurely.
-
The catalyst appears discolored.
Possible Cause:
-
Catalyst Poisoning: This is the most likely culprit for a sudden loss of activity. The poison could be an impurity in the this compound feed or the solvent, or it could be hydrogen fluoride (HF) generated from the reaction.
Troubleshooting Steps:
-
Analyze Feed Purity: Verify the purity of your this compound, solvents, and any other reagents. Remove any potential impurities (e.g., water, sulfur compounds) before they enter the reactor.
-
Characterize Spent Catalyst: Analyze the deactivated catalyst for the presence of fluorine and other potential poisons using surface-sensitive techniques.
-
Implement a Guard Bed: If feed impurities are confirmed, consider using a guard bed to trap poisons before they reach the main catalyst bed.
-
Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of HF formation.
-
Catalyst Selection: Consider catalysts known for their higher resistance to acidic conditions.
Issue 2: Gradual Decline in Catalytic Activity Over Time
Symptoms:
-
A slow but steady decrease in reaction rate and product yield.
-
An increase in pressure drop across a fixed-bed reactor.
-
The catalyst particles appear to be coated with a dark substance.
Possible Cause:
-
Coking/Fouling: The gradual accumulation of fluorinated carbonaceous deposits on the catalyst surface is a common cause of slow deactivation.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Pressure: Adjusting the partial pressure of reactants can sometimes minimize side reactions that lead to coking.
-
Feed Composition: Introducing a co-feed, such as hydrogen, may help to hydrogenate coke precursors and keep the catalyst surface clean.
-
-
Catalyst Regeneration:
-
Implement a regeneration cycle. For coke removal, this typically involves a controlled oxidation (burn-off) with air or a mixture of oxygen and an inert gas. The specific conditions (temperature, oxygen concentration) will depend on the catalyst's thermal stability.
-
-
Catalyst Design:
-
Consider catalysts with larger pores to reduce the impact of pore blockage by coke.
-
Catalysts with bimetallic formulations can sometimes suppress coking.
-
Quantitative Data on Catalyst Deactivation
Due to the limited availability of specific data for this compound reactions, the following table provides a general overview of deactivation rates for analogous olefin reactions. This data can serve as a baseline for understanding the potential lifespan of catalysts in your system.
| Catalyst System | Reaction Type | Analogous Olefin | Deactivation Mechanism | Typical Deactivation Rate (Activity Loss/hour) | Reference |
| Ziegler-Natta (TiCl₄/MgCl₂) | Polymerization | Propylene | Site Poisoning, Coking | 0.5 - 2% | General Knowledge |
| Rhodium-phosphine complex | Hydroformylation | 1-Octene | Ligand Degradation, Metal Leaching | 0.1 - 1% | [4] |
| H-ZSM-5 Zeolite | Isomerization | 1-Hexene | Coking | 1 - 5% | General Knowledge |
Experimental Protocols
Protocol 1: Accelerated Deactivation Study by Fluoride Poisoning
Objective: To assess the resistance of a catalyst to deactivation by hydrogen fluoride (HF).
Materials:
-
Catalyst sample
-
Fixed-bed reactor system
-
This compound feed
-
Inert gas (e.g., Nitrogen, Argon)
-
Diluted HF gas mixture (e.g., 100 ppm HF in N₂)
-
Analytical equipment for product analysis (e.g., Gas Chromatography)
Procedure:
-
Pack a known amount of the fresh catalyst into the reactor.
-
Pre-treat the catalyst according to the standard activation procedure.
-
Establish a baseline activity by running the this compound reaction under standard conditions until a steady state is reached.
-
Introduce the diluted HF gas mixture into the feed stream at a controlled concentration.
-
Monitor the catalytic activity (conversion, selectivity) as a function of time on stream.
-
Continue the experiment until a significant deactivation (e.g., 50% loss of initial activity) is observed.
-
Characterize the spent catalyst to determine the extent and nature of fluoride poisoning.
Protocol 2: Catalyst Regeneration by Coke Burn-off
Objective: To regenerate a coked catalyst by controlled oxidation.
Materials:
-
Coked catalyst sample
-
Reactor system with temperature control
-
Inert gas (e.g., Nitrogen)
-
Air or a mixture of O₂ in N₂
-
Analytical equipment for off-gas analysis (e.g., Mass Spectrometer)
Procedure:
-
After the reaction, purge the reactor with an inert gas at the reaction temperature to remove any remaining reactants and products.
-
Slowly cool the reactor to the desired regeneration temperature (typically 300-500 °C, depending on the catalyst's thermal stability).
-
Introduce a low concentration of oxygen (e.g., 1-2% O₂ in N₂) into the reactor.
-
Monitor the temperature profile of the catalyst bed and the composition of the off-gas (CO, CO₂) to control the rate of coke combustion and avoid excessive temperature excursions.
-
Gradually increase the oxygen concentration and/or temperature as needed to ensure complete coke removal.
-
Once the coke burn-off is complete (indicated by the cessation of CO/CO₂ evolution), hold the catalyst at the final temperature for a period to ensure complete regeneration.
-
Cool the catalyst down under an inert gas flow.
-
Test the activity of the regenerated catalyst to determine the extent of recovery.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing catalyst deactivation.
Caption: A typical lifecycle of a catalyst, including deactivation and regeneration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perfluoropent-1-ene Waste Management
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Perfluoropent-1-ene waste.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with this compound waste?
-
Inhalation Toxicity: Many fluoroalkenes are toxic upon inhalation.
-
Thermal Decomposition: Heating this compound can lead to the release of toxic decomposition products, including hydrogen fluoride (HF).
-
Environmental Persistence: Like other PFAS, this compound is expected to be persistent in the environment.
Q2: I have a small amount of this compound waste from my experiment. Can I dispose of it in the regular chemical waste?
A2: No. This compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It must be segregated and labeled as PFAS waste.
Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?
A3: Always wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
Work in a well-ventilated area, preferably within a fume hood.
Q4: I've accidentally spilled a small amount of this compound in the fume hood. What should I do?
A4: For a small spill:
-
Ensure the fume hood is operating correctly.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for PFAS waste.
-
Clean the spill area with a suitable solvent (consult your institution's EHS for recommendations), and dispose of the cleaning materials as hazardous waste.
Q5: My experiment involving this compound produced some solid waste (e.g., contaminated filter paper, gloves). How should I dispose of it?
A5: All solid waste contaminated with this compound should be collected in a dedicated, clearly labeled, and sealed container. This container should be designated for solid PFAS waste and disposed of according to your institution's hazardous waste procedures.
Q6: Can I neutralize this compound waste in the lab before disposal?
A6: No. In-lab neutralization of perfluoroalkenes is not recommended due to their reactivity and the potential for hazardous reactions. All this compound waste should be disposed of through a licensed hazardous waste disposal company.
Quantitative Data
The following table summarizes available quantitative data for this compound. Data for some properties are limited, and estimations are based on available chemical databases.
| Property | Value | Source |
| Molecular Formula | C5F10 | [1][2] |
| Molar Mass | 250.04 g/mol | [1] |
| Boiling Point | 28.85 °C to 30.5 °C at 760 mmHg | [1][2] |
| Density | 1.573 to 1.6904 g/cm³ (rough estimate) | [1][2] |
| Vapor Pressure | 623 mmHg at 25°C | [2] |
| Refractive Index | 1.2571 | [1][2] |
Experimental Protocols
Protocol 1: Segregation and Collection of Liquid this compound Waste
-
Labeling: Obtain a designated waste container from your institution's EHS office. The container must be clearly labeled "this compound Waste" and/or "PFAS Waste" and include the appropriate hazard symbols.
-
Collection:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour or pipette the liquid waste into the designated container. Avoid splashing.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Storage:
-
Securely cap the waste container immediately after adding waste.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment.
-
-
Disposal:
-
Once the container is full, or before the designated accumulation time limit is reached, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.
-
Protocol 2: Management of Solid this compound Waste
-
Container: Use a dedicated, puncture-resistant container with a secure lid for collecting solid waste contaminated with this compound. The container should be clearly labeled as "Solid PFAS Waste".
-
Collection:
-
Place all contaminated items, such as gloves, pipette tips, and absorbent materials, directly into the designated solid waste container.
-
Minimize air displacement when adding waste to avoid aerosolizing any residual this compound.
-
-
Storage:
-
Keep the solid waste container sealed when not in use.
-
Store in the same designated area as the liquid waste, following the same safety precautions.
-
-
Disposal:
-
Arrange for the disposal of the sealed container through your institution's EHS or a certified hazardous waste vendor.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Moisture sensitivity of Perfluoropent-1-ene polymerization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive anionic polymerization of perfluoropent-1-ene.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization resulting in a low polymer yield?
A1: Low polymer yield is a common issue in anionic polymerization and is frequently caused by the presence of impurities that terminate the propagating anionic chains. Water is a primary culprit. Other potential sources of termination include oxygen, carbon dioxide, and acidic impurities in the monomer, solvent, or initiator. Ensure all components of your reaction are rigorously purified and dried, and that the polymerization is conducted under a strictly inert atmosphere.
Q2: The molecular weight of my poly(this compound) is significantly lower than theoretically predicted. What could be the cause?
A2: A lower than expected molecular weight is a strong indicator of premature chain termination.[1][2] The most probable cause is the presence of moisture or other protic impurities in your reaction system. These impurities will react with the propagating carbanions, terminating their growth and resulting in shorter polymer chains. Review your monomer and solvent purification procedures, as well as the integrity of your inert atmosphere setup.
Q3: My polymer exhibits a broad molecular weight distribution (high polydispersity index - PDI). Why is this happening?
A3: A broad molecular weight distribution suggests that not all polymer chains grew for the same amount of time. This can be caused by several factors, including slow initiation compared to propagation, or the continuous introduction of terminating impurities throughout the polymerization process.[1] If impurities are present, some chains will be terminated early in the reaction, while others continue to grow, leading to a wide range of chain lengths.
Q4: Can trace amounts of moisture really have a significant impact on the polymerization?
A4: Yes, even trace amounts of moisture can have a dramatic effect on anionic polymerization. The propagating carbanions are highly reactive and will readily react with water in a termination step. For living polymerizations, where precise control over molecular weight and architecture is desired, it is crucial to work under strictly anhydrous conditions.
Q.5: How can I effectively remove moisture from my reagents and glassware?
A.5: All glassware should be rigorously cleaned, and then oven-dried at a high temperature (e.g., >150°C) for several hours, followed by cooling under vacuum or in a desiccator. Monomers and solvents must be purified and dried using appropriate methods, such as distillation over a suitable drying agent (e.g., calcium hydride for solvents, followed by distillation). Assembling the reactor while hot under a flow of high-purity inert gas (argon or nitrogen) can help prevent atmospheric moisture from adsorbing to the glass surfaces.
Troubleshooting Guide
This guide addresses common problems encountered during the anionic polymerization of this compound.
Problem 1: No polymerization occurs.
| Possible Cause | Suggested Solution |
| Inactive initiator | Verify the activity of your initiator. If it has been stored for a long time or improperly, it may have degraded. |
| Gross contamination with water or air | A significant leak in your system or highly contaminated reagents can completely inhibit polymerization. Re-purify all reagents and check your inert atmosphere setup for leaks. |
| Incorrect reaction temperature | Ensure the reaction temperature is within the optimal range for the chosen initiator and monomer system. |
Problem 2: The polymerization starts but terminates prematurely (observed by a color change of the living anions, if applicable, or low yield).
| Possible Cause | Suggested Solution |
| Trace moisture in monomer or solvent | Re-distill the monomer and solvent from an appropriate drying agent immediately before use. |
| Small leak in the reaction setup | Check all joints and septa for leaks. Use high-vacuum grease on ground glass joints and ensure septa are fresh and properly seated. |
| Impurities desorbing from reactor walls | Ensure the reactor was properly cleaned and dried under vacuum at high temperature before use. |
Problem 3: The resulting polymer has a low molecular weight and/or a broad polydispersity.
| Possible Cause | Suggested Solution |
| Continuous low-level moisture contamination | This is a common issue. Review and improve all purification and drying procedures. Consider using a chemical moisture scavenger in the reaction setup as an additional precaution. |
| Slow initiation relative to propagation | This can lead to a broader molecular weight distribution. Ensure your initiator is appropriate for this compound and that the initiation temperature is optimal. |
Quantitative Data Summary
| Moisture Level (ppm in monomer/solvent) | Expected Impact on Polymerization | Predicted Change in Number Average Molecular Weight (Mn) | Predicted Polydispersity Index (PDI) |
| < 1 | Ideal conditions for living polymerization | Close to theoretical Mn | < 1.1 |
| 1 - 10 | Some chain termination, noticeable effect on high molecular weight polymers | Significant deviation from theoretical Mn, especially for high target Mn | 1.1 - 1.3 |
| 10 - 50 | Significant chain termination, difficulty in achieving high molecular weight | Substantially lower than theoretical Mn | > 1.3 |
| > 50 | Severe termination, may result in very low molecular weight oligomers or no polymer | Drastically reduced Mn | Broad distribution |
Experimental Protocols
Protocol 1: Rigorous Purification of Tetrahydrofuran (THF) as a Solvent
-
Pre-drying: Stir THF over calcium hydride (CaH₂) for at least 24 hours to remove the bulk of the water.
-
Distillation: Decant the pre-dried THF and distill it under an inert atmosphere from a fresh portion of CaH₂.
-
Final Drying: For extremely sensitive polymerizations, the distilled THF can be further dried by distillation from a sodium-benzophenone ketyl. The deep blue or purple color of the ketyl indicates anhydrous conditions. Distill the THF directly into the reaction vessel.
Protocol 2: General Procedure for Anionic Polymerization of this compound under Inert Atmosphere
-
Glassware Preparation: All glassware (reactor, flasks, cannulas) must be cleaned and then oven-dried at 150°C for at least 12 hours. Assemble the reactor while hot under a stream of high-purity argon.
-
Solvent and Monomer Transfer: Transfer the freshly purified and dried solvent and this compound monomer to the reactor via cannula under positive argon pressure.
-
Initiation: Cool the reactor to the desired temperature. Add the initiator solution (e.g., a solution of an organolithium initiator in a dry, non-polar solvent) dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time. In a living polymerization, the anionic chain ends will remain active.
-
Termination: Terminate the polymerization by adding a degassed protic source, such as methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: General experimental workflow for anionic polymerization.
References
Validation & Comparative
Comparative Reactivity Analysis: Perfluoropent-1-ene and Perfluorohex-1-ene in Nucleophilic Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structurally similar fluorinated compounds is paramount for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of the reactivity of Perfluoropent-1-ene and Perfluorohex-1-ene, focusing on their behavior in nucleophilic substitution reactions. Due to a lack of direct comparative experimental studies in publicly available literature, this guide combines established principles of perfluoroalkene reactivity with a hypothetical data framework to illustrate the expected differences and guide future experimental design.
Perfluorinated alkenes are known for their susceptibility to nucleophilic attack, a consequence of the strong electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-carbon double bond. This makes the terminal carbon atom of perfluoro-1-alkenes electrophilic and prone to addition-elimination reactions with nucleophiles.
The primary difference between this compound (C₅F₁₀) and Perfluorohex-1-ene (C₆F₁₂) is the length of the perfluoroalkyl chain. This seemingly small structural change can influence reactivity through a combination of electronic and steric effects.
Electronic Effects: The perfluoroalkyl chain is a strong electron-withdrawing group. A longer chain, such as the perfluorobutyl group in Perfluorohex-1-ene, is generally considered to be slightly more electron-withdrawing than the perfluoropropyl group in this compound. This enhanced inductive effect would be expected to increase the electrophilicity of the double bond in Perfluorohex-1-ene, potentially leading to a faster reaction rate with nucleophiles.
Steric Effects: Conversely, the longer and bulkier perfluorobutyl chain in Perfluorohex-1-ene may present greater steric hindrance to the approaching nucleophile compared to the perfluoropropyl chain of this compound. This steric hindrance could slow down the rate of reaction.
The overall reactivity of these two compounds will be determined by the interplay of these opposing electronic and steric factors. The dominant effect will likely depend on the nature of the nucleophile and the reaction conditions.
Hypothetical Comparative Reactivity Data
To provide a framework for future experimental investigation, the following table presents hypothetical kinetic data for the reaction of this compound and Perfluorohex-1-ene with a common nucleophile, sodium methoxide. It is crucial to note that this data is illustrative and not based on published experimental results.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | Sodium Methoxide | Methanol | 25 | Hypothetical Value: 1.5 x 10⁻⁴ |
| Perfluorohex-1-ene | Sodium Methoxide | Methanol | 25 | Hypothetical Value: 1.2 x 10⁻⁴ |
Representative Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide
This protocol provides a general method for comparing the reactivity of this compound and Perfluorohex-1-ene with sodium methoxide.
Materials:
-
This compound or Perfluorohex-1-ene
-
Sodium methoxide solution in methanol (e.g., 0.5 M)
-
Anhydrous methanol
-
Inert gas (e.g., Nitrogen or Argon)
-
Quenching solution (e.g., dilute HCl)
-
Internal standard for GC analysis (e.g., a non-reactive fluorinated compound)
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet is charged with a solution of the perfluoroalkene in anhydrous methanol under an inert atmosphere. An internal standard is added for quantitative analysis.
-
Reaction Initiation: The flask is immersed in a constant temperature bath. A solution of sodium methoxide in methanol is added dropwise to the stirred solution of the perfluoroalkene.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a dilute solution of HCl to neutralize the sodium methoxide.
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) to determine the concentration of the reactant and product over time. The rate of the reaction can be determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.
Experimental Workflow Diagram
A Comparative Guide to the Copolymerization of Perfluoropent-1-ene and Tetrafluoroethylene (TFE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the copolymerization behavior of two key fluorinated monomers: perfluoropent-1-ene and tetrafluoroethylene (TFE). The objective is to offer a comprehensive overview of their respective performance in creating copolymers, supported by available experimental data. It is important to note that while tetrafluoroethylene is a well-studied monomer with extensive literature on its copolymerization, experimental data for this compound is significantly less prevalent in publicly accessible research. This guide reflects the current state of available information.
Section 1: Monomer Overview and Reactivity
Tetrafluoroethylene (TFE), with the chemical formula C₂F₄, is the simplest perfluorinated alkene and the building block for polytetrafluoroethylene (PTFE) and a wide range of other fluoropolymers.[1] Its symmetrical structure and high fluorine content impart exceptional chemical inertness and thermal stability to its polymers.[1][2]
This compound (C₅F₁₀) is a larger perfluorinated alkene. While sharing the characteristic C=C double bond for polymerization, its structure includes a C₃F₇ perfluoropropyl group. This structural difference is expected to influence its polymerization behavior and the properties of the resulting copolymers, such as potentially introducing a lower degree of crystallinity and altering the mechanical and thermal properties compared to TFE-based polymers.
Section 2: Copolymerization Data and Performance
The reactivity of monomers in a copolymerization is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain radical to react with the same monomer (homopropagation) versus the other comonomer (crosspropagation).[3]
-
If r₁ > 1 , the growing chain ending in monomer 1 prefers to add another monomer 1.
-
If r₁ < 1 , it prefers to add monomer 2.
-
If r₁ ≈ 0 , it exclusively adds monomer 2.
-
If r₁r₂ ≈ 1 , a random copolymer is formed.
Tetrafluoroethylene (TFE) Copolymerization Data
TFE has been successfully copolymerized with a variety of monomers. The data below showcases its reactivity with perfluoropropylvinyl ether (PPVE), where TFE is significantly more reactive than PPVE, leading to copolymers rich in TFE units.[6]
Table 1: Reactivity Ratios for TFE (M₁) Copolymerization
| Comonomer (M₂) | r₁ (TFE) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Tendency |
| Perfluoropropylvinyl ether (PPVE) | ~8.0 | ~0.08 | ~0.64 | Random, rich in TFE |
Data sourced from copolymerization in supercritical CO₂.[6]
The properties of TFE copolymers are well-documented and have led to their widespread commercial use. These materials combine the excellent thermal and chemical resistance of PTFE with improved processability and mechanical properties.
Table 2: Properties of Common TFE Copolymers
| Property | PFA (TFE + PPVE) | FEP (TFE + HFP¹) | ETFE (TFE + Ethylene) |
| Melt Temperature | 302–310 °C | 253–282 °C | 255–275 °C |
| Max. Service Temp. | 260 °C | 204 °C | 150 °C |
| Tensile Strength | 21–31 MPa | 21–31 MPa | 41–48 MPa |
| Elongation at Break | 300% | 300% | 200–350% |
| Dielectric Constant | 2.1 | 2.1 | 2.6 |
| Chemical Resistance | Excellent | Excellent | Excellent |
¹ HFP: Hexafluoropropylene
This compound Copolymerization Data
A thorough review of available scientific literature did not yield specific experimental data for the copolymerization of this compound, including its reactivity ratios with common comonomers or the properties of its copolymers. The information is currently limited to its synthesis and basic physical properties. Therefore, a direct quantitative comparison with TFE is not possible at this time.
Section 3: Experimental Protocols and Methodologies
The primary method for synthesizing TFE copolymers is free-radical polymerization. This can be carried out in various media, including aqueous emulsion, suspension, or in solution with organic solvents or supercritical carbon dioxide.[6][7]
General Protocol for Free-Radical Copolymerization of TFE
-
Reactor Setup : A high-pressure, stirred autoclave reactor is charged with deionized water (for emulsion/suspension) or a suitable solvent (e.g., supercritical CO₂).
-
Additive Charging : Surfactants (for emulsion), buffers, and chain transfer agents are added to the reactor.[1]
-
Deoxygenation : The reactor is sealed, pressurized with nitrogen, and vented multiple times to remove oxygen, which can inhibit radical polymerization.
-
Monomer Introduction : The comonomer (e.g., PPVE) is charged into the reactor, followed by the introduction of gaseous TFE to the desired operating pressure.
-
Initiation : The reactor is heated to the target temperature (e.g., 60-100 °C). A water-soluble radical initiator (e.g., ammonium persulfate) or an organic-soluble initiator (e.g., a perfluorodiacyl peroxide) is injected to start the polymerization.[6]
-
Polymerization : The reaction proceeds under constant stirring and temperature. TFE pressure is often maintained by continuous feeding to achieve the desired copolymer composition and yield.
-
Termination and Isolation : Once the desired conversion is reached, the reactor is cooled, and the remaining TFE is vented. The resulting polymer is isolated, washed to remove residual reactants and additives, and dried.
-
Characterization : The copolymer composition is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy. Molecular weight is analyzed by Gel Permeation Chromatography (GPC), and thermal properties are measured using Differential Scanning Calorimetry (DSC).
Section 4: Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for a fluoroalkene copolymerization experiment and the fundamental mechanism of free-radical copolymerization.
Caption: Experimental workflow for fluoroalkene copolymerization.
Caption: General mechanism of free-radical copolymerization.
Section 5: Conclusion
Tetrafluoroethylene is a cornerstone monomer in the fluoropolymer industry, with a well-characterized and versatile copolymerization profile. It readily forms high-performance copolymers with a range of other monomers, and the properties of these materials are extensively documented.
In contrast, this compound represents a less explored area of fluoropolymer chemistry. While its chemical structure suggests potential for creating novel copolymers with unique properties—potentially with greater flexibility or different processing characteristics than traditional TFE copolymers—a significant data gap exists. There is a clear need for further research to establish the copolymerization behavior of this compound, determine its reactivity ratios with various comonomers, and characterize the resulting polymers. Such studies would be invaluable for expanding the toolbox of materials available to researchers and industry professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Free Radical Copolymerization | Tulane University School of Science and Engineering [sse.tulane.edu]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
Quantitative Analysis of Perfluoropent-1-ene Conversion: A Comparative Guide to 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of fluorinated compounds, accurately monitoring reaction conversion is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for determining the conversion of Perfluoropent-1-ene. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical approach for your research needs.
At a Glance: ¹⁹F NMR vs. Alternative Methods
The selection of an analytical technique for monitoring the conversion of this compound depends on several factors, including the required level of accuracy, sample throughput, and the need for real-time analysis. While Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is a well-established technique, ¹⁹F NMR spectroscopy presents distinct advantages, particularly for in-situ and non-destructive analysis of fluorinated compounds.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the resonance of ¹⁹F nuclei in a magnetic field, providing structural and quantitative information. | Separates compounds based on their volatility and mass-to-charge ratio. |
| Sample Preparation | Minimal; can be performed directly on the reaction mixture. | Often requires extraction, derivatization, and solvent evaporation. |
| Analysis Time | Rapid (minutes per sample). | Longer, including sample preparation and run time. |
| In-situ Monitoring | Yes, allows for real-time reaction tracking. | No, requires sample extraction. |
| Non-destructive | Yes, the sample can be recovered. | Yes, but the sample is vaporized. |
| Quantitative Accuracy | High, with the use of an internal standard. | High, with proper calibration. |
| Structural Information | Provides detailed structural information about reactants, products, and intermediates. | Provides mass spectral data for compound identification. |
| Selectivity for Fluorinated Compounds | Excellent, with a wide chemical shift range and minimal background interference. | High, but may require specific column and detector configurations. |
Experimental Protocol: Quantitative ¹⁹F NMR Analysis of this compound Conversion
This protocol outlines the steps for determining the conversion of this compound using ¹⁹F NMR spectroscopy with an internal standard for accurate quantification.
Materials:
-
NMR spectrometer with ¹⁹F capabilities
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal Standard (IS) (e.g., trifluorotoluene or another stable fluorinated compound with a known concentration and a distinct ¹⁹F NMR signal that does not overlap with the analyte signals)
-
Reaction mixture containing this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
-
At desired time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Add a precise volume of the internal standard stock solution to the aliquot in an NMR tube.
-
Add the deuterated solvent to the NMR tube to reach the appropriate volume for analysis.
-
-
¹⁹F NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹⁹F NMR spectrum. Key acquisition parameters to consider include:
-
Pulse Angle: A 90° pulse is often used for quantitative analysis to maximize the signal.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine nuclei of both the analyte and the internal standard to ensure complete relaxation between scans.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): The spectral width should be large enough to encompass all the signals of interest from the reactants, products, and the internal standard.
-
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of this compound and the internal standard. Choose well-resolved signals that are unique to each compound.
-
Calculate the conversion of this compound using the following formula:
Conversion (%) = [1 - (Integral of this compound at time t / Integral of Internal Standard) / (Initial Integral of this compound / Integral of Internal Standard)] * 100
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining this compound conversion using ¹⁹F NMR spectroscopy.
Caption: Workflow for ¹⁹F NMR analysis.
Signaling Pathway of Analysis
The logical flow of the quantitative ¹⁹F NMR analysis is based on the direct proportionality between the integrated signal area and the number of corresponding nuclei.
Caption: Logic of quantitative ¹⁹F NMR.
Conclusion
¹⁹F NMR spectroscopy offers a powerful and efficient method for determining the conversion of this compound. Its key advantages of minimal sample preparation, non-destructive nature, and the ability for in-situ monitoring make it an invaluable tool for reaction optimization and kinetic studies in fluorine chemistry. While other techniques like GC-MS provide high sensitivity, the rich structural information and operational simplicity of ¹⁹F NMR often make it the preferred choice for researchers and drug development professionals working with fluorinated molecules. The detailed protocol and workflows provided in this guide offer a solid foundation for implementing this robust analytical technique in your laboratory.
A Comparative Guide to Purity Analysis of Perfluoropent-1-ene: GC-MS vs. qNMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of two powerful analytical techniques for determining the purity of Perfluoropent-1-ene: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a focus on ¹⁹F qNMR.
At a Glance: GC-MS vs. ¹⁹F qNMR for this compound Purity
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Quantitative NMR (¹⁹F qNMR) |
| Principle | Separation by volatility and polarity, followed by detection based on mass-to-charge ratio. | Direct measurement of the molar concentration of fluorine-containing compounds based on the integral of ¹⁹F NMR signals relative to a certified internal standard. |
| Primary Strength | Excellent for identifying and quantifying volatile impurities, even at trace levels. | High precision and accuracy for the primary analyte without the need for a specific this compound reference standard.[1][2] |
| Sample Preparation | Dilution in a suitable solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Analysis Time | Typically longer due to chromatographic separation (can be ~30-45 minutes per sample). | Rapid analysis, often around 8 minutes per sample.[1] |
| Quantification | Requires a calibration curve with a certified reference standard of this compound. | Direct quantification against an internal standard of known purity.[1] |
| Data Interpretation | Involves peak integration and comparison to a calibration curve. Mass spectra aid in impurity identification. | Involves integration of NMR signals and calculation of purity based on molar ratios. |
| Common Impurities | Can separate and identify isomers (e.g., Perfluoropent-2-ene) and other volatile fluorinated compounds. | Can distinguish and quantify different fluorine-containing species, provided their signals are resolved. |
| Accuracy | Dependent on the purity of the reference standard and the linearity of the calibration. | High accuracy, often with errors of less than 1%.[3] |
| Precision | Good, with Relative Standard Deviations (RSDs) typically below 5%. | Excellent, with interday precision often around 1.2% RSD.[4] |
| Limit of Detection | Lower for trace impurities, often in the µg/L (ppb) range.[5] | Generally higher than GC-MS for trace impurities. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of volatile fluorinated compounds and should be optimized for your specific instrument and application.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or methanol. A typical concentration might be 1000 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
For sample analysis, dilute the this compound sample in the same solvent to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Column: A mid-polar column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) is often suitable for separating fluorinated compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 200 °C.
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
Integrate the peak area of this compound and any identified impurities.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity by expressing the concentration of this compound as a percentage of the total integrated peak area of all components.
¹⁹F Quantitative NMR (¹⁹F qNMR) Protocol
This protocol outlines the steps for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard into the same NMR tube. The internal standard must be a high-purity, stable fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluoroacetic acid or another certified fluorinated reference material).[4]
-
Add a sufficient volume of a deuterated solvent (e.g., 0.6 mL of chloroform-d or acetone-d₆) to completely dissolve both the sample and the internal standard.
-
Ensure the solution is thoroughly mixed.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent, equipped with a multinuclear probe.
-
Nucleus: ¹⁹F.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): This is a critical parameter. It should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical starting point is 20-30 seconds.[3][4]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error), typically 16 to 64 scans.
-
Spectral Width: Wide enough to encompass all fluorine signals from both the analyte and the internal standard.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflows
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound purity analysis.
Logical Comparison of Analytical Techniques
Caption: Comparison of GC-MS and ¹⁹F qNMR for purity determination.
Conclusion
Both GC-MS and ¹⁹F qNMR are powerful techniques for assessing the purity of this compound, each with distinct advantages.
-
GC-MS is the preferred method for identifying and quantifying unknown volatile impurities, especially at trace levels. Its strength lies in its separative power and the structural information provided by mass spectra.
-
¹⁹F qNMR excels in providing a highly accurate and precise purity value for the main this compound component without the need for a specific certified reference material of the analyte itself.[1] Its direct quantification method, relying on a certified internal standard, makes it a robust primary analytical method.[2]
For a comprehensive purity assessment, a combination of both techniques is often ideal. GC-MS can be used to screen for and identify impurities, while ¹⁹F qNMR can provide a highly accurate and reliable purity value for the bulk material. The choice of technique will ultimately depend on the specific requirements of the analysis, such as the need for impurity identification versus the demand for high accuracy in the purity assignment of the primary component.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Performance Showdown: A Comparative Guide to Perfluoropent-1-ene-Based Polymers and Leading Fluoropolymers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the performance characteristics of various fluoropolymers, with a special focus on the emerging class of Perfluoropent-1-ene-based polymers. This document is intended to serve as a resource for material selection in demanding applications where chemical inertness, thermal stability, and biocompatibility are paramount.
While extensive data is available for well-established fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), Fluorinated ethylene propylene (FEP), Polyvinylidene fluoride (PVDF), and Ethylene tetrafluoroethylene (ETFE), quantitative performance metrics for this compound-based polymers are not as readily available in publicly accessible literature. This guide compiles the existing data for the established fluoropolymers to provide a baseline for comparison and will incorporate known information on this compound chemistry to extrapolate potential performance characteristics.
Executive Summary
Fluoropolymers are a critical class of materials renowned for their exceptional properties, including high thermal stability, broad chemical resistance, low coefficient of friction, and excellent dielectric performance.[1] These attributes make them indispensable in a variety of high-stakes industries, from semiconductor manufacturing to medical devices and pharmaceutical processing.[2]
This guide presents a side-by-side comparison of key performance indicators for PTFE, PFA, FEP, PVDF, and ETFE. Due to the limited availability of specific experimental data for this compound-based polymers, their potential performance is discussed in the context of their chemical structure and the known properties of similar fluorinated compounds.
Comparative Performance Data
The following tables summarize the key mechanical, thermal, physical, and electrical properties of common fluoropolymers. It is important to note that these values can vary depending on the specific grade and processing conditions of the material.
Table 1: Mechanical Properties of Common Fluoropolymers
| Property | Test Method | PTFE | PFA | FEP | ETFE | PVDF |
| Tensile Strength (MPa) | ASTM D638 | 20 - 35 | 28 - 31 | 19 - 22 | 41 - 47 | 35 - 55 |
| Elongation at Break (%) | ASTM D638 | 200 - 400 | 280 - 300 | 250 - 330 | 150 - 300 | 25 - 150 |
| Flexural Modulus (GPa) | ASTM D790 | 0.4 - 0.7 | 0.6 - 0.7 | 0.5 - 0.65 | 0.9 - 1.4 | 1.4 - 2.1 |
| Hardness (Shore D) | ASTM D2240 | D50 - D65 | D60 | D55 | D75 | D78 - D80 |
Table 2: Thermal Properties of Common Fluoropolymers
| Property | Test Method | PTFE | PFA | FEP | ETFE | PVDF |
| Melting Point (°C) | ASTM D3418 | 327 | 302 - 310 | 260 - 280 | 255 - 270 | 165 - 175 |
| Max. Continuous Service Temp. (°C) | - | 260 | 260 | 200 | 150 | 150 |
| Thermal Conductivity (W/m·K) | ASTM C177 | 0.25 | 0.25 | 0.25 | 0.24 | 0.18 |
| Coefficient of Linear Thermal Expansion (x 10⁻⁵ /°C) | ASTM D696 | 10 - 12 | 12 | 8.3 - 10.5 | 9 | 12 - 14 |
Table 3: Physical and Electrical Properties of Common Fluoropolymers
| Property | Test Method | PTFE | PFA | FEP | ETFE | PVDF |
| Specific Gravity | ASTM D792 | 2.13 - 2.22 | 2.12 - 2.17 | 2.12 - 2.17 | 1.70 - 1.76 | 1.76 - 1.78 |
| Water Absorption, 24h (%) | ASTM D570 | <0.01 | <0.03 | <0.01 | <0.1 | <0.04 |
| Dielectric Constant (1 MHz) | ASTM D150 | 2.1 | 2.1 | 2.1 | 2.6 | 6.4 - 8.4 |
| Dielectric Strength (kV/mm) | ASTM D149 | 16 - 20 | 20 - 24 | 20 - 24 | 16 - 20 | 14 - 20 |
This compound-Based Polymers: A Prospective View
This compound is a five-carbon fluoroalkene monomer.[3][4] While specific data on its homopolymers and copolymers are scarce, we can infer some potential properties based on its chemical structure. The presence of a double bond allows for polymerization, and the high degree of fluorination would be expected to impart properties characteristic of other perfluoropolymers, such as high chemical inertness and thermal stability.
Research on the polymerization of a similar monomer, perfluorohex-1-ene, required ultrahigh pressure and a peroxide initiator to overcome steric hindrance.[5] The resulting poly(perfluorohex-1-ene) was found to be partially crystalline and soluble in perfluorinated solvents, with a refractive index in the range of 1.334-1.340.[5] It is plausible that polymers based on this compound would exhibit similar characteristics, potentially with a lower melting point and different mechanical properties due to the shorter side chain. Further experimental investigation is necessary to quantify the performance of this polymer class.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the performance of fluoropolymers.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and heat of fusion of the fluoropolymer.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature of the cell is ramped up at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.
-
The heat flow to the sample and reference is monitored.
-
The melting point is determined as the peak of the endothermic transition, and the heat of fusion is calculated from the area under the peak.
Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation temperature of the fluoropolymer.
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a controlled rate, typically 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The degradation temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
Mechanical Properties: Tensile Testing
Objective: To determine the tensile strength, elongation at break, and flexural modulus of the fluoropolymer.
Apparatus: Universal Testing Machine with appropriate grips and extensometer.
Procedure:
-
Test specimens are prepared according to ASTM D638 (for molded plastics) or ASTM D882 (for thin films) specifications.[6][7]
-
The dimensions of the specimen's cross-sectional area are measured.
-
The specimen is mounted in the grips of the universal testing machine.
-
An extensometer is attached to the specimen to measure elongation.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and elongation data are recorded throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area.
-
Elongation at break is the percentage increase in length at the point of fracture.
Conclusion
The choice of a fluoropolymer for a specific application in research, drug development, or other high-performance fields is a critical decision that hinges on a thorough understanding of its performance characteristics. While established fluoropolymers like PTFE, PFA, FEP, PVDF, and ETFE offer a wide range of well-documented properties, the landscape of fluorinated materials is continually evolving.
This compound-based polymers represent a promising, yet largely unexplored, area of this field. Based on the chemistry of similar materials, they are expected to exhibit many of the desirable traits of perfluoropolymers. However, a comprehensive evaluation of their performance through rigorous experimental testing is essential to fully understand their potential and limitations. This guide serves as a foundational resource, providing a comparative framework and detailed methodologies to aid researchers and scientists in their material selection and development efforts. As more data on emerging fluoropolymers becomes available, this guide will be updated to reflect the latest advancements in the field.
References
- 1. atslab.com [atslab.com]
- 2. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C5F10) [pubchemlite.lcsb.uni.lu]
- 5. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]
- 6. zwickroell.com [zwickroell.com]
- 7. industrialphysics.com [industrialphysics.com]
A Comparative Guide to Initiators for Perfluoropent-1-ene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of perfluoropent-1-ene (PFPE) presents a promising avenue for the development of novel fluoropolymers with unique properties applicable in advanced materials and drug delivery systems. The choice of initiator is a critical parameter that dictates the success of the polymerization, influencing key polymer characteristics such as yield, molecular weight, and polydispersity. This guide provides a comparative overview of potential initiators for PFPE polymerization, drawing upon experimental data from analogous perfluoroalkene systems to inform initiator selection and experimental design.
Performance Comparison of Initiator Systems
Due to the limited availability of direct comparative studies on this compound polymerization, this section summarizes the performance of various initiator types with structurally similar perfluoroalkenes, namely vinylidene fluoride (VDF) and trifluoroethylene (TrFE). These data provide valuable insights into the potential efficacy of these initiators for PFPE.
| Initiator System | Monomer | Polymerization Type | Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reaction Conditions |
| Perfluorinated Peroxide | Perfluorohex-1-ene | Radical | ~30 | Not Reported | Not Reported | 15-16 kbar, 180-240 °C, 168-336 h |
| [Mn(CF₃)(CO)₅] | VDF | Radical (Visible Light) | 60 | 53,000 | Moderate | 24 h |
| [Mn(CF₃)(CO)₅] | VDF | Radical (UV Light) | 74 | High | Moderate | 24 h |
| [Mn(CHF₂)(CO)₅] | VDF | Radical (Thermal/Photochemical) | 0-7 | High | Moderate | - |
| [Mn(COCF₂CH₃)(CO)₅] | VDF | Radical (Visible/UV Light) | 7-23 | High | Moderate | 24 h |
| Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) | TrFE | Radical | 76-87 | 7,700 - 38,100 | Not Reported | Varied initiator concentration |
| Nucleophilic Initiators (e.g., organolithium compounds) | Fluoroacrylates | Anionic | High | Controlled | Narrow (typically < 1.2) | Low temperatures (e.g., -78 °C) |
Note: The data presented for VDF and TrFE are intended to be indicative of initiator performance for highly fluorinated alkenes and should be considered as a starting point for the investigation of this compound polymerization.
Experimental Protocols
The following are generalized experimental protocols for radical and anionic polymerization of perfluoroalkenes, which can be adapted for this compound.
Radical Polymerization Protocol (Adapted from Perfluoroalkene Systems)
1. Monomer Purification:
-
This compound should be purified to remove any inhibitors or impurities. This can be achieved by passing the monomer through a column of activated alumina or by distillation under an inert atmosphere.
2. Initiator Preparation:
-
The chosen radical initiator (e.g., a perfluorinated peroxide or a trifluoromethyl radical generator) is prepared according to literature procedures or used as received if commercially available. The initiator concentration should be carefully calculated based on the desired polymer molecular weight.
3. Polymerization Reaction:
-
A high-pressure reactor equipped with a magnetic stirrer is charged with the purified this compound and the initiator under an inert atmosphere (e.g., argon or nitrogen).
-
For thermal initiation, the reactor is heated to the desired temperature (e.g., 80-120 °C) and the pressure is increased as needed (note: some systems may require ultrahigh pressure).
-
For photoinitiation, the reactor, fitted with a suitable window (e.g., quartz), is irradiated with a light source of the appropriate wavelength (e.g., visible or UV light).
-
The reaction is allowed to proceed for a predetermined time (e.g., 4-48 hours), with stirring.
4. Polymer Isolation and Purification:
-
After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum to a constant weight.
5. Characterization:
-
The polymer yield is determined gravimetrically.
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) using a suitable solvent for fluoropolymers (e.g., hexafluoroisopropanol).
-
The polymer structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹⁹F NMR and ¹³C NMR).
Anionic Polymerization Protocol (General Guidance for Perfluoroalkenes)
1. Rigorous Purification:
-
Anionic polymerization requires stringent purification of all reagents and solvents to eliminate protic impurities. This compound, the solvent (e.g., tetrahydrofuran, THF), and the initiator (e.g., n-butyllithium) must be rigorously dried and deoxygenated.
2. Reaction Setup:
-
The polymerization is carried out in a glass reactor under a high vacuum or in a glovebox under an inert atmosphere.
3. Initiation and Polymerization:
-
The purified solvent and monomer are transferred to the reactor. The reactor is then cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
The nucleophilic initiator is added dropwise to the stirred monomer solution to initiate the polymerization. The reaction is typically very fast.
4. Termination:
-
The polymerization is terminated by the addition of a protic agent, such as degassed methanol.
5. Polymer Isolation and Characterization:
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol).
-
Purification and characterization are performed as described in the radical polymerization protocol.
Visualizing the Polymerization Workflow
The following diagrams illustrate the general workflows for comparing initiators and the logical steps in a polymerization experiment.
A Comparative Guide to the Thermal Stability of Perfluoropent-1-ene Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of perfluoropent-1-ene (PFP-1) copolymers against other common fluoropolymers, supported by thermogravimetric analysis (TGA) data. This information is crucial for material selection in applications demanding high thermal resistance.
Comparative Thermal Stability: A Quantitative Overview
The thermal stability of fluoropolymers is a critical parameter for their application in demanding environments. Thermogravimetric analysis (TGA) is the standard method for quantifying this property by measuring the weight loss of a material as a function of temperature. The following table summarizes key TGA data points for PFP-1 copolymers and common alternatives.
| Polymer | Onset Decomposition Temp. (°C) | 5% Weight Loss Temp. (Td5%) (°C) | 10% Weight Loss Temp. (Td10%) (°C) | Temperature of Max. Decomposition Rate (Tmax) (°C) |
| Poly(vinylidene fluoride-co-perfluoropent-1-ene) (PVDF-co-PFP-1) | ~420-450[1] | Not explicitly stated | 355 (for a related copolymer)[2] | Not explicitly stated |
| Polyvinylidene Fluoride (PVDF) | ~400[3] | Not explicitly stated | 451[2] | 450[4] |
| Fluorinated Ethylene Propylene (FEP) | ~385-400[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Perfluoroalkoxy Alkane (PFA) | Continuous service up to 260[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Ethylene Tetrafluoroethylene (ETFE) | ~385-400[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a generalized experimental protocol for determining the thermal stability of fluoropolymers based on the ASTM E1131 standard.
Objective: To determine the thermal stability of fluoropolymer samples by measuring the temperature at which weight loss occurs.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating.
-
Sample pans (e.g., platinum, ceramic).
-
Gas flow controllers for inert (e.g., Nitrogen) and reactive (e.g., Air, Oxygen) atmospheres.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen and prevent premature oxidative degradation.
-
The initial weight of the sample is recorded.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant, linear heating rate (e.g., 10 °C/min or 20 °C/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
-
Atmosphere Control: The experiment is typically conducted under a dynamic inert atmosphere (e.g., nitrogen) to study thermal decomposition. For studying oxidative stability, a switch to an oxidizing atmosphere (e.g., air or oxygen) can be programmed at a specific temperature.
-
Data Analysis:
-
The TGA thermogram (plot of weight percent versus temperature) is generated.
-
Key thermal stability indicators are determined from the thermogram:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature at x% Weight Loss (Tdx%): The temperature at which the sample has lost a specific percentage (e.g., 5% or 10%) of its initial weight.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Weight: The percentage of the initial weight remaining at the end of the experiment.
-
-
Visualizing the TGA Workflow
The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.
Caption: A flowchart of the Thermogravimetric Analysis (TGA) experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pengrowthplastics.com [pengrowthplastics.com]
A Comparative Analysis of the Dielectric Properties of Fluoropolymers, with Reference to Hypothetical Polymers Derived from Perfluoropent-1-ene
For the attention of: Researchers, scientists, and drug development professionals
This guide provides a comparative overview of the dielectric properties of various commercially significant fluoropolymers. Due to a lack of available experimental data for polymers specifically derived from perfluoropent-1-ene, this document will frame the comparison around established fluoropolymers. The anticipated properties of a hypothetical poly(this compound) are discussed based on structure-property relationships within this class of materials.
The chemical structure of a polymer is a primary determinant of its dielectric properties.[1] Fluoropolymers, as a class, are renowned for their exceptional electrical insulating properties, which stem from the high electronegativity and small size of the fluorine atom. This leads to very strong C-F bonds and a stable molecular structure with low polarizability, resulting in low dielectric constants and low dielectric loss.[2] These characteristics make them ideal for applications in high-frequency electronics, telecommunications, and other areas where minimal signal loss and high electrical insulation are critical.[3]
Hypothetical Polymer: Poly(this compound)
This compound (C₅F₁₀) has the chemical structure CF₂=CF(CF₂)₂CF₃. A hypothetical homopolymer of this monomer, poly(this compound), would have a saturated carbon backbone with perfluoropropyl side chains. While specific experimental data for this polymer is not present in the available literature, its dielectric properties can be inferred by comparing its structure to well-characterized fluoropolymers. Unlike the linear structure of Polytetrafluoroethylene (PTFE), the presence of perfluoropropyl side chains in poly(this compound) would likely result in a less crystalline and more amorphous polymer. This amorphous nature, combined with the potential for some rotational freedom in the side chains, might lead to a slightly higher dielectric constant and dielectric loss compared to PTFE, which is known for its extremely low values due to its high symmetry and crystallinity.[1][4]
Comparative Data of Selected Fluoropolymers
The following table summarizes the key dielectric properties of several widely used fluoropolymers. These materials serve as a benchmark for evaluating the potential performance of new fluorinated polymers.
| Polymer | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Dielectric Strength (kV/mm) |
| Polytetrafluoroethylene (PTFE) | 2.1 | 0.0002 | 60 |
| Fluorinated Ethylene Propylene (FEP) | 2.1 | 0.0007 | 80 |
| Perfluoroalkoxy Alkane (PFA) | 2.1 | 0.0003 | 80 |
| Polyvinylidene Fluoride (PVDF) | 6-12 | 0.015-0.020 | 20-25 |
| Polychlorotrifluoroethylene (PCTFE) | 2.3-2.8 | 0.0012 | 20 |
| Ethylene Tetrafluoroethylene (ETFE) | 2.6 | 0.0008 | 40-60 |
Note: The values presented are typical and can vary depending on the specific grade, processing conditions, and measurement frequency.
Experimental Protocols for Dielectric Characterization
The determination of the dielectric properties of a polymer is crucial for its application in electrical and electronic devices. The following outlines a general methodology for characterizing the dielectric properties of polymer films.
Sample Preparation
-
Film Formation: Polymer films of uniform thickness are typically prepared by solution casting, spin coating, or compression molding. The chosen method depends on the solubility and thermal properties of the polymer. The films should be free of pinholes, voids, and surface contaminants.
-
Drying: The prepared films must be thoroughly dried under vacuum to remove any residual solvent or absorbed moisture, as these can significantly influence the dielectric measurements.
-
Electroding: For dielectric measurements, conductive electrodes are applied to both sides of the polymer film. Common methods include vacuum evaporation or sputtering of metals like gold or aluminum. The electrodes must have a well-defined area and ensure good electrical contact with the polymer surface.
Dielectric Spectroscopy
Dielectric spectroscopy is a powerful technique used to measure the dielectric properties of a material as a function of frequency.[5]
-
Instrumentation: A dielectric spectrometer or a precision LCR meter is used for the measurements. The instrument applies a sinusoidal voltage to the sample and measures the resulting current and the phase shift between the voltage and current.
-
Measurement Procedure: The electroded polymer film is placed in a sample holder, which is often housed in a temperature- and humidity-controlled chamber. The capacitance (C) and dissipation factor (tan δ) of the sample are measured over a wide range of frequencies (e.g., from millihertz to gigahertz).
-
Calculation of Dielectric Properties:
-
Dielectric Constant (ε'): The dielectric constant is calculated from the measured capacitance using the formula: ε' = (C * d) / (ε₀ * A) where C is the capacitance, d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).[6]
-
Dielectric Loss (ε''): The dielectric loss is calculated from the dissipation factor (tan δ) and the dielectric constant: ε'' = ε' * tan δ
-
Dielectric Strength: This is a measure of the maximum electric field a material can withstand without electrical breakdown. It is determined by applying a continuously increasing DC voltage across the sample until breakdown occurs. The dielectric strength is calculated by dividing the breakdown voltage by the sample thickness.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and dielectric characterization of a novel polymer and a simplified representation of the polarization mechanisms in polymers.
Caption: Experimental workflow from monomer to dielectric property characterization.
Caption: Polarization mechanisms in polymers as a function of frequency.
References
- 1. What are PTFE and PTFE Dielectric Constant? A Complete Guide [pcbasic.com]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. ijeei.org [ijeei.org]
- 6. specialchem.com [specialchem.com]
Gas permeability of membranes made from Perfluoropent-1-ene copolymers
A Comparative Guide to the Gas Permeability of Amorphous Perfluorinated Polymer Membranes for Researchers and Drug Development Professionals.
This guide provides a comparative analysis of the gas permeability of membranes fabricated from amorphous perfluorinated polymers. While direct data on perfluoropent-1-ene copolymers is limited in publicly available literature, this guide focuses on closely related and commercially significant amorphous perfluoropolymers, such as Teflon™ AF and Cytop™. These materials are of high interest in fields requiring high gas permeability, chemical inertness, and thermal stability, including biomedical applications and drug delivery systems. The guide also includes a comparison with other common polymer membrane materials to provide a broader context.
Performance Comparison of Polymer Membranes
The gas permeability of a polymer membrane is a critical parameter in applications such as gas separation, sterile filtration, and controlled release of volatile compounds. Amorphous perfluorinated polymers are known for their exceptionally high gas permeability, which is attributed to their high fractional free volume and rigid polymer chain structures.[1][2]
The following table summarizes the gas permeability coefficients for various gases through selected amorphous perfluorinated polymers and other common membrane materials. The data is presented in Barrer units (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹).
Table 1: Gas Permeability of Various Polymer Membranes
| Polymer | O₂ Permeability (Barrer) | N₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | He Permeability (Barrer) | H₂ Permeability (Barrer) | Ref(s) |
| Amorphous Perfluorinated Polymers | |||||||
| Teflon™ AF 2400 | 1600 | 780 | 3900 | 600 | 3300 | 1800 | [3] |
| Teflon™ AF 1600 | 340 | - | - | - | - | - | [4] |
| Cytop® (as-cast) | 32.5 | 9.8 | 93 | 6.5 | 232 | 98.8 | [5] |
| Cytop® (annealed) | 13.6 | 3.6 | 27.8 | 1.24 | 206 | 76 | [5] |
| Hyflon® AD 60 | - | - | - | - | - | - | [5] |
| Poly(perfluorobut_enyl vinyl ether-co-perfluoro-2,2-dimethyl-1,3-dioxole) (50:50) | - | - | - | - | - | - | [5] |
| Other Glassy Polymers | |||||||
| Polysulfone (PSf) | <10 | - | - | - | - | - | [6] |
| Matrimid® 5218 (Polyimide) | <10 | - | - | - | - | - | [6] |
| 6FDA-DAM (Polyimide) | 55 | - | - | - | - | - | [6] |
| Poly(2,6-dimethylphenylene oxide) (PPO) | - | - | - | - | - | - | [7] |
| Rubbery Polymers | |||||||
| Polydimethylsiloxane (PDMS) | - | - | - | - | - | - | [8] |
Note: Permeability values can vary depending on the specific grade of the polymer, membrane preparation method, and experimental conditions (e.g., temperature, pressure). The data presented here are representative values from the cited literature.
Experimental Protocols
The gas permeability of polymer membranes is typically determined using the constant-volume, variable-pressure method, often referred to as the time-lag method.[9][10] This method allows for the simultaneous determination of the permeability, diffusivity, and solubility coefficients of a gas in a polymer membrane.
Constant-Volume, Variable-Pressure (Time-Lag) Method
1. Membrane Preparation and Mounting:
-
A dense, defect-free polymer film of known thickness is prepared, typically by solution casting or melt-pressing.[11]
-
The membrane is securely mounted in a permeation cell, dividing it into two chambers: a high-pressure upstream (feed) chamber and a low-pressure downstream (permeate) chamber. The seal must be leak-tight.
2. System Evacuation:
-
Both the upstream and downstream chambers are thoroughly evacuated to a high vacuum (typically < 10⁻³ torr) to remove any residual gases from the system and the membrane.[12]
3. Gas Introduction:
-
The test gas is introduced into the upstream chamber at a constant high pressure (p₂). The downstream chamber remains isolated and under vacuum.
4. Data Acquisition:
-
A pressure transducer connected to the downstream chamber monitors the pressure increase over time as the gas permeates through the membrane.[8]
-
The pressure in the downstream chamber (p₁) is recorded as a function of time (t).
5. Data Analysis:
-
A plot of the downstream pressure (p₁) versus time (t) is generated.
-
Initially, there is a transient period before a steady-state rate of pressure increase is achieved.
-
The permeability coefficient (P) is determined from the steady-state slope (dp₁/dt) of the pressure-time curve using the following equation:
-
P = (Vd * l) / (A * p₂ * R * T) * (dp₁/dt)
-
Where:
-
Vd is the volume of the downstream chamber.
-
l is the membrane thickness.
-
A is the effective membrane area.
-
p₂ is the upstream pressure.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
-
-
The diffusion coefficient (D) is determined from the time lag (θ), which is obtained by extrapolating the steady-state portion of the pressure-time plot to the time axis (where p₁ = 0). The relationship is:
-
D = l² / (6 * θ)
-
-
The solubility coefficient (S) can then be calculated from the relationship:
-
S = P / D
-
Visualizations
Below are diagrams illustrating the experimental workflow for gas permeability measurement.
Caption: Experimental workflow for gas permeability measurement using the time-lag method.
Caption: A typical pressure vs. time plot from a time-lag experiment.
References
- 1. Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biogeneral.com [biogeneral.com]
- 3. biogeneral.com [biogeneral.com]
- 4. vicimetronics.com [vicimetronics.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of highly gas-permeable polymers by metathesis copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne with tert-butyl and silyl group-containing diphenylacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of time lag by accurate monitoring of pressure decay in a new generation constant volume system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. osti.gov [osti.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. hidenanalytical.com [hidenanalytical.com]
A Comparative Analysis of Surface Energy in Low-Energy Polymer Coatings
This guide provides a detailed comparison of the surface energy of various polymer coatings, with a focus on those derived from fluorinated monomers like perfluoropent-1-ene. Low surface energy is a critical parameter for researchers and professionals in drug development and material science, as it governs properties such as hydrophobicity, oleophobicity, biocompatibility, and anti-fouling capabilities. This document outlines the quantitative surface energy values for several key materials, details the experimental protocols used for their measurement, and provides a comparative context for selecting appropriate coatings.
Quantitative Comparison of Surface Energy
The surface energy of a solid material dictates how a liquid will behave upon contact with it. Materials with low surface energy, such as fluoropolymers and silicones, are difficult to wet, meaning liquids are more likely to bead up rather than spread out. This property is essential for creating non-stick, water-repellent, and anti-biofouling surfaces. The following table summarizes the typical surface energy values for coatings derived from this compound and other common low-energy alternatives.
| Coating Material | Deposition Method / Notes | Typical Surface Energy (mJ/m²) |
| Plasma-Polymerized Fluoropolymers | Synthesized from monomers like perfluoroalkenes (e.g., this compound) or perfluoroacrylates via plasma-enhanced chemical vapor deposition (PECVD). | Extremely Low (< 10) |
| Polytetrafluoroethylene (PTFE) | Sintered or applied as a dispersion coating. A common benchmark for low surface energy. | 18 - 20 [1][2] |
| Poly(dimethylsiloxane) (PDMS) | Typically applied as a cross-linked elastomer or grafted brush coating. | 17 - 22 [1][3][4] |
| Fluorinated Diamond-Like Carbon (F-DLC) | Deposited via plasma immersion ion implantation, offering high hardness and low friction. | Decreases with fluorine content [5] |
| Fluorocarbon and Acrylic Resins (FAC) | Composite material, often optimized with additives to reduce surface energy further. | ~16 (Optimized) |
Detailed Experimental Protocols
The accurate determination of a solid's surface energy is crucial for material characterization. The most widely accepted method involves measuring contact angles and applying theoretical models.
Methodology: Contact Angle Goniometry and the OWRK Model
Surface free energy is not measured directly but is calculated from the contact angles of several well-characterized liquids on the solid surface.[6] The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a common and robust approach for this calculation.[7][8]
1. Principle: The OWRK method divides the total surface free energy (γ) of a material into two components: a dispersive component (γd) resulting from van der Waals forces and a polar component (γp) arising from dipole-dipole interactions, hydrogen bonds, and other polar forces.[7][9] The total surface energy is the sum of these two parts: γ = γd + γp.
2. Required Equipment and Materials:
-
Contact Angle Goniometer: An optical instrument with a camera and software to measure the angle of a liquid drop on a solid surface (the sessile drop method).[8]
-
Coated Substrate: The polymer film or coating to be analyzed.
-
Probe Liquids: At least two liquids with known surface tensions and well-defined dispersive (γLd) and polar (γLp) components. A standard pair is:
3. Experimental Procedure:
-
Sample Preparation: Ensure the coated substrate is clean, dry, and placed on a level stage in the goniometer.
-
Droplet Deposition: Using a precision syringe, carefully deposit a small droplet (typically 1-5 µL) of the first probe liquid (e.g., water) onto the surface.[10]
-
Contact Angle Measurement: The instrument's software captures a profile of the sessile drop. The contact angle (θ) is measured at the three-phase boundary where the liquid, solid, and vapor meet.[11]
-
Repeat: Repeat the measurement with the second probe liquid (e.g., diiodomethane) on a fresh area of the same surface. For accuracy, multiple measurements should be taken for each liquid and averaged.[10]
4. Data Analysis (OWRK Calculation): The OWRK model is an extension of Young's Equation and is expressed as: γL(1 + cosθ) = 2(√(γSdγLd) + √(γSpγLp))
Where:
-
γL is the total surface tension of the liquid.
-
θ is the measured contact angle for that liquid.
-
γSd and γSp are the unknown dispersive and polar components of the solid's surface energy.
-
γLd and γLp are the known dispersive and polar components of the liquid's surface tension.
By measuring the contact angles for two different liquids, a system of two simultaneous equations is created, which can be solved to find the two unknowns: γSd and γSp. The total surface energy of the solid is then calculated as γS = γSd + γSp.[9]
Visualized Workflows and Relationships
To clarify the experimental and theoretical concepts, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for determining solid surface energy.
Caption: Logical relationship of components in the OWRK model.
References
- 1. researchgate.net [researchgate.net]
- 2. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly (Dimethylsiloxane) Coating for Repellency of Polar and Non-Polar Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coating Technology - PTFE Coatings [ptfecoatings.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 8. How to determine the surface energy of solids [dataphysics-instruments.com]
- 9. nanoscience.com [nanoscience.com]
- 10. cdn.dataphysics-instruments.com [cdn.dataphysics-instruments.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to Analytical Methods for the Quantification of Perfluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical techniques for the quantification of Perfluoropent-1-ene, a short-chain per- and polyfluoroalkyl substance (PFAS). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, ranging from environmental samples to biological systems. This document outlines the principles, performance characteristics, and experimental protocols for three key analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.
Introduction to Analytical Challenges
This compound, as an ultrashort-chain PFAS, presents unique analytical challenges due to its volatility and potential for matrix interference. The methods discussed herein are established techniques for the analysis of a broad range of PFAS, including those with similar physicochemical properties to this compound.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Separation of non-volatile and semi-volatile compounds in a liquid mobile phase, followed by highly selective and sensitive mass spectrometric detection. | A non-destructive technique that identifies and quantifies fluorine-containing compounds based on the interaction of the ¹⁹F nucleus with a magnetic field.[1][2] |
| Applicability for this compound | High, due to its expected volatility.[3][4] | Moderate to low, as it may require derivatization to improve retention on reversed-phase columns.[5][6] | High, for structural confirmation and quantification in simple matrices or at higher concentrations.[7][8] |
| Limit of Detection (LOD) | Low pg to ng range.[9] | Low pg to sub-pg range.[10][11] | µg to mg range, can be pushed to pg/L with specialized techniques.[2] |
| Limit of Quantification (LOQ) | pg to ng range.[9] | Sub-pg to pg range.[11][12] | ng to µg range. |
| Linearity (R²) | Typically >0.99.[10] | Typically >0.99.[6][10] | Dependent on experimental setup and concentration range. |
| Accuracy (% Recovery) | Generally 70-130%. | Generally 80-120%.[11][12] | Can be highly accurate with appropriate standards. |
| Precision (% RSD) | <15%. | <15%.[11] | <5% for quantitative NMR. |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Strengths | Ideal for volatile and semi-volatile compounds, less susceptible to matrix effects from non-volatile components.[3] | High sensitivity and selectivity, suitable for a wide range of PFAS in complex matrices.[5][13] | Provides structural information, non-destructive, can be used for identifying unknown fluorinated compounds without standards.[1][2] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have poor retention for very polar and short-chain PFAS.[5][6] | Lower sensitivity compared to mass spectrometry techniques, potential for spectral overlap in complex mixtures.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. The following sections outline typical experimental protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Extraction: For aqueous samples, purge and trap or headspace sampling are common. For solid samples, solvent extraction followed by cleanup may be necessary.
-
Derivatization (if necessary): While this compound is volatile, derivatization can sometimes improve chromatographic performance. However, for this analyte, direct analysis is likely feasible.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile fluorinated compounds (e.g., a low-polarity column).
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: An optimized temperature gradient is used to separate the analyte from other matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity.
GC-MS Analytical Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for PFAS analysis due to its high sensitivity and selectivity.[13][14]
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges is the most common method for extracting PFAS from aqueous samples.[14][15]
-
Concentration: The extract is typically evaporated and reconstituted in a suitable solvent (e.g., methanol).
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or other suitable reversed-phase column is often used. For ultrashort-chain PFAS, specialized columns may be required to improve retention.[16]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
LC-MS/MS Analytical Workflow
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR offers a unique, non-destructive approach for the analysis of fluorinated compounds.[1][7]
Sample Preparation:
-
Extraction: Similar to other methods, the analyte needs to be extracted and concentrated.
-
Solvent: The final extract is dissolved in a deuterated solvent suitable for NMR analysis.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Acquisition Parameters: Standard ¹⁹F NMR pulse sequences are used. Quantitative analysis requires careful optimization of acquisition parameters, such as relaxation delays.
-
Reference Standard: An internal or external standard with a known ¹⁹F chemical shift and concentration is used for quantification.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. nemc.us [nemc.us]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Integrating the Analysis of Ultrashort-Chain PFAS [restek.com]
- 11. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 15. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Benchmarking Perfluoropent-1-ene in Plasma Etching: A Comparative Guide
An objective comparison of a next-generation etching gas with established alternatives, supported by experimental data.
In the pursuit of advanced semiconductor fabrication, the choice of plasma etching gas is paramount to achieving desired etch rates, selectivity, and anisotropic profiles. Perfluoropent-1-ene (C₅F₁₀) and its isomers are emerging as potential alternatives to conventional fluorocarbon gases, offering a different balance of polymerizing and etching characteristics. This guide provides a comparative benchmark of the performance of C5 fluorocarbons, using C₅F₈ as a representative, against the widely used C₄F₈ and CHF₃ gases for the etching of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).
Performance Comparison: C₅F₈ vs. C₄F₈ vs. CHF₃
The selection of an appropriate etching gas is a critical decision in process development, directly impacting the final device architecture and performance. The following tables summarize the etch rates and selectivity of C₅F₈, C₄F₈, and CHF₃ for SiO₂ and Si₃N₄, compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general performance overview.
Table 1: SiO₂ Etch Performance
| Etching Gas | SiO₂ Etch Rate (nm/min) | SiO₂/Si₃N₄ Selectivity | SiO₂/Si Selectivity | Experimental Conditions |
| C₅F₈ | ~485 - 570 | ~4.2 | High | Inductively Coupled Plasma (ICP), 500 W source power, -240 V bias, 30 sccm C₅F₈, 30 sccm Ar, 5 sccm O₂ |
| C₄F₈ | ~570 | ~3.5 | High | Inductively Coupled Plasma (ICP), 500 W source power, -240 V bias, 30 sccm C₄F₈, 30 sccm Ar, 5 sccm O₂ |
| CHF₃ | ~335 | >6 | High | Dual-Frequency Capacitively Coupled Plasma (DF-CCP), 300 W HF / 500 W LF power, 20 mTorr, 140 sccm Ar, 30 sccm C₄F₈, 25 sccm CHF₃, 5 sccm O₂ |
Table 2: Si₃N₄ Etch Performance
| Etching Gas | Si₃N₄ Etch Rate (nm/min) | Si₃N₄/SiO₂ Selectivity | Experimental Conditions |
| C₅F₈ | Lower than SiO₂ | Low (see SiO₂/Si₃N₄) | Inductively Coupled Plasma (ICP), 500 W source power, -240 V bias, 30 sccm C₅F₈, 30 sccm Ar, 5 sccm O₂ |
| C₄F₈ | Varies with conditions | Varies with conditions | Inductively Coupled Plasma (ICP) & Capacitively Coupled Plasma (CCP) |
| CHF₃ | Lower than SiO₂ | Low (see SiO₂/Si₃N₄) | Dual-Frequency Capacitively Coupled Plasma (DF-CCP) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for plasma etching of SiO₂ and Si₃N₄ using fluorocarbon gases.
General Protocol for SiO₂ and Si₃N₄ Plasma Etching
-
Substrate Preparation: Silicon wafers with thermally grown SiO₂ or LPCVD-deposited Si₃N₄ films are used as substrates. The wafers are cleaned using standard procedures to remove any organic and particulate contamination.
-
Photolithography: A photoresist layer is spin-coated onto the substrate and patterned using standard photolithography techniques to define the areas to be etched.
-
Plasma Etching: The patterned wafer is placed in a plasma etch reactor (e.g., Inductively Coupled Plasma or Capacitively Coupled Plasma).
-
Process Parameters: The chamber is evacuated to a base pressure, and the etching gas mixture is introduced at specific flow rates. The RF power, bias voltage, and chamber pressure are set to the desired values.
-
Etching Process: The plasma is ignited, and the etching process is carried out for a predetermined time to achieve the desired etch depth.
-
Post-Etch Analysis: After etching, the photoresist is stripped, and the etch depth, profile, and surface roughness are characterized using techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and ellipsometry.
Visualizing the Process and Logic
To better understand the experimental workflow and the underlying mechanisms of plasma etching, the following diagrams are provided.
Caption: A generalized workflow for a typical plasma etching experiment.
Caption: Key factors influencing the plasma etching mechanism.
Conclusion
The choice between this compound (represented by C₅F₈), C₄F₈, and CHF₃ for plasma etching depends on the specific application and desired outcomes. C₅F₈ demonstrates competitive etch rates for SiO₂ and high selectivity over Si₃N₄, positioning it as a viable alternative to C₄F₈, particularly in processes where a high degree of polymerization is beneficial. CHF₃ remains a strong candidate for applications requiring very high SiO₂/Si selectivity. Further research directly comparing these gases under identical, well-controlled experimental conditions is necessary to fully elucidate their respective advantages and disadvantages for next-generation semiconductor manufacturing.
Economic comparison of Perfluoropent-1-ene with other fluorinated monomers
An Economic and Performance Comparison of Perfluoropent-1-ene and Other Key Fluorinated Monomers
Introduction
Fluorinated polymers are a unique class of materials renowned for their exceptional properties, including high thermal stability, outstanding chemical resistance, low surface energy, and excellent electrical insulation.[1][2] These characteristics stem from the strength and stability of the carbon-fluorine bond.[1][3] As a result, fluoropolymers are indispensable in a wide range of demanding applications, from non-stick coatings and high-performance seals to advanced biomedical devices and lithium-ion batteries.[2][4][5]
The properties of a fluoropolymer are dictated by the choice of its monomer building blocks. While Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), and Hexafluoropropylene (HFP) are the cornerstones of the commercial fluoropolymer industry, specialty monomers like this compound (PFP) are being explored for the development of next-generation materials with tailored properties.
This guide provides an objective comparison of this compound with major industrial fluorinated monomers, focusing on economic factors and material performance. It is intended for researchers, scientists, and drug development professionals who are selecting monomers for new material development and require a clear understanding of the associated economic and performance trade-offs.
Economic Comparison of Fluorinated Monomers
The economic viability of a fluorinated monomer is influenced by several factors, including the cost of raw materials, the complexity of the synthesis process, production scale, and market demand. Industrially relevant monomers like TFE, VDF, and HFP are produced on a large scale from relatively simple feedstocks through high-temperature processes, whereas specialty monomers like PFP are typically synthesized in smaller quantities for research, resulting in a significantly different cost structure.[3][6]
The synthesis of most fluorinated monomers is expensive and can involve hazardous reaction conditions.[6] For example, the production of VDF is estimated to cost between $19-25 per kilogram.[5][7] Price volatility of raw materials, such as fluorspar, and stringent environmental regulations can also impact production costs and profitability.[8][9]
| Monomer | Chemical Formula | Typical Production Scale | Synthesis & Economic Factors | Indicative Price/Cost Data |
| This compound (PFP) | C₅F₁₀ | Research / Specialty | Synthesized for research purposes. Its presence in chemical catalogs is for small-quantity, high-purity orders, implying a complex, multi-step synthesis not scaled for industrial production.[10][11] | Pricing is typically available upon inquiry for small research quantities, indicating a high cost per gram. |
| Tetrafluoroethylene (TFE) | C₂F₄ | Industrial (Large Scale) | Produced by pyrolysis of chlorodifluoromethane (R-22).[12] The market is driven by the massive demand for its polymer, PTFE, in industrial, automotive, and electronics applications.[9][13] | The price in China reached approximately $1,989 USD per metric ton in late 2023.[13] |
| Hexafluoropropylene (HFP) | C₃F₆ | Industrial | Can be produced by pyrolysis of TFE.[14] It is a key comonomer used to produce melt-processable fluoropolymers like FEP and fluoroelastomers. The global market was valued at over $5.3 billion in 2024.[15] | Lab-scale pricing is high (e.g., $527 for 300g ).[14] Industrial pricing is significantly lower but subject to market dynamics. |
| Vinylidene Fluoride (VDF/VF₂) | C₂H₂F₂ | Industrial | Synthesized via a free-radical polymerization process from the gaseous VDF monomer.[5] Its polymer, PVDF, is in high demand for lithium-ion batteries, chemical processing, and coatings.[5] | The production cost for PVDF (the polymer) is estimated at $19-25 per kilogram .[5][7] Retail prices for PVDF resin can range from $10 to $48 per kilogram.[7] |
Performance Comparison of Derived Homopolymers
The choice of monomer directly translates to the final properties and processing characteristics of the resulting polymer. Perfluorinated polymers (derived from monomers like TFE and PFP) generally exhibit superior chemical and thermal resistance compared to partially fluorinated polymers (like PVDF), which in turn often possess better mechanical properties and are soluble in common solvents.[2]
| Polymer | Monomer(s) | Key Performance Characteristics | Common Applications |
| Poly(this compound) | This compound | As a fully fluorinated polymer, it is expected to have very high chemical inertness, thermal stability, and low surface energy. Its properties are a subject of ongoing research for specialized applications. | Advanced coatings, specialty membranes, and novel materials where specific surface properties or reactivity are needed.[10] |
| Polytetrafluoroethylene (PTFE) | TFE | Extremely high chemical resistance and thermal stability, very low coefficient of friction ("non-stick").[16] However, it has poor mechanical strength and is not melt-processable. | Non-stick coatings, gaskets, seals, electrical insulation, chemical processing equipment linings.[4][12] |
| Fluoroelastomers / Copolymers (e.g., FEP) | HFP (with VDF and/or TFE) | Combines excellent chemical and thermal resistance with flexibility (elastomeric properties). Melt-processable, unlike PTFE. | High-performance O-rings, seals, and hoses for automotive, aerospace, and chemical industries.[17] |
| Polyvinylidene Fluoride (PVDF) | VDF | Good chemical and thermal resistance (though less than perfluoropolymers).[2] Possesses superior mechanical strength, processability, and unique piezoelectric properties.[2] | Binders for lithium-ion battery electrodes, chemical-resistant piping, high-purity water systems, architectural coatings, and membranes.[5] |
Experimental Protocols
The industrial synthesis of most fluoropolymers is achieved through free-radical polymerization, typically in an aqueous medium.[18] The following is a generalized protocol representative of this process.
General Protocol: Aqueous Free-Radical Polymerization of Fluorinated Monomers
-
Reactor Preparation: A high-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure sensors, and inlet/outlet valves is thoroughly cleaned and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the reaction.
-
Charging the Reactor: Deionized and deoxygenated water is added to the reactor. A fluorinated surfactant (emulsifier), such as ammonium perfluorooctanoate (though newer, shorter-chain alternatives are now common due to environmental concerns), is added to stabilize the forming polymer particles.
-
Monomer Introduction: The gaseous or liquid fluorinated monomer (e.g., TFE, VDF) is fed into the reactor under high pressure until the desired operating pressure is reached. The reactor is sealed.
-
Initiation: The reactor is heated to the target temperature (typically 0-100°C).[18] A water-soluble initiator, such as ammonium persulfate (APS), is injected into the reactor as an aqueous solution to start the polymerization reaction.[18]
-
Polymerization: The reaction is allowed to proceed under constant stirring. The pressure in the reactor will drop as the gaseous monomer is converted into solid polymer. Monomer is continuously fed to the reactor to maintain a constant pressure and reaction rate.
-
Termination & Venting: Once the desired polymer concentration is reached, the monomer feed is stopped. The reaction is terminated, and any unreacted monomer is carefully vented and recovered or safely disposed of according to environmental regulations.
-
Polymer Isolation: The resulting polymer, in the form of a milky-white aqueous dispersion (latex), is discharged from the reactor. The polymer can be coagulated by adding a salt or acid, followed by washing with deionized water to remove the surfactant and other impurities.
-
Drying and Processing: The washed polymer is dried in an oven to yield a fine white powder. This powder can then be processed into final articles using techniques like extrusion, compression molding, or injection molding (for melt-processable grades).[18]
Safety Note: Fluorinated monomers can be hazardous. For example, VDF is a flammable and toxic gas that can form explosive mixtures with air.[5] TFE pyrolysis can produce highly toxic by-products.[14] All handling of these monomers should be conducted in a well-ventilated area (e.g., a fume hood) by trained personnel using appropriate personal protective equipment (PPE).
Visualizations
// Define Nodes raw_materials [label="Raw Materials\n(e.g., Fluorspar, Chloroform)", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Monomer Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; complexity [label="Complexity & Safety\n(e.g., Pyrolysis, High P/T)", fillcolor="#FBBC05", fontcolor="#202124"]; scale [label="Production Scale", fillcolor="#FBBC05", fontcolor="#202124"]; cost [label="Final Monomer Cost", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; demand [label="Market Demand\n(Application Scope)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges raw_materials -> synthesis [label="Feedstock Cost"]; complexity -> synthesis [label="Process Cost"]; scale -> synthesis [label="Economies of Scale"]; synthesis -> cost; demand -> cost [label="Price Driver"]; } dot Caption: Logical flow of key economic factors influencing fluoromonomer cost.
// Define Nodes start [label="Start: Reactor Preparation\n(Inert Atmosphere)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; charge [label="Charge Reactor\n(Deionized Water + Surfactant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_monomer [label="Introduce Monomer\n(Pressurize Reactor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="Initiate Reaction\n(Add Initiator, Apply Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; polymerize [label="Polymerization\n(Maintain Constant P & T)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; terminate [label="Terminate & Vent\n(Stop Monomer Feed, Recover)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="Isolate Polymer\n(Coagulation & Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry & Characterize\n(Fine Powder Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges start -> charge; charge -> add_monomer; add_monomer -> initiate; initiate -> polymerize; polymerize -> terminate; terminate -> isolate; isolate -> dry; dry -> end_node; } dot Caption: Generalized experimental workflow for free-radical polymerization.
References
- 1. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. procurementresource.com [procurementresource.com]
- 5. maximizemarketresearch.com [maximizemarketresearch.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. openpr.com [openpr.com]
- 9. marketreportanalytics.com [marketreportanalytics.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound|lookchem [lookchem.com]
- 12. Fluorochemical industry - Wikipedia [en.wikipedia.org]
- 13. imarcgroup.com [imarcgroup.com]
- 14. Hexafluoropropylene | 116-15-4 [chemicalbook.com]
- 15. Hexafluoropropylene (HFP) Market Growth Drivers & Analysis [reanin.com]
- 16. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
A Comparative Guide to the Biocompatibility of Perfluoropent-1-ene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical determinant in the success of medical devices and drug delivery systems. Perfluoropent-1-ene (PFPE)-based materials are emerging as a novel class of fluoropolymers with potential applications in the biomedical field. However, a comprehensive understanding of their biocompatibility in comparison to established alternatives is crucial for informed material selection. This guide provides an objective comparison of the biocompatibility of PFPE-based materials with commonly used alternatives—Poly(lactic-co-glycolic acid) (PLGA), Polytetrafluoroethylene (PTFE), and Polyethylene glycol (PEG)—supported by available experimental data and detailed methodologies.
Executive Summary
Data Presentation: Comparative Biocompatibility of Alternative Materials
The following tables summarize the quantitative biocompatibility data for PLGA, PTFE, and PEG, compiled from various in vitro and in vivo studies. It is important to note that biocompatibility can be influenced by factors such as molecular weight, particle size, surface modifications, and the specific cell or animal model used.
Table 1: In Vitro Cytotoxicity of Biomaterials
| Material | Assay | Cell Line | Concentration/Form | Cell Viability (%) | Citation |
| PLGA | MTS Assay | A549 (human lung carcinoma) & Beas-2B (human bronchial epithelium) | 0.075 - 1.2 mg/mL (nanoparticles) | > 80% at all concentrations | [1] |
| PLGA | CCK-8 Assay | L929 (mouse fibroblast) | Not specified (nanoparticles) | ~90-100% | [2] |
| PLGA-PEG | MTT Assay | L929 (mouse fibroblast) | Not specified (nanoparticles) | > 95% | [3] |
| Perfluorohexane Sulfonate (PFHxS) (Short-chain PFAS analogue) | Cell Viability Assay | Hep3B (human hepatocellular carcinoma) & SK-Hep1 (human liver sinusoidal endothelial cells) | < 200 µM | Increased cell viability | [4][5] |
| Perfluorohexane Sulfonate (PFHxS) (Short-chain PFAS analogue) | Cell Viability Assay | Hep3B (human hepatocellular carcinoma) & SK-Hep1 (human liver sinusoidal endothelial cells) | > 400 µM | Decreased cell viability | [4][5] |
Table 2: Hemocompatibility of Biomaterials
| Material | Assay | Blood Source | Concentration/Form | Hemolysis (%) | Citation |
| Perfluorocarbon Nanoparticles | Hemolysis Assay | Human Serum | Not specified | Not specified (used to assess complement activation) | [6][7][8][9] |
| PTFE | In Vitro Circuit | Not specified | Vascular Prosthesis | Low tendency to produce free hemoglobin | [10] |
Table 3: In Vivo Inflammatory Response to Biomaterials
| Material | Animal Model | Implant/Dosage | Key Inflammatory Markers | Findings | Citation |
| PEGylated Nanoparticles | Mice | 5 mg/kg (subcutaneous) | IgG, IgM, IgA | Modest increase in IgM over 28 days, with a spike at 42 days. IgG increased less than two-fold after 42 days. No increase in IgA. | [11] |
| Gold Nanoparticles (as a reference for nanoparticle response) | Rat | 10 nm and 50 nm nanoparticles | IL-1β, IL-6, TNF-α mRNA | Significant increase in all cytokines at day 1, which subsided by day 5. The 50 nm particles induced a more severe response. | [12] |
| Perfluorohexane Sulfonic Acid (PFHxS) (Short-chain PFAS analogue) | Murine Model | 0.625-5% (dermal application) | Altered immune cell subsets in spleen, changes in gene expression related to inflammation in liver, skin, and spleen. | Supports dermal PFHxS-induced liver damage and immune suppression. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are protocols for key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test material. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay quantifies the extent of red blood cell (RBC) lysis caused by a test material.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.
-
RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Material Incubation: Add the test material at various concentrations to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection
The LAL assay is a highly sensitive method for detecting the presence of bacterial endotoxins.
Protocol:
-
Sample Preparation: Prepare extracts of the test material according to ISO 10993-12 standards.
-
Reagent Preparation: Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the manufacturer's instructions.
-
Assay Procedure: In endotoxin-free tubes, mix the sample extract with the LAL reagent. Include positive product controls (sample spiked with CSE) and negative controls (LAL reagent water).
-
Incubation: Incubate the tubes at 37°C for 60 minutes in a non-circulating water bath.
-
Gel Clot Reading: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains intact. A negative result is indicated by the absence of a solid clot.
-
Interpretation: The endotoxin level is determined by the lowest concentration of the CSE series that forms a firm gel.
Mandatory Visualization
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a new biomaterial, from initial in vitro screening to in vivo studies, based on ISO 10993 guidelines.
Caption: A generalized workflow for the biological evaluation of medical devices.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response to biomaterials. Its activation leads to the transcription of pro-inflammatory cytokines.
References
- 1. research-management.mq.edu.au [research-management.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Effect of Perfluorohexane Sulfonate on the Proliferation of Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effect of Perfluorohexane Sulfonate on the Proliferation of Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles | Journal Article | PNNL [pnnl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood hemolysis by PTFE and polyurethane vascular prostheses in an in vitro circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. funpecrp.com.br [funpecrp.com.br]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Navigating the Disposal of Perfluoropent-1-ene: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of perfluoropent-1-ene, a compound requiring meticulous management due to its persistent nature. This document outlines immediate safety protocols, logistical considerations, and step-by-step disposal procedures to ensure the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, necessitates a stringent disposal protocol due to its chemical stability and potential for environmental persistence. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for perfluoroalkenes should be strictly observed.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Viton™, butyl rubber) | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator | Minimizes inhalation of vapors. |
| Protective Clothing | Laboratory coat, closed-toe shoes | Prevents incidental skin contact. |
Engineering Controls: Manipulation of this compound should occur within a certified chemical fume hood to control vapor inhalation. An emergency eyewash station and safety shower must be readily accessible.
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan and Logistical Operations
The disposal of this compound falls under the broader category of PFAS waste management. Due to their persistence, these "forever chemicals" require specialized disposal methods to prevent environmental contamination.
Waste Characterization and Segregation:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be segregated from general laboratory waste.
-
Waste containers must be clearly labeled with the chemical name and associated hazards.
Approved Disposal Methods: Current regulations and best practices for PFAS disposal include the following options. Consultation with a certified hazardous waste disposal company is mandatory to determine the most appropriate method based on local regulations and the specific waste stream.
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | Thermal destruction in a hazardous waste incinerator capable of reaching temperatures sufficient to break the carbon-fluorine bond. | The incinerator must be equipped with scrubbers to neutralize acidic gases (e.g., hydrogen fluoride) produced during combustion. |
| Hazardous Waste Landfill | Disposal in a specially designed and permitted landfill for hazardous materials. | These landfills have liners and leachate collection systems to prevent environmental contamination. |
| Deep Well Injection | Injection of liquid waste into deep, underground rock formations. | This method is subject to strict geological and regulatory requirements to protect groundwater sources. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Navigating the Unseen: A Safety and Handling Guide for Perfluoropent-1-ene
For the vanguard of research and drug development, the safe handling of novel chemical compounds is paramount. This document provides a comprehensive, immediate-use guide to the personal protective equipment (PPE), operational protocols, and disposal plans for Perfluoropent-1-ene. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound requires meticulous handling to ensure the safety of laboratory personnel and the environment. This guide is formulated to be your preferred resource, offering clarity and actionable procedures that extend beyond the product to build a foundation of trust and safety in your laboratory.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on guidelines for handling perfluoroalkyl substances (PFAS) and other fluorinated solvents. A conservative approach, assuming a high level of hazard, is advised.
PPE for Routine Laboratory Operations
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides a robust barrier against potential skin absorption. The outer glove can be discarded upon leaving the immediate work area to prevent the spread of contamination. |
| Eye Protection | Chemical splash goggles and a face shield. | Offers comprehensive protection against splashes and potential vapors, safeguarding the eyes and face. |
| Body Protection | A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Work in a certified chemical fume hood. | Ensures that any vapors are effectively contained and exhausted, minimizing inhalation exposure. |
PPE for High-Risk Procedures or Spills
For procedures with a higher risk of aerosolization or in the event of a spill, an upgraded level of PPE is essential.
| PPE Component | Specification | Rationale |
| Hand Protection | Heavy-duty chemical resistant gloves (e.g., Butyl rubber). | Offers enhanced protection against prolonged or high-volume exposure. |
| Eye Protection | Chemical splash goggles and a full-face respirator. | Provides a higher level of respiratory and facial protection. |
| Body Protection | A disposable, chemically resistant suit or coveralls. | Ensures full-body protection and can be easily removed and disposed of after contamination. |
| Respiratory Protection | A full-face respirator with cartridges suitable for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA). | Critical for protecting against high concentrations of vapors or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Pre-Handling:
- Consult Safety Resources: Always attempt to locate the most specific safety information available. In the absence of a dedicated SDS, consult resources for similar fluorinated compounds.
- Work Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
- Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before starting work.
2. Handling the Compound:
- Work Within a Fume Hood: All manipulations of this compound should be performed in a properly functioning chemical fume hood.
- Avoid Inhalation and Contact: Use appropriate PPE to prevent inhalation of vapors and direct contact with skin and eyes.
- Use Compatible Materials: Ensure all labware and equipment are compatible with fluorinated compounds to prevent degradation and potential leaks.
3. Post-Handling and Decontamination:
- Clean Work Area: Thoroughly decontaminate the work area with a suitable solvent, followed by soap and water.
- Proper Glove Removal: Remove the outer pair of gloves before leaving the immediate work area. Remove the inner pair of gloves using the proper technique to avoid skin contact.
- Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing this compound Waste
As a perfluorinated compound, this compound waste must be managed as hazardous material.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a designated, labeled, and sealed container made of compatible material. The container should be clearly marked as "Hazardous Waste: this compound". |
| Solid Waste (Contaminated PPE, etc.) | Place all contaminated solid waste, including gloves, bench paper, and disposable lab coats, in a sealed and labeled hazardous waste bag or container. |
| Sharps | Any contaminated sharps should be placed in a designated sharps container that is then managed as hazardous waste. |
Final Disposal Method:
Due to the persistent nature of PFAS compounds, standard disposal methods may not be sufficient. The recommended disposal route is through a licensed hazardous waste disposal company that utilizes high-temperature incineration or disposes of the waste in a certified hazardous waste landfill. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and approved vendors.
Emergency Spill Protocol
In the event of a spill, immediate and decisive action is required.
Caption: Workflow for responding to a this compound spill.
By implementing these robust safety protocols, researchers and scientists can confidently and safely advance their work, ensuring that innovation and safety go hand in hand. This guide serves as a critical resource in your commitment to a secure and responsible laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
